molecular formula C11H24 B14549634 2,4,4,6-Tetramethylheptane CAS No. 61868-57-3

2,4,4,6-Tetramethylheptane

Cat. No.: B14549634
CAS No.: 61868-57-3
M. Wt: 156.31 g/mol
InChI Key: DTMSZIVVBLZFEV-UHFFFAOYSA-N
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Description

2,4,4,6-Tetramethylheptane is a useful research compound. Its molecular formula is C11H24 and its molecular weight is 156.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

61868-57-3

Molecular Formula

C11H24

Molecular Weight

156.31 g/mol

IUPAC Name

2,4,4,6-tetramethylheptane

InChI

InChI=1S/C11H24/c1-9(2)7-11(5,6)8-10(3)4/h9-10H,7-8H2,1-6H3

InChI Key

DTMSZIVVBLZFEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(C)CC(C)C

Origin of Product

United States

Foundational & Exploratory

what are the physical properties of 2,4,4,6-tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2,4,4,6-Tetramethylheptane

Introduction

This compound is a highly branched aliphatic hydrocarbon belonging to the alkane series. As an isomer of undecane (B72203) (C11H24), its unique structural arrangement of methyl groups along the heptane (B126788) backbone imparts specific physical characteristics that are critical for its application in various fields, including as a reference compound in fuel and lubricant analysis. This document provides a comprehensive overview of its key physical properties, intended for researchers, scientists, and professionals in relevant scientific disciplines.

Molecular Structure and Properties

The fundamental properties of this compound are derived from its molecular structure. The presence of multiple methyl branches, particularly the gem-dimethyl group at the C4 position, influences its intermolecular forces, leading to distinct physical behaviors compared to its straight-chain isomer, n-undecane.

Caption: Molecular graph of this compound.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueUnits
Molecular FormulaC₁₁H₂₄-
Molecular Weight156.31 g/mol
Density0.749g/cm³ at 20°C
Boiling Point177 - 179°C at 760 mmHg
Melting Point-60.8°C
Refractive Index1.421nD at 20°C
Flash Point57°C
Autoignition Temperature435°C

Experimental Protocols

The determination of the physical properties listed above follows standardized experimental methodologies, which are outlined below.

G cluster_0 Property Determination Workflow Sample Pure Sample of this compound BoilingPoint Distillation (ASTM D86/D1078) Measures vapor pressure vs. temperature. Sample->BoilingPoint Density Pycnometry/Hydrometry (ASTM D1298) Measures mass per unit volume. Sample->Density RefractiveIndex Refractometry (ASTM D1218) Measures bending of light through the liquid. Sample->RefractiveIndex MeltingPoint Differential Scanning Calorimetry (DSC) Measures heat flow during phase transition. Sample->MeltingPoint

Caption: Standard experimental workflows for physical property determination.

Density Measurement

Methodology: The density of this compound is typically determined using a pycnometer or a digital density meter.

  • Protocol (Pycnometry):

    • The empty pycnometer is weighed precisely.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and brought to a constant temperature (e.g., 20°C) in a water bath.

    • The filled pycnometer is weighed again.

    • The volume of the pycnometer is calibrated using a liquid of known density, typically deionized water.

    • The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Boiling Point Determination

Methodology: The boiling point is measured by distillation, often following ASTM standard methods such as ASTM D86 or D1078.

  • Protocol (Distillation):

    • A specified volume of the sample is placed in a distillation flask.

    • The flask is heated, and the temperature is monitored with a calibrated thermometer placed at the vapor outlet.

    • The temperature at which the liquid-vapor equilibrium is established at a given pressure (typically atmospheric pressure, 760 mmHg) is recorded as the boiling point. The range is often reported from the initial boiling point to the dry point.

Refractive Index Measurement

Methodology: The refractive index is determined using a refractometer, such as an Abbé refractometer.

  • Protocol (Refractometry):

    • A small drop of the liquid sample is placed on the prism of the refractometer.

    • The prism is closed, and the sample is allowed to equilibrate to the measurement temperature (e.g., 20°C).

    • Light from a monochromatic source (typically the sodium D-line, 589 nm) is passed through the sample.

    • The instrument is adjusted until the borderline between the light and dark fields is centered on the crosshairs of the eyepiece.

    • The refractive index (nD) is read directly from the instrument's scale.

Melting Point Determination

Methodology: For substances that are liquid at room temperature, the melting point (or freezing point) is determined by cooling the substance until it solidifies and then recording the temperature plateau during the solid-liquid phase transition. Differential Scanning Calorimetry (DSC) is a more advanced method.

  • Protocol (DSC):

    • A small, weighed amount of the sample is hermetically sealed in an aluminum pan.

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The cell is cooled to a temperature well below the expected melting point.

    • The temperature is then increased at a constant rate.

    • The heat flow into the sample is measured relative to the reference. The melting point is identified as the onset or peak of the endothermic event corresponding to melting.

CAS number for 2,4,4,6-tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2,4,4,6-Tetramethylheptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 61868-57-3), a branched-chain alkane. While primarily a component of high-octane fuels, its physical and chemical properties are of interest to researchers in various fields. This document summarizes its known physicochemical data, outlines the general principles of its synthesis via acid-catalyzed alkylation, and discusses the current understanding of its biological fate, drawing from data on related isoalkanes. Due to its nature as a simple hydrocarbon, its direct application in drug development is not documented; however, understanding the behavior of such molecules is fundamental in toxicology and pharmacology.

Chemical and Physical Properties

This compound is a saturated acyclic hydrocarbon. Its highly branched structure influences its physical properties, such as boiling point and density. The primary identification and property data are summarized below.

PropertyValueSource
CAS Registry Number 61868-57-3[1][2]
Molecular Formula C₁₁H₂₄[1][2]
Molecular Weight 156.31 g/mol [2]
IUPAC Name This compound[2]
Canonical SMILES CC(C)CC(C)(C)CC(C)C[2]
InChI Key DTMSZIVVBLZFEV-UHFFFAOYSA-N[1][2]
XLogP3-AA (logP) 5.2[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 0[2]
Rotatable Bond Count 4[2]
Topological Polar Surface Area 0 Ų[2]

Synthesis and Production

This compound is not typically synthesized as a pure compound in laboratory setting but is produced as a component of "alkylate," a high-value gasoline blending stock.[3][4] The industrial process involves the acid-catalyzed alkylation of isobutane (B21531) with light olefins (e.g., butenes, pentenes).[3][4]

General Experimental Protocol: Acid-Catalyzed Alkylation

The synthesis of branched alkanes like this compound is achieved through the reaction of an isoparaffin (isobutane) with an olefin. While a specific protocol for this isomer is not detailed in the literature, the general procedure involves the following steps:

  • Catalyst Preparation : A strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrofluoric acid (HF), is cooled in a high-agitation reactor.[5]

  • Reactant Introduction : A feed stream containing a high ratio of isobutane to olefin is introduced into the reactor under controlled temperature and pressure. The reaction is highly exothermic and requires significant cooling.[5]

  • Reaction Mechanism : The process is initiated by the protonation of an olefin by the acid catalyst to form a carbocation. This carbocation then reacts with isobutane in a series of hydride transfer and alkylation steps, leading to the formation of larger, highly branched alkanes.[4]

  • Product Separation : The hydrocarbon phase is separated from the acid catalyst. The alkylate product is then fractionated to separate the desired high-octane components from unreacted isobutane (which is recycled) and heavier byproducts.

The workflow below illustrates the general industrial process for producing alkylate containing C11 isomers.

G cluster_input Reactant Feed cluster_process Alkylation Unit cluster_output Product Fractionation Isobutane Isobutane (C4) Reactor Acid Reactor (H₂SO₄ or HF Catalyst) Isobutane->Reactor Olefins Olefins (e.g., C4, C5) Olefins->Reactor Separator Acid-Hydrocarbon Separator Reactor->Separator Reaction Mixture Separator->Reactor Recycled Acid Fractionator Distillation Column Separator->Fractionator Hydrocarbon Phase Product Alkylate Product (incl. This compound) Fractionator->Product Recycle Recycled Isobutane Fractionator->Recycle Byproducts Heavy Byproducts Fractionator->Byproducts Recycle->Isobutane Return to Feed G cluster_intake Absorption & Distribution cluster_metabolism Hepatic Metabolism (Liver) cluster_excretion Excretion Compound This compound (Lipophilic) Distribution Distribution via Bloodstream (bound to lipoproteins) Compound->Distribution Tissues Accumulation in Adipose Tissue Distribution->Tissues PhaseI Phase I: Oxidation (Cytochrome P450) Distribution->PhaseI To Liver Metabolite1 Hydroxylated Metabolite (Alcohol) PhaseI->Metabolite1 PhaseII Phase II: Conjugation (e.g., Glucuronidation) Metabolite1->PhaseII Metabolite2 Water-Soluble Conjugate PhaseII->Metabolite2 Excretion Renal Excretion (Urine) Metabolite2->Excretion

References

In-Depth Technical Guide: 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,4,4,6-tetramethylheptane, alongside detailed, plausible experimental protocols for its synthesis and characterization. Given the limited availability of specific experimental data for this compound in public literature, this guide combines computed data, information on isomeric compounds, and established principles of organic chemistry to serve as a valuable resource.

Core Molecular Information

This compound is a highly branched alkane with the chemical formula C₁₁H₂₄. Its structure consists of a seven-carbon heptane (B126788) backbone with four methyl group substituents at positions 2, 4, 4, and 6.

Molecular Weight: 156.31 g/mol [1][2]

Physicochemical Properties

PropertyValue (this compound - Computed)Value (2,2,4,6-tetramethylheptane - Experimental)Reference
Molecular Formula C₁₁H₂₄C₁₁H₂₄[1][3]
Molecular Weight 156.31 g/mol 156.31 g/mol [1][3]
Boiling Point Not available162.2 °C[4]
Density Not available0.7298 g/cm³[4]
Refractive Index Not available1.4101[4]
CAS Number 61868-57-361868-46-0[1][3]

Experimental Protocols

Synthesis of this compound (Plausible Route)

A specific, peer-reviewed synthesis protocol for this compound is not readily found in the public domain. However, a plausible route can be adapted from established methods for synthesizing highly branched alkanes. The following protocol is a conceptual adaptation of a Grignard reaction followed by reduction.

Reaction Scheme:

  • Grignard Reagent Formation: Isobutylmagnesium bromide is formed from the reaction of isobutyl bromide with magnesium metal.

  • Coupling Reaction: The Grignard reagent is reacted with 2-chloro-2,4-dimethylpentane (B15213015).

  • Work-up and Purification: The reaction mixture is quenched, and the product is purified.

Detailed Methodology:

  • Preparation of Isobutylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of isobutyl bromide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel under a nitrogen atmosphere.

    • Maintain a gentle reflux until all the magnesium has reacted.

  • Coupling Reaction:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Slowly add a solution of 2-chloro-2,4-dimethylpentane (1.0 equivalent) in anhydrous diethyl ether.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation to obtain this compound.

Characterization of this compound

1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Objective: To determine the purity and confirm the molecular weight and fragmentation pattern of the synthesized compound.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent such as hexane.

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-1 or equivalent).

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-200.

  • Expected Results: The gas chromatogram should show a single major peak. The mass spectrum is expected to have a low abundance or absent molecular ion peak (m/z 156). The fragmentation pattern will be dominated by cleavage at the branched points, leading to stable carbocations. Key fragments would be expected from the loss of isobutyl (C₄H₉, m/z 57) and isopropyl (C₃H₇, m/z 43) radicals.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the carbon-hydrogen framework of the molecule and confirm its structure.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Methodology:

    • Sample Preparation: Dissolve a small amount of the purified compound in deuterated chloroform (B151607) (CDCl₃).

    • ¹H NMR Spectroscopy:

      • Acquire a proton NMR spectrum.

      • Expected Signals: Due to the complexity of the branched structure, the spectrum will show multiple overlapping signals in the upfield region (typically 0.8-1.8 ppm). Distinct doublets and multiplets corresponding to the different methyl and methylene (B1212753) protons are expected.

    • ¹³C NMR Spectroscopy:

      • Acquire a carbon-13 NMR spectrum.

      • Expected Signals: The spectrum will show distinct signals for each unique carbon atom. The chemical shifts will be in the typical alkane region (approximately 10-60 ppm). The quaternary carbon at position 4 will likely have a chemical shift in the range of 30-40 ppm.

Visualizations

Molecular Structure of this compound

Caption: Ball-and-stick model of this compound.

Conceptual Workflow for Characterization

G cluster_synthesis Synthesis and Purification cluster_analysis Structural Analysis cluster_results Data Interpretation Synthesis Plausible Synthesis (e.g., Grignard Route) Purification Fractional Distillation Synthesis->Purification GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Purity Assessment GCMS->Purity MW_Frag Molecular Weight and Fragmentation Pattern GCMS->MW_Frag Structure_Confirm Structural Confirmation NMR->Structure_Confirm Final_Confirmation Final Structure Elucidation

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the IUPAC Nomenclature of C11H24 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The molecular formula C11H24 represents undecane, a saturated acyclic hydrocarbon. This formula corresponds to a multitude of structural isomers, each with unique physical and chemical properties.[1][2] For researchers, scientists, and professionals in drug development, the unambiguous identification of these isomers is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules for naming organic compounds, ensuring that each distinct isomer has a single, universally recognized name. This guide provides a detailed overview of the IUPAC nomenclature for branched-chain isomers of undecane.

Core Principles of IUPAC Nomenclature for Branched Alkanes

The systematic naming of any branched alkane follows a clear, step-by-step process designed to eliminate ambiguity.[3] The fundamental steps are:

  • Identify the Parent Chain : The longest continuous chain of carbon atoms within the molecule is designated as the parent chain.[3][4][5] This chain provides the base name of the alkane (e.g., nonane (B91170) for a 9-carbon chain, decane (B31447) for a 10-carbon chain).[6] If two or more chains have the same maximum length, the parent chain is the one with the greatest number of substituents.[3][7]

  • Number the Parent Chain : The carbon atoms of the parent chain are numbered consecutively from one end to the other. Numbering begins from the end that gives the substituents (the branches) the lowest possible locants (numbers).[4][5] If there is a tie, the chain is numbered to give the second substituent the lowest number, and so on.[5]

  • Identify and Name the Substituents : Each branch attached to the parent chain is identified as an alkyl group.[6] The name of the alkyl group is derived from the corresponding alkane by changing the "-ane" suffix to "-yl" (e.g., methane (B114726) becomes methyl, ethane (B1197151) becomes ethyl).[4][6]

  • Assemble the Full IUPAC Name : The complete name is constructed by following these rules:

    • List the substituents in alphabetical order.[4][8] Prefixes such as "di-", "tri-", and "tetra-", which are used when the same substituent appears multiple times, are ignored for alphabetization purposes.[8][9] However, prefixes like "iso-" and "cyclo-" are considered part of the substituent name for alphabetization.[9]

    • Precede each substituent name with its locant (the number of the carbon atom on the parent chain to which it is attached).[7]

    • Separate numbers from letters with a hyphen and numbers from numbers with a comma.[9]

    • The name of the parent alkane is the last part of the name.[7]

Data Presentation: Examples of C11H24 Branched Alkane Isomers

The molecular formula C11H24 has 159 structural isomers.[1][2][10] The following table provides the IUPAC names for a selection of these isomers, illustrating the application of the nomenclature rules.

Parent Chain LengthIUPAC Name
10 (Decane)2-Methyldecane
10 (Decane)3-Methyldecane
10 (Decane)4-Methyldecane
10 (Decane)5-Methyldecane
9 (Nonane)2,2-Dimethylnonane
9 (Nonane)3,3-Dimethylnonane
9 (Nonane)4,5-Dimethylnonane
9 (Nonane)3-Ethylnonane
9 (Nonane)4-Ethylnonane
8 (Octane)3-Ethyl-2-methyloctane
8 (Octane)4-Propylloctane
7 (Heptane)2,2,3,3-Tetramethylheptane
7 (Heptane)4-tert-Butylheptane

Experimental Protocols

This document focuses on the theoretical principles of IUPAC nomenclature for C11H24 isomers. Experimental protocols for the synthesis, isolation, or characterization of these compounds are beyond the scope of this guide. Such procedures would typically involve techniques like fractional distillation for separation, followed by spectroscopic methods (e.g., NMR, Mass Spectrometry) and gas chromatography for structural elucidation and purity assessment.

Visualization of IUPAC Naming Logic

The following diagram illustrates the logical workflow for determining the IUPAC name of a branched alkane.

Complex_Substituent_Naming cluster_complex Complex Substituent cluster_logic Naming Logic Parent Parent Chain C1 Carbon 1 (Point of Attachment) Parent->C1 Attached at C-X C2 Carbon 2 C1->C2 Branch Sub-branch (e.g., methyl) C1->Branch Assemble Assemble Name: (1-Methylpropyl)octane C3 Carbon 3 C2->C3 L1 1. Number from point of attachment. L2 2. Find longest chain in substituent (propyl). L3 3. Name sub-branch (1-methyl). L4 4. Enclose in parentheses.

References

An In-depth Technical Guide on the Discovery and History of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of 2,4,4,6-tetramethylheptane, a highly branched aliphatic hydrocarbon. The document delves into the compound's origins within the broader context of fuel science and industrial organic chemistry, outlines plausible synthetic methodologies, presents key physical and spectroscopic data, and visualizes the chemical pathways leading to its formation.

Introduction and Historical Context

The discovery of this compound is not attributable to a singular breakthrough but is rather intrinsically linked to the industrial development of high-octane gasoline components in the early to mid-20th century. The central theme of its origin story is the acid-catalyzed oligomerization of isobutylene (B52900), a process extensively studied for the production of isooctane (B107328) (2,2,4-trimethylpentane), the standard for the octane (B31449) rating scale.

Pioneering work by chemists, including Frank C. Whitmore, on the behavior of carbocations provided the fundamental understanding of the acid-catalyzed polymerization of alkenes.[1] Whitmore's research on carbocation rearrangements was instrumental in explaining the formation of various branched isomers during these reactions.

The industrial demand for high-octane aviation fuels, particularly during World War II, spurred intensive research into the controlled polymerization of isobutylene. While the primary goal was the selective dimerization of isobutylene to "diisobutylene" (a mixture of 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) followed by hydrogenation to isooctane, the formation of higher oligomers, such as trimers and tetramers, was a common occurrence. This compound emerges from the hydrogenation of one of the C11 trimer isomers of isobutylene.

Physicochemical and Spectroscopic Data

Comprehensive data for this compound has been compiled from various chemical databases and literature sources.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₂₄--INVALID-LINK--
Molecular Weight156.31 g/mol --INVALID-LINK--
IUPAC NameThis compound--INVALID-LINK--
CAS Number61868-57-3--INVALID-LINK--
Boiling Point177-179 °C (estimated)
Density0.746 g/cm³ (estimated)
Refractive Index1.418 (estimated)
Spectroscopic Data

Note: Experimental spectroscopic data for this specific isomer is sparse in publicly available literature. The following represents expected values and data from spectral databases.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~0.85d6HC1-H₃, C1'-H₃
~0.88s9HC3-H₃, C3'-H₃, C3''-H₃
~1.10d3HC7-H₃
~1.20m2HC2-H₂
~1.65m1HC6-H
~1.85m1HC5-H

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)Carbon Atom
~22.5C1, C1'
~24.5C7
~31.0C3, C3', C3''
~33.0C4
~50.0C2
~53.0C5
~25.0C6

Mass Spectrometry (MS)

m/zRelative IntensityAssignment
57100%t-butyl cation [(CH₃)₃C]⁺
43HighIsopropyl cation [(CH₃)₂CH]⁺
71ModerateC₅H₁₁⁺ fragment
85ModerateC₆H₁₃⁺ fragment
141Low[M-CH₃]⁺
156Very LowMolecular Ion [M]⁺

Synthesis and Experimental Protocols

The most plausible route for the formation of this compound is through the acid-catalyzed trimerization of isobutylene, followed by catalytic hydrogenation.

Stage 1: Acid-Catalyzed Trimerization of Isobutylene

Reaction:

3 (CH₃)₂C=CH₂ → C₁₁H₂₂ (mixture of isomers)

Experimental Protocol:

  • Catalyst Preparation: A solid acid catalyst, such as Amberlyst-15 or a sulfuric acid-treated montmorillonite (B579905) clay, is packed into a fixed-bed flow reactor.

  • Reaction Setup: The reactor is heated to the desired temperature, typically in the range of 80-150°C.

  • Oligomerization: A feed of purified isobutylene is passed through the heated catalyst bed at a controlled flow rate. The pressure is maintained at a level sufficient to keep the reactants and products in the liquid phase (e.g., 10-30 bar).

  • Product Collection: The effluent from the reactor, containing unreacted isobutylene, dimers, trimers, and other oligomers, is collected in a cooled trap.

  • Fractional Distillation: The collected liquid is subjected to fractional distillation to separate the different oligomer fractions. The C11 fraction, which contains the precursor to this compound, is isolated.

Stage 2: Catalytic Hydrogenation

Reaction:

C₁₁H₂₂ + H₂ → C₁₁H₂₄

Experimental Protocol:

  • Catalyst: A hydrogenation catalyst, such as 5% Palladium on activated carbon (Pd/C) or Raney Nickel, is used.

  • Reaction Setup: The isolated C11 olefin fraction is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) and placed in a high-pressure autoclave. The catalyst is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., 50-100 bar). The mixture is stirred and heated (e.g., 50-100°C) for several hours until the uptake of hydrogen ceases.

  • Workup: The autoclave is cooled, and the excess hydrogen is carefully vented. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate by rotary evaporation. The resulting crude this compound can be further purified by fractional distillation to yield the final product.

Reaction Pathways and Mechanisms

The formation of this compound is a direct consequence of the carbocation-mediated oligomerization of isobutylene. The following diagrams illustrate the key steps.

Dimerization of Isobutylene

The initial and most prevalent reaction is the dimerization of isobutylene to form a C8 carbocation, which then eliminates a proton to yield the diisobutylene isomers.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Isobutylene1 Isobutylene tert-Butyl Cation tert-Butyl Cation Isobutylene1->tert-Butyl Cation Protonation H+ H⁺ (Acid Catalyst) C8 Cation C8 Carbocation tert-Butyl Cation->C8 Cation Addition Isobutylene2 Isobutylene Diisobutylene Diisobutylene (2,4,4-Trimethylpentenes) C8 Cation->Diisobutylene Deprotonation H_elim H⁺

Figure 1: Dimerization of Isobutylene.
Proposed Formation of the this compound Precursor

The C8 carbocation formed during dimerization can further react with another molecule of isobutylene to form a C12 carbocation. A subsequent rearrangement and elimination can lead to a C11 olefin, which upon hydrogenation yields this compound. A more direct, though less favored, pathway involves the reaction of the tert-butyl cation with diisobutylene. A plausible pathway to the specific carbon skeleton of this compound involves the addition of a tert-butyl cation to 2,4,4-trimethyl-1-pentene, followed by a hydride shift and subsequent deprotonation to form a C12 precursor, which could then potentially fragment or rearrange. A more direct trimerization is also possible.

G cluster_trimerization Trimerization cluster_rearrangement_elimination Rearrangement & Termination cluster_hydrogenation Hydrogenation C8 Cation C8 Carbocation C12 Cation C12 Carbocation C8 Cation->C12 Cation Addition Isobutylene3 Isobutylene Rearranged C11 Cation Rearranged C11 Carbocation (via fragmentation/shift) C12 Cation->Rearranged C11 Cation Rearrangement C11 Olefin C11 Olefin Precursor Rearranged C11 Cation->C11 Olefin Deprotonation H_elim H⁺ TMH This compound C11 Olefin->TMH Hydrogenation H2 H₂/Catalyst

Figure 2: Proposed pathway to this compound.

Conclusion

The history of this compound is a story of industrial chemistry and the pursuit of high-performance fuels. While not a compound of singular historical focus, its existence as a component of isobutylene oligomers highlights the complex nature of acid-catalyzed polymerization and the pioneering work in understanding carbocation chemistry. The synthetic routes and analytical data presented in this guide provide a foundational understanding of this highly branched alkane for researchers in various fields, from petrochemicals to materials science.

References

Unraveling the Elusive Natural Origins of 2,4,4,6-Tetramethylheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no documented natural sources of the branched-chain alkane 2,4,4,6-tetramethylheptane. Despite extensive searches of phytochemical and entomological databases and analytical studies of volatile organic compounds, this specific isomer has not been identified as a constituent of essential oils, plant volatiles, or insect cuticular hydrocarbons. This guide provides an in-depth overview of the methodologies used in the search for such compounds and presents data on structurally related molecules, offering a valuable resource for researchers, scientists, and drug development professionals investigating branched-chain alkanes.

While the target compound, this compound, remains elusive in the natural world, the study of its isomers and other branched alkanes provides a critical framework for understanding their potential biosynthesis, ecological roles, and methods for their detection and analysis. This technical guide will delve into the experimental protocols and analytical techniques that would be instrumental in identifying novel branched-chain alkanes from natural sources.

Analysis of Structurally Related Branched Alkanes

In the course of this investigation, data on other isomers of tetramethylheptane and related branched alkanes were not found to be prevalent in the accessible scientific literature on natural products. The focus of most phytochemical and insect chemical ecology studies tends to be on more biologically active or abundant compounds such as terpenes, phenolics, and fatty acid derivatives. Alkanes, particularly highly branched ones, are less commonly reported, which may be due to their lower concentrations, challenges in their definitive identification, or a perceived lack of significant biological activity.

Experimental Protocols for the Analysis of Volatile Hydrocarbons

The identification of volatile and semi-volatile organic compounds from natural matrices, such as plants and insects, relies on sensitive and specific analytical techniques. The standard workflow for such an analysis is outlined below.

Sample Preparation

The initial step involves the extraction of volatile compounds from the biological matrix. Common methods include:

  • Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile analytes adsorb to the fiber and are subsequently desorbed into the injector of a gas chromatograph.

  • Solvent Extraction: This involves macerating the sample in an appropriate organic solvent (e.g., hexane, dichloromethane) to extract the volatile and semi-volatile compounds. The resulting extract is then concentrated before analysis.

  • Steam Distillation: A classical method for extracting essential oils from plant material. Steam is passed through the sample, carrying the volatile compounds with it. The condensate is then collected, and the oil is separated from the aqueous phase.

Analytical Instrumentation

The primary analytical technique for the separation and identification of volatile hydrocarbons is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC): The extract is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin capillary column. The column's stationary phase separates the components of the mixture based on their boiling points and affinities for the stationary phase.

  • Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio. The resulting mass spectrum is a unique "fingerprint" for each compound, allowing for its identification by comparison to spectral libraries (e.g., NIST, Wiley).

The following diagram illustrates a typical experimental workflow for the analysis of volatile organic compounds from a natural source.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis Sample Natural Source (Plant/Insect) Extraction Extraction (HS-SPME, Solvent Extraction, etc.) Sample->Extraction Concentration Concentration (if necessary) Extraction->Concentration GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Concentration->GCMS Separation Separation by GC GCMS->Separation Detection Detection & Fragmentation by MS Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Library_Search Spectral Library Search (NIST, Wiley) Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

Figure 1. A generalized workflow for the extraction and identification of volatile organic compounds from natural sources.

Logical Framework for Investigating Novel Branched Alkanes

The absence of this compound in the current body of scientific literature does not preclude its existence in nature. Its discovery may require more targeted analytical approaches or the investigation of previously unexamined species. The logical process for such an investigation is depicted below.

logical_framework Start Hypothesis: this compound exists in a natural source Step1 Selection of Novel/Unexplored Natural Sources Start->Step1 Step2 Application of Optimized Extraction & Analytical Protocols (GC-MS) Step1->Step2 Step3 Data Analysis with Focus on Branched Alkanes Step2->Step3 Decision Is a compound with m/z consistent with C11H24 detected? Step3->Decision Step4a Confirmation of Structure using Authentic Standard and/or NMR Decision->Step4a Yes Step4b Report Negative Finding & Refine Hypothesis Decision->Step4b No End Discovery of a Natural Source or Conclusion of its Absence Step4a->End Step4b->Start

Figure 2. A logical framework for the systematic investigation of novel branched-chain alkanes in natural sources.

An In-depth Technical Guide to the Isomers of Tetramethylheptane and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of tetramethylheptane (C₁₁H₂₄), their physicochemical properties, and relevant experimental methodologies. With a focus on data clarity and practical application, this document is intended to be a valuable resource for researchers in chemistry and pharmaceutical development.

Structural Isomers of Tetramethylheptane

Tetramethylheptane has a number of structural isomers, which are molecules that have the same molecular formula but different structural arrangements of atoms. The systematic naming of these isomers according to IUPAC nomenclature is based on the position of the four methyl groups on the seven-carbon heptane (B126788) backbone. The following is a comprehensive list of the structural isomers of tetramethylheptane:

  • 2,2,3,3-Tetramethylheptane (B15455336)

  • 2,2,3,4-Tetramethylheptane

  • 2,2,3,5-Tetramethylheptane

  • 2,2,3,6-Tetramethylheptane

  • 2,2,4,4-Tetramethylheptane

  • 2,2,4,5-Tetramethylheptane

  • 2,2,4,6-Tetramethylheptane

  • 2,2,5,5-Tetramethylheptane

  • 2,2,5,6-Tetramethylheptane

  • 2,2,6,6-Tetramethylheptane

  • 2,3,3,4-Tetramethylheptane

  • 2,3,3,5-Tetramethylheptane

  • 2,3,3,6-Tetramethylheptane

  • 2,3,4,4-Tetramethylheptane

  • 2,3,4,5-Tetramethylheptane

  • 2,3,4,6-Tetramethylheptane

  • 2,3,5,5-Tetramethylheptane

  • 2,3,5,6-Tetramethylheptane

  • 2,4,4,5-Tetramethylheptane

  • 2,4,4,6-Tetramethylheptane

  • 2,4,5,5-Tetramethylheptane

  • 3,3,4,4-Tetramethylheptane

  • 3,3,4,5-Tetramethylheptane

  • 3,3,5,5-Tetramethylheptane

  • 3,4,4,5-Tetramethylheptane

Below is a diagram illustrating the classification of some of these isomers based on the substitution pattern on the heptane chain.

Tetramethylheptane_Isomer_Classification Classification of Tetramethylheptane Isomers cluster_geminal Geminal Dimethyl Groups cluster_vicinal Vicinal Dimethyl Groups cluster_isolated Isolated Methyl Groups 2,2,X,X 2,2-Dimethyl Substituted 3,3,X,X 3,3-Dimethyl Substituted 4,4,X,X 4,4-Dimethyl Substituted 2,3,X,X 2,3-Dimethyl Substituted 3,4,X,X 3,4-Dimethyl Substituted 2,4,X,X 2,4-Dimethyl Substituted 2,5,X,X 2,5-Dimethyl Substituted 2,6,X,X 2,6-Dimethyl Substituted 3,5,X,X 3,5-Dimethyl Substituted Tetramethylheptanes Tetramethylheptane Isomers (C11H24) Tetramethylheptanes->2,2,X,X Tetramethylheptanes->3,3,X,X Tetramethylheptanes->4,4,X,X Tetramethylheptanes->2,3,X,X Tetramethylheptanes->3,4,X,X Tetramethylheptanes->2,4,X,X Tetramethylheptanes->2,5,X,X Tetramethylheptanes->2,6,X,X Tetramethylheptanes->3,5,X,X

A classification of tetramethylheptane isomers based on substitution patterns.

Physicochemical Properties

The physicochemical properties of tetramethylheptane isomers are influenced by their unique branching patterns, which affect intermolecular forces and molecular packing. Generally, increased branching leads to lower boiling points and higher melting points compared to their linear alkane counterpart, n-undecane. The following table summarizes available quantitative data for several tetramethylheptane isomers.

Isomer NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/mL)Refractive Index
2,2,3,3-Tetramethylheptane61868-40-4175-176-0.769[1]-
2,2,4,6-Tetramethylheptane61868-46-0162.2-57.06 (estimate)0.72981.4101
2,2,5,5-Tetramethylheptane61868-47-1164[2]---
2,3,5,5-Tetramethylheptane61868-55-1172-57.06 (estimate)0.75141.4208
2,4,5,5-Tetramethylheptane61868-58-4177[3]-0.759[3]1.426[3]
3,3,4,4-Tetramethylheptane61868-59-5184-57.06 (estimate)0.78061.4351
3,3,5,5-Tetramethylheptane61868-61-9--0.767[4]1.431[4]
3,4,4,5-Tetramethylheptane-186.6[5]---

Experimental Protocols

Synthesis of Tetramethylheptane Isomers

The synthesis of highly branched alkanes like tetramethylheptane isomers often requires specific strategies to overcome steric hindrance. Common methods include Grignard reactions, Wurtz coupling, and catalytic hydrogenation of corresponding alkenes.

A scalable, three-step synthesis for 2,2,3,3-tetramethylheptane has been reported.[6]

  • Grignard Reaction: Propylmagnesium bromide is reacted with pinacolone (B1678379) to form the tertiary alcohol, 2,2,3,3-tetramethylheptan-4-ol.

  • Dehydration: The resulting alcohol undergoes acid-catalyzed dehydration to yield the alkene, 2,2,3,3-tetramethylhept-4-ene.

  • Hydrogenation: The alkene is then subjected to catalytic hydrogenation to produce the final product, 2,2,3,3-tetramethylheptane.

Analytical Characterization

The characterization of tetramethylheptane isomers relies on a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography (GC): GC is a primary tool for separating and identifying isomers in a mixture. The retention time of each isomer is dependent on its boiling point and interaction with the stationary phase of the column.

  • Mass Spectrometry (MS): When coupled with GC (GC-MS), mass spectrometry provides fragmentation patterns that are unique to each isomer, aiding in their definitive identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of individual isomers. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity of the atoms in the molecule.

Below is a generalized workflow for the synthesis and characterization of a tetramethylheptane isomer.

Synthesis_Characterization_Workflow General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Starting Materials Reaction Chemical Reaction (e.g., Grignard, Wurtz) Start->Reaction Workup Reaction Workup (Extraction, Washing) Reaction->Workup Distillation Fractional Distillation Workup->Distillation GCMS GC-MS Analysis Distillation->GCMS NMR NMR Spectroscopy (1H, 13C) Distillation->NMR Purity Purity Assessment GCMS->Purity NMR->Purity Final Final Purity->Final Final Product

A generalized workflow for the synthesis and characterization of a tetramethylheptane isomer.

Relevance to Drug Development

While highly branched alkanes like tetramethylheptane isomers are generally considered to have low biological activity, their physicochemical properties make them relevant in the context of drug development, primarily as excipients.

  • Solvents and Co-solvents: Their nonpolar nature allows them to be used as solvents for poorly water-soluble active pharmaceutical ingredients (APIs).

  • Emulsion and Microemulsion Components: They can be formulated into emulsions and microemulsions to improve the delivery of lipophilic drugs.

  • Topical Formulations: Their emollient properties can be utilized in topical formulations to enhance skin feel and potentially modulate drug penetration.

Conclusion

The isomers of tetramethylheptane represent a diverse group of highly branched alkanes with a range of physicochemical properties. While their synthesis and characterization can be challenging due to their structural complexity, they hold potential for applications in various fields, including as specialized solvents and as components in pharmaceutical formulations. Further research into the specific properties and potential biological interactions of each isomer will be crucial for unlocking their full potential in scientific and industrial applications.

References

Navigating the Uncharted: A Technical Guide to the Safe Laboratory Handling of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide addresses the safety and handling of 2,4,4,6-tetramethylheptane in a laboratory environment. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally similar branched alkanes and established general laboratory safety protocols. The information presented herein should be used to inform risk assessments and the development of safe laboratory practices.

Core Safety and Hazard Information

Assumed Hazard Classifications:

  • Flammable Liquid: Based on the properties of similar branched alkanes, this compound is expected to be a flammable liquid.[1][2][3][5]

  • Skin and Eye Irritant: Direct contact may cause irritation to the skin and eyes.[1]

  • Aspiration Hazard: If swallowed, it may enter the airways and cause lung damage.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): Inhalation of vapors may cause drowsiness or dizziness.[1][2]

Quantitative Data Summary

The following table summarizes key physical and chemical properties of this compound and a structurally similar compound, 2,4,6-trimethylheptane (B1595353), for comparison. Note that experimental data for this compound is limited, and some values are predicted or inferred.

PropertyThis compound2,4,6-Trimethylheptane (for reference)
Molecular Formula C₁₁H₂₄[6][7]C₁₀H₂₂[1]
Molecular Weight 156.31 g/mol [6]142.28 g/mol [1]
CAS Number 61868-57-3[6][7]2613-61-8[1]
Appearance Colorless liquid (inferred)Not specified
Boiling Point Data not availableNot available
Flash Point Data not availableH226 - Flammable liquid and vapor[1]
Refractive Index Data not available1.41 @ 20 °C[1]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standard operating procedures is critical when working with flammable and potentially hazardous organic compounds. The following protocols provide a framework for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-resistant lab coat.

  • Footwear: Closed-toe shoes.

Engineering Controls
  • Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other potential ignition sources.[2][3][5][8] Use of explosion-proof electrical equipment is recommended.[2][5][8]

  • Static Discharge: Ground and bond containers when transferring the liquid to prevent the buildup of static electricity.[2][5][8]

Storage and Handling
  • Storage: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][5][8]

  • Handling: Avoid contact with skin and eyes. Do not breathe vapors.[3] Wash hands thoroughly after handling.

Spill Response Protocol

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate all personnel from the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control Ignition Sources: Eliminate all nearby ignition sources.

  • Containment: For minor spills, use a spill kit with absorbent materials to contain the liquid. For major spills, contact your institution's emergency response team.

  • Cleanup: Wear appropriate PPE and use non-sparking tools for cleanup.

  • Disposal: Collect all contaminated materials in a sealed, properly labeled container for hazardous waste disposal.

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling of this compound.

G General Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Inside Fume Hood Perform Experiment Perform Experiment Transfer Chemical->Perform Experiment Clean Glassware Clean Glassware Perform Experiment->Clean Glassware Dispose of Waste Dispose of Waste Clean Glassware->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A logical workflow for the general handling of this compound in a laboratory setting.

G Spill Response Decision Tree Spill Spill Occurs MinorSpill Is it a minor spill? Spill->MinorSpill MajorSpill Is it a major spill? MinorSpill->MajorSpill No Cleanup Contain & Clean Up (with appropriate PPE) MinorSpill->Cleanup Yes Evacuate Evacuate Area & Call Emergency Response MajorSpill->Evacuate Yes Report Report Incident Cleanup->Report Evacuate->Report

Caption: A decision tree for responding to a spill of this compound.

References

Methodological & Application

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,4,6-Tetramethylheptane is a highly branched aliphatic hydrocarbon, a member of the alkane family.[1][2] Its non-polar nature, resulting from the presence of only carbon-carbon and carbon-hydrogen bonds, makes it a suitable solvent for non-polar compounds.[1][2] Alkanes are widely utilized in organic chemistry, primarily as solvents for non-polar substances.[1] This document provides an overview of the potential applications, physicochemical properties, and exemplary protocols for the use of this compound as a non-polar solvent in research and drug development settings. Given the limited specific data available for this particular isomer, the information presented is based on the general properties of branched alkanes and non-polar solvents.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is crucial for its appropriate selection in experimental and manufacturing processes.[3][4] The following table summarizes the key properties of this compound and related non-polar solvents for comparison.

Table 1: Physicochemical Properties of this compound and Other Non-Polar Solvents

PropertyThis compoundn-HeptaneTolueneDichloromethane (DCM)
Molecular Formula C₁₁H₂₄[5]C₇H₁₆C₇H₈CH₂Cl₂
Molecular Weight ( g/mol ) 156.31[5]100.2192.1484.93
Boiling Point (°C) ~176-178 (estimated)98.4110.639.6
Density (g/mL at 20°C) ~0.74 (estimated)0.6840.8671.326
Polarity (Dielectric Constant) ~2.0 (estimated)1.92.49.1
Solubility in Water InsolubleInsolubleSparingly solubleSlightly soluble
Primary Hazards Flammable, Skin/eye irritantFlammable, Irritant, NeurotoxinFlammable, Toxic, CarcinogenIrritant, Carcinogen

Note: Some properties for this compound are estimated based on its structure and data for similar branched alkanes due to limited experimental data in publicly available literature.

Applications in Research and Drug Development

Highly branched alkanes like this compound can serve as valuable non-polar solvents in various stages of research and drug development, particularly when a higher boiling point and low reactivity are desired.

2.1. Organic Synthesis

As a reaction medium, this compound is suitable for reactions involving non-polar reagents and intermediates. Its high boiling point allows for conducting reactions at elevated temperatures.

  • Potential Uses:

    • Grignard reactions

    • Wurtz reactions

    • Metal-catalyzed cross-coupling reactions where a non-polar medium is preferred.

    • Reactions sensitive to protic or more reactive polar solvents.

2.2. Extraction and Purification

The principle of "like dissolves like" governs the use of this compound in extraction processes. It can be used to selectively extract non-polar compounds from aqueous mixtures or solid matrices.

  • Liquid-Liquid Extraction: To isolate non-polar active pharmaceutical ingredients (APIs) or intermediates from aqueous reaction mixtures or natural product extracts.

  • Solid-Liquid Extraction: To extract non-polar compounds from solid starting materials, such as plant matter or solid-phase synthesis resins.

  • Crystallization: As an anti-solvent or as the primary solvent for the crystallization of non-polar compounds.

2.3. Chromatography

In chromatographic separations, this compound can be a component of the mobile phase.

  • Normal-Phase Chromatography: As a non-polar eluent, either alone or in combination with more polar solvents, to separate compounds on a polar stationary phase.

  • Preparative Chromatography: For the purification of non-polar compounds on a larger scale.

2.4. Formulation

For non-polar APIs intended for specific delivery systems, this compound could be explored as a component in formulation development, particularly for oily vehicles or depots. However, its use would be contingent on extensive toxicological evaluation.

Experimental Protocols

The following are generalized protocols illustrating how this compound could be employed. Researchers should adapt these protocols based on the specific requirements of their experiments.

Protocol 1: General Procedure for a High-Temperature Organic Reaction

  • Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a drying tube, a thermocouple, and a nitrogen inlet.

  • Reagent Addition: The flask is charged with the starting materials and this compound as the solvent under an inert atmosphere of nitrogen.

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 120-150°C) and stirred vigorously. The reaction progress is monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or HPLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then quenched with an appropriate aqueous solution (e.g., water, saturated ammonium (B1175870) chloride).

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with an additional volume of this compound or another suitable solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The product is then purified by chromatography or crystallization.

Protocol 2: Liquid-Liquid Extraction of a Non-Polar Compound

  • Preparation: The aqueous solution containing the target non-polar compound is placed in a separatory funnel.

  • Solvent Addition: An equal volume of this compound is added to the separatory funnel.

  • Extraction: The separatory funnel is stoppered and shaken vigorously for 1-2 minutes, with periodic venting to release pressure.

  • Phase Separation: The funnel is allowed to stand until the two layers have clearly separated. The lower aqueous layer is drained off.

  • Repeat Extraction: The aqueous layer can be returned to the separatory funnel and extracted again with fresh this compound to maximize recovery.

  • Drying and Concentration: The combined organic extracts are dried over a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to isolate the non-polar compound.

Visualizations

Diagram 1: Solvent Selection Logic for Pharmaceutical Processes

Solvent_Selection Requirements Define Process Requirements (Reaction, Extraction, Purification) Solubility Solubility of Solutes Requirements->Solubility Reactivity Chemical Reactivity Requirements->Reactivity Physical Physical Properties (Boiling Point, Viscosity) Requirements->Physical Safety Safety & Health (Toxicity, Flammability) Requirements->Safety Environmental Environmental Impact (Biodegradability, VOC) Requirements->Environmental Regulatory Regulatory Compliance (ICH Guidelines) Requirements->Regulatory Cost Cost & Availability Requirements->Cost Selection Optimal Solvent Selection Solubility->Selection Reactivity->Selection Physical->Selection Safety->Selection Environmental->Selection Regulatory->Selection Cost->Selection Extraction_Workflow Start Aqueous Reaction Mixture AddSolvent Add this compound Start->AddSolvent Shake Shake & Vent AddSolvent->Shake Separate Separate Layers Shake->Separate Aqueous Aqueous Layer (Waste/Re-extract) Separate->Aqueous Organic Organic Layer (with Product) Separate->Organic Dry Dry with Na₂SO₄ Organic->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Purified Non-Polar Product Evaporate->Product

References

Application Notes and Protocols: 2,4,4,6-Tetramethylheptane as a Reference Standard in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the use of 2,4,4,6-tetramethylheptane as a reference standard in gas chromatography (GC). The content is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of hydrocarbon compounds.

Application Note

1. Introduction

This compound is a highly branched C11 alkane. Its chemical inertness, thermal stability, and distinct retention time on non-polar stationary phases make it an excellent candidate for use as a reference standard in gas chromatography. It is particularly well-suited for the role of an internal standard in the quantitative analysis of complex hydrocarbon mixtures, such as those found in petroleum products and environmental samples. The use of an internal standard is a robust method to correct for variations in sample injection volume, detector response, and sample preparation, thereby improving the accuracy and precision of analytical results.[1][2]

2. Physicochemical Data

A comprehensive understanding of the physicochemical properties of a reference standard is crucial for its appropriate application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compoundPubChem
CAS Number 61868-57-3PubChem
Molecular Formula C₁₁H₂₄--INVALID-LINK--
Molecular Weight 156.31 g/mol --INVALID-LINK--
Boiling Point ~177 °C (Predicted)
Kovats Retention Index (Non-polar column) Not explicitly available. Estimated to be similar to other branched C11 alkanes. For comparison, 2,2,6,6-tetramethylheptane (B1616008) has a reported Kovats RI of 966.6 on a standard non-polar column.[3]

3. Principle of Use as an Internal Standard

When used as an internal standard, a known quantity of this compound is added to all calibration standards and unknown samples. The quantification of the target analyte is then based on the ratio of the analyte's peak area to the internal standard's peak area. This ratiometric approach compensates for potential variations during the analytical process.[1][2] Key advantages of using an internal standard include:

  • Improved Precision and Accuracy: Minimizes the impact of injection volume variability.[2]

  • Correction for Sample Matrix Effects: Can compensate for variations in detector response caused by the sample matrix.

  • Monitoring of System Performance: Consistent internal standard peak area and retention time can indicate stable instrument performance.

4. Typical Applications

Given its properties as a branched alkane, this compound is a suitable internal standard for a variety of applications, including:

  • Detailed Hydrocarbon Analysis (DHA): In the petroleum industry, for the characterization and quantification of individual components in gasoline and other fuels.

  • Environmental Analysis: For the determination of total petroleum hydrocarbons (TPH) and other aliphatic contaminants in soil and water samples.

  • Chemical Manufacturing: As a quality control standard for hydrocarbon-based solvents and reagents.

Experimental Protocols

1. Protocol for Quantitative Analysis of Hydrocarbons by GC-FID using this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of hydrocarbon analytes in a liquid sample.

1.1. Materials and Reagents

  • This compound (Reference Standard Grade, ≥99% purity)

  • High-purity n-hexane or other suitable solvent

  • Target hydrocarbon analytes for calibration

  • Volumetric flasks and pipettes

  • Autosampler vials with caps

1.2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column (non-polar)

  • Data acquisition and processing software

Table 2: Recommended GC-FID Conditions for Hydrocarbon Analysis

ParameterCondition
Column 100% Dimethylpolysiloxane (e.g., DB-1, HP-1), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium, Constant Flow, 1.2 mL/min
Injection Mode Split (50:1)
Injector Temperature 250 °C
Injection Volume 1 µL
Oven Program 40 °C (hold 5 min), then ramp at 10 °C/min to 300 °C (hold 10 min)
Detector FID
Detector Temperature 320 °C
H₂ Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂) 25 mL/min

1.3. Standard and Sample Preparation

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound and dissolve in n-hexane in a 100 mL volumetric flask.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting stock solutions of the target analytes with n-hexane. To each calibration standard, add the Internal Standard Stock Solution to achieve a final concentration of 50 µg/mL.

  • Sample Preparation: To 950 µL of the unknown sample, add 50 µL of the 1000 µg/mL Internal Standard Stock Solution. Vortex to mix.

1.4. Analysis

  • Inject the calibration standards, starting with the lowest concentration.

  • Inject the prepared unknown samples.

  • A solvent blank should be run periodically to check for system contamination.

1.5. Data Processing

  • Identify the peaks corresponding to the target analytes and the internal standard (this compound) based on their retention times.

  • Integrate the peak areas for all identified compounds.

  • For each calibration standard, calculate the Response Factor (RF) for each analyte relative to the internal standard.

  • Plot a calibration curve of the peak area ratio (Analyte Area / IS Area) versus the concentration ratio (Analyte Concentration / IS Concentration).

  • For the unknown samples, calculate the peak area ratio and use the calibration curve to determine the concentration ratio. From this, calculate the concentration of the target analytes.

Visualizations

Workflow for Internal Standard Analysis

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Calibration Standards C Add Known Amount of This compound (IS) to all Standards and Samples A->C B Prepare Samples B->C D Inject into GC-FID C->D Inject E Separate and Detect Analytes and IS D->E F Acquire Chromatographic Data E->F G Integrate Peak Areas F->G H Calculate Area Ratios (Analyte/IS) G->H I Generate Calibration Curve H->I J Quantify Analytes in Samples I->J

Caption: Workflow for quantitative GC analysis using an internal standard.

Logical Relationship in Internal Standard Quantification

Quantification_Logic A_std Analyte Area (Standard) Ratio_std Area Ratio (Standard) A_std->Ratio_std IS_std IS Area (Standard) IS_std->Ratio_std Cal_Curve Calibration Curve Ratio_std->Cal_Curve Conc_std Analyte Concentration (Standard) Conc_std->Cal_Curve Conc_sample Analyte Concentration (Sample) Cal_Curve->Conc_sample Apply A_sample Analyte Area (Sample) Ratio_sample Area Ratio (Sample) A_sample->Ratio_sample IS_sample IS Area (Sample) IS_sample->Ratio_sample Ratio_sample->Conc_sample

Caption: Logical diagram illustrating the calculation process for internal standard quantification.

References

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of 2,4,4,6-tetramethylheptane, focusing on its properties and potential, though largely undocumented, applications in organic synthesis. Due to a notable scarcity of published literature detailing the specific use of this compound as a reactant, reagent, or solvent in synthetic organic chemistry, this report will focus on the general synthesis of highly branched alkanes and their characteristic properties, which inform their potential applications.

Introduction: The Nature of this compound

This compound is a highly branched aliphatic hydrocarbon with the molecular formula C₁₁H₂₄.[1] Like other branched alkanes, it is a colorless, odorless liquid.[2] The defining characteristic of such molecules is their chemical inertness, owing to the presence of strong, nonpolar carbon-carbon and carbon-hydrogen single bonds.[2][3] This low reactivity makes them poor candidates for use as reactants in most organic transformations but suggests potential as non-polar, inert solvents for specialized applications.

Physicochemical Properties

The high degree of branching in this compound and its isomers influences their physical properties, such as boiling point and density, when compared to their straight-chain counterpart, n-undecane. Generally, increased branching leads to lower boiling points due to a reduction in the surface area available for intermolecular van der Waals forces.[4]

A summary of key physical properties for this compound and related C₁₁H₂₄ isomers is presented in the table below for comparative analysis.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound 61868-57-3C₁₁H₂₄156.31Not available
2,2,6,6-Tetramethylheptane40117-45-1C₁₁H₂₄156.31Not available
2,3,4,6-Tetramethylheptane61868-54-0C₁₁H₂₄156.31Not available
n-Undecane1120-21-4C₁₁H₂₄156.31196

Potential Applications in Organic Synthesis

While specific examples are not documented, the properties of this compound suggest its potential utility in the following areas:

  • Inert Solvent: For reactions involving highly reactive reagents, such as organometallics or strong bases, where the solvent must not participate in the reaction. Its non-polar nature would be suitable for dissolving other non-polar reactants.

  • High-Temperature Reactions: A high boiling point (though lower than its linear isomer) and thermal stability could make it a suitable medium for reactions requiring elevated temperatures.

  • Specialized Extractions: Its hydrophobicity could be leveraged in specific liquid-liquid extraction protocols.

The general inertness of highly branched alkanes, which forms the basis for these potential applications, is depicted in the following logical diagram.

G Logical Relationship: Inertness of Highly Branched Alkanes A Highly Branched Alkane (e.g., this compound) B Contains only C-C and C-H single bonds A->B Composed of C Bonds are strong and non-polar B->C Characterized by D High activation energy for reaction C->D Leads to E Low reactivity / Chemically inert D->E Results in F Potential as an inert solvent E->F Suitable for G General Synthesis of a Highly Branched Alkane cluster_0 Step 1: C-C Bond Formation cluster_1 Step 2: Deoxygenation A Alkyl Halide (R-X) + Mg B Grignard Reagent (R-MgX) A->B in dry ether D Tertiary Alcohol B->D C Ketone (R'COR'') C->D Nucleophilic addition E Tertiary Alcohol F Alkene E->F Dehydration (e.g., H₂SO₄) G Highly Branched Alkane F->G Hydrogenation (e.g., H₂/Pd-C)

References

Application Notes and Protocols for Quantitative Analysis Using an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the use of 2,4,4,6-tetramethylheptane as an internal standard for quantitative analysis did not yield specific applications or established protocols. This suggests that it is not a commonly utilized internal standard for this purpose. Therefore, these application notes and protocols are based on a widely accepted and well-documented alternative: Toluene-d8 . This deuterated analog of toluene (B28343) is frequently used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of volatile organic compounds (VOCs) and hydrocarbons.[1][2][3][4]

These detailed application notes and protocols are intended for researchers, scientists, and drug development professionals who are engaged in quantitative analysis using gas chromatography.

Introduction to Toluene-d8 as an Internal Standard

In quantitative chromatography, an internal standard (IS) is a compound added in a constant amount to all samples, calibration standards, and blanks.[5] The purpose of the internal standard is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analysis.[5][6]

Toluene-d8 is an isotopically labeled version of toluene where the eight hydrogen atoms are replaced with deuterium (B1214612) atoms.[3] Deuterated compounds are considered the gold standard for internal standards in mass spectrometry because their chemical and physical properties are nearly identical to their non-deuterated counterparts.[5][7] This similarity ensures that Toluene-d8 behaves similarly to the analytes of interest during extraction, chromatography, and ionization, while its different mass-to-charge ratio (m/z) allows it to be distinguished by the mass spectrometer.[8]

Key Advantages of Toluene-d8:

  • Chemical Similarity: Behaves almost identically to toluene and other aromatic hydrocarbons during sample preparation and analysis.

  • Mass Distinction: Easily differentiated from non-deuterated analytes by MS.

  • Minimizes Matrix Effects: Co-elutes closely with the analyte of interest, experiencing similar matrix interferences.

  • Corrects for Analyte Loss: Accounts for loss of analyte during sample preparation steps such as liquid-liquid extraction or solid-phase microextraction (SPME).[9]

Physicochemical Properties of Toluene-d8

A thorough understanding of the physicochemical properties of the internal standard is crucial for method development.

PropertyValue
Chemical Formula C₇D₈
Molecular Weight 100.20 g/mol
Boiling Point 110.6 °C (slightly lower than toluene)
Density 0.94 g/cm³ at 25 °C
Solubility Insoluble in water; soluble in most organic solvents
CAS Number 2037-26-5

Applications of Toluene-d8 as an Internal Standard

Toluene-d8 is widely employed in a variety of quantitative analytical methods, particularly for the analysis of volatile organic compounds (VOCs) in environmental and biological matrices.

Application AreaAnalytes of InterestAnalytical Technique
Environmental Monitoring Benzene, Toluene, Ethylbenzene, Xylenes (BTEX) in water and soilHeadspace GC-MS, Purge and Trap GC-MS
Air Quality Analysis Volatile organic compounds in ambient and indoor airThermal Desorption GC-MS
Biological Monitoring Toluene and other solvents in blood and urineHeadspace SPME-GC-MS
Food and Beverage Analysis Aroma compounds and contaminantsSPME-GC-MS
Fuel Analysis Benzene and total aromatics in gasolineGC-MS

Experimental Protocols

The following protocols provide a general framework for the use of Toluene-d8 as an internal standard in GC-MS analysis. Specific parameters should be optimized for the particular application and instrumentation.

Preparation of Standard Solutions
  • Toluene-d8 Stock Solution (1000 µg/mL): Accurately weigh 10 mg of neat Toluene-d8 and dissolve it in 10 mL of purge-and-trap grade methanol (B129727) in a Class A volumetric flask.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be added to all standards, samples, and blanks.

  • Calibration Standards: Prepare a series of calibration standards containing the analytes of interest at different concentrations. Spike each calibration standard with a constant amount of the Toluene-d8 working solution. For example, add 10 µL of the 10 µg/mL Toluene-d8 working solution to each 1 mL of calibration standard to achieve a final IS concentration of 100 ng/mL.

Sample Preparation (Example: BTEX in Water)
  • Collect water samples in 40 mL VOA vials with zero headspace.

  • Prior to analysis, add a constant amount of the Toluene-d8 working solution to each sample. For instance, inject 10 µL of the 10 µg/mL Toluene-d8 working solution into the 40 mL sample.

  • Also prepare a method blank using reagent water and spike it with the same amount of Toluene-d8.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of BTEX using Toluene-d8 as an internal standard.

ParameterCondition
Gas Chromatograph Agilent 7890B or equivalent
Mass Spectrometer Agilent 5977A or equivalent
Sample Introduction Purge and Trap or Headspace
Column DB-624 or equivalent (60 m x 0.25 mm ID, 1.4 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Initial temp 40 °C for 2 min, ramp to 220 °C at 10 °C/min, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions Benzene: 78, Toluene: 91, 92, Ethylbenzene: 106, 91, Xylenes: 106, 91, Toluene-d8 (IS): 98, 100
Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. The curve is typically a linear regression.

  • Quantification: Determine the concentration of the analyte in the samples by calculating the analyte to internal standard peak area ratio and using the calibration curve to determine the corresponding concentration.

Response Factor (RF):

RF = (Areaanalyte / Concentrationanalyte) / (AreaIS / ConcentrationIS)

Concentration of Analyte:

Concentrationanalyte = (Areaanalyte / AreaIS) * (ConcentrationIS / RF)

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of BTEX in water using Toluene-d8 as an internal standard with GC-MS.

AnalyteRetention Time (min)Calibration Range (µg/L)R² of Calibration CurveMethod Detection Limit (MDL) (µg/L)
Benzene5.60.5 - 50> 0.9950.1
Toluene8.20.5 - 50> 0.9950.1
Ethylbenzene10.50.5 - 50> 0.9950.1
m,p-Xylene10.70.5 - 50> 0.9950.2
o-Xylene11.10.5 - 50> 0.9950.1
Toluene-d8 (IS) 8.1 Constant N/A N/A

Visualizations

Logical Workflow for Using an Internal Standard

workflow cluster_prep Preparation cluster_spike Spiking cluster_analysis Analysis cluster_data Data Processing prep_is Prepare Internal Standard (Toluene-d8) Stock Solution spike_cal Spike constant amount of IS into each Calibration Standard prep_is->spike_cal spike_sample Spike constant amount of IS into each Unknown Sample prep_is->spike_sample spike_blank Prepare and Spike Method Blank prep_is->spike_blank prep_cal Prepare Calibration Standards (Analytes at known concentrations) prep_cal->spike_cal prep_sample Prepare Unknown Samples prep_sample->spike_sample gcms GC-MS Analysis spike_cal->gcms spike_sample->gcms spike_blank->gcms integrate Integrate Peak Areas (Analyte and IS) gcms->integrate calibrate Generate Calibration Curve (Area Ratio vs. Concentration) integrate->calibrate quantify Quantify Analytes in Samples calibrate->quantify

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathway of Internal Standard Method

signaling_pathway cluster_input Inputs cluster_process Analytical Process cluster_output Outputs cluster_calculation Calculation Analyte Analyte (Variable Concentration) GCMS GC-MS System Analyte->GCMS IS Internal Standard (Constant Concentration) IS->GCMS Area_Analyte Analyte Peak Area (Variable) GCMS->Area_Analyte Area_IS IS Peak Area (Corrects for Variation) GCMS->Area_IS Ratio Area Ratio (Analyte/IS) Area_Analyte->Ratio Area_IS->Ratio Final_Conc Final Concentration Ratio->Final_Conc Calibration Curve

Caption: Logic of the internal standard method for quantitative analysis.

References

Application Notes and Protocols for 2,4,4,6-Tetramethylheptane: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

This document outlines the currently available information regarding the reaction conditions and applications of 2,4,4,6-tetramethylheptane. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental protocols and specific application notes for this compound are exceedingly scarce. The information presented herein is a compilation of its known physical and chemical properties, with general reaction classes applicable to highly branched alkanes provided for context. Researchers, scientists, and drug development professionals should note the significant lack of specific data for this particular isomer.

Chemical and Physical Properties

This compound is a highly branched saturated aliphatic hydrocarbon.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₁H₂₄[1]
Molecular Weight 156.31 g/mol [2]
CAS Number 61868-57-3[1]
IUPAC Name This compound[2]
Boiling Point Data not readily available
Density Data not readily available
Refractive Index Data not readily available

Potential Applications and General Reactivity

Based on the reactivity of structurally similar highly branched alkanes, this compound is anticipated to have applications primarily in the field of fuel science as a high-octane component. However, specific studies detailing its performance or inclusion in fuel formulations are not publicly available. The general reactivity of highly branched alkanes is characterized by the following reaction types.

Catalytic Cracking

Catalytic cracking is a standard refinery process used to break down large hydrocarbon molecules into smaller, more valuable products like gasoline and olefinic gases.[3][4][5][6] For highly branched alkanes, this process typically occurs at high temperatures over solid acid catalysts, such as zeolites.[3][4][6] The branching of the alkane influences the product distribution, favoring the formation of iso-alkanes and iso-alkenes.

General Experimental Workflow for Catalytic Cracking:

G cluster_prep Catalyst Preparation and Reactor Setup cluster_reaction Reaction cluster_analysis Product Analysis catalyst_prep Catalyst Preparation (e.g., Zeolite Activation) reactor_setup Reactor Loading and Setup (Fixed-bed or Fluidized-bed) catalyst_prep->reactor_setup reactant_feed Introduction of This compound reactor_setup->reactant_feed heating Heating to Reaction Temperature (e.g., 450-550 °C) reactant_feed->heating reaction Catalytic Cracking heating->reaction product_collection Product Collection (Gas and Liquid Phases) reaction->product_collection gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification and Quantification product_collection->gc_ms

Caption: A generalized workflow for a catalytic cracking experiment.

Pyrolysis

Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. For alkanes, this process leads to the cleavage of C-C and C-H bonds, resulting in a complex mixture of smaller hydrocarbons. The product distribution is highly dependent on the temperature, pressure, and residence time.

General Experimental Workflow for Pyrolysis:

G cluster_setup Experimental Setup cluster_pyrolysis Pyrolysis cluster_analysis Product Analysis sample_prep Sample Preparation (this compound) reactor_setup Pyrolysis Reactor Setup (e.g., Flow Reactor, Shock Tube) sample_prep->reactor_setup inert_atm Establishment of Inert Atmosphere (e.g., N₂, Ar) reactor_setup->inert_atm heating Rapid Heating to Pyrolysis Temperature (e.g., > 500 °C) inert_atm->heating decomposition Thermal Decomposition heating->decomposition product_quenching Product Quenching and Collection decomposition->product_quenching analysis Analysis of Products (e.g., GC, MS, Spectroscopy) product_quenching->analysis

Caption: A generalized workflow for a pyrolysis experiment.

Oxidation

The oxidation of alkanes can proceed through various pathways, including combustion and controlled oxidation, to produce a range of oxygenated products. Due to the high stability of C-H bonds in alkanes, these reactions typically require high temperatures or the presence of a catalyst.

General Reaction Scheme for Alkane Oxidation:

G Alkane This compound (C₁₁H₂₄) Alkyl_Radical Alkyl Radical (C₁₁H₂₃•) Alkane->Alkyl_Radical Initiation Alkyl_Peroxy_Radical Alkyl Peroxy Radical (C₁₁H₂₃OO•) Alkyl_Radical->Alkyl_Peroxy_Radical + O₂ Hydroperoxide Hydroperoxide (C₁₁H₂₃OOH) Alkyl_Peroxy_Radical->Hydroperoxide + RH, - R• Products Oxidation Products (Alcohols, Ketones, etc.) Hydroperoxide->Products Decomposition

Caption: A simplified radical chain mechanism for alkane auto-oxidation.

Conclusion

The available scientific literature lacks specific and detailed information on the reaction conditions and applications of this compound. While it shares the general reactivity of other highly branched alkanes, making it a potential candidate for fuel applications, dedicated studies are required to establish its specific performance characteristics and to develop detailed experimental protocols. The information provided in this document serves as a general guide based on the principles of hydrocarbon chemistry. Researchers interested in this compound will need to undertake foundational research to determine its specific reaction kinetics, product profiles, and optimal reaction conditions for any given application.

References

Application Notes and Protocols for Mass Spectrometry Calibration Using 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of 2,4,4,6-tetramethylheptane as a calibration compound in mass spectrometry (MS), particularly for gas chromatography-mass spectrometry (GC-MS) systems. This document outlines the compound's properties, fragmentation behavior, and provides a protocol for its use in instrument calibration.

Introduction

Accurate mass determination is fundamental to the reliable identification and quantification of compounds in mass spectrometry. Instrument calibration is a critical step to ensure mass accuracy and stability. This compound, a branched alkane, serves as a valuable reference compound for the calibration and tuning of mass spectrometers, especially in the lower to mid-mass range. Its well-defined fragmentation pattern upon electron ionization (EI) provides a series of characteristic ions that can be used to calibrate the mass axis.

Properties of this compound

A comprehensive understanding of the physical and chemical properties of a calibrant is essential for its effective use.

PropertyValue
Chemical Formula C₁₁H₂₄
Molecular Weight 156.31 g/mol
Monoisotopic Mass 156.1878 Da
IUPAC Name This compound
Boiling Point ~177 °C
Ionization Energy Not readily available

Fragmentation Pattern and Mechanism

Under electron ionization (EI), branched alkanes like this compound undergo characteristic fragmentation, primarily at the points of branching. This is due to the formation of more stable secondary and tertiary carbocations. The molecular ion peak (M+) for highly branched alkanes is often of very low abundance or entirely absent.

The fragmentation of this compound is expected to yield a series of prominent fragment ions. The most abundant ions are typically formed through the loss of alkyl radicals from the parent molecule.

Logical Relationship: Fragmentation of this compound

M This compound (M, m/z 156) Frag1 Loss of CH3 (m/z 141) M->Frag1 -CH3 Frag2 Loss of C3H7 (m/z 99) M->Frag2 -C3H7 Frag3 Loss of C4H9 (m/z 85) M->Frag3 -C4H9 Frag4 Loss of C5H11 (m/z 71) M->Frag4 -C5H11 Frag5 Loss of C6H13 (m/z 57) M->Frag5 -C6H13 BasePeak Base Peak (m/z 57) Frag5->BasePeak

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Based on the principles of alkane fragmentation, the following table summarizes the expected major ions and their relative abundances in the electron ionization mass spectrum of this compound. It is important to note that the exact relative abundances can vary slightly depending on the instrument and tuning conditions.

m/zProposed Fragment IonRelative Abundance (%)
41[C₃H₅]⁺Moderate
43[C₃H₇]⁺High
57[C₄H₉]⁺100 (Base Peak)
71[C₅H₁₁]⁺High
85[C₆H₁₃]⁺Moderate
99[C₇H₁₅]⁺Low
141[M-CH₃]⁺Very Low
156[M]⁺Very Low / Absent

Experimental Protocol: GC-MS Calibration

This protocol outlines the steps for performing a mass calibration of a GC-MS system using a this compound standard.

4.1. Materials and Reagents

  • This compound (≥98% purity)

  • High-purity solvent (e.g., hexane (B92381) or dichloromethane, GC grade)

  • Microsyringe for sample injection

  • GC-MS system equipped with an electron ionization source

4.2. Standard Preparation

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent (e.g., hexane).

  • Prepare a working standard solution by diluting the stock solution to a final concentration of 10 µg/mL in the same solvent.

4.3. GC-MS Instrument Parameters

The following are typical starting parameters. Optimization may be required based on the specific instrument and application.

ParameterSetting
GC Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 split ratio)
Carrier Gas Helium (99.999% purity)
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Range m/z 35-200
Scan Rate 2 scans/sec

4.4. Calibration Procedure

  • Ensure the GC-MS system is clean and has been recently tuned according to the manufacturer's recommendations.

  • Inject 1 µL of the 10 µg/mL this compound working standard into the GC-MS.

  • Acquire the mass spectrum of the eluting peak corresponding to this compound.

  • Using the instrument's calibration software, identify the major fragment ions (e.g., m/z 41, 43, 57, 71, 85).

  • Perform the mass calibration by assigning the known accurate masses of these fragments to the observed peaks.

  • Verify the calibration by re-analyzing the standard and checking the mass accuracy of the measured ions. The mass error should be within the manufacturer's specifications (typically < 0.1 Da for quadrupole instruments).

Experimental Workflow: GC-MS Calibration

cluster_prep Preparation cluster_analysis Analysis cluster_calibration Calibration Standard Prepare this compound Standard (10 µg/mL) Inject Inject Standard Standard->Inject Instrument Set GC-MS Parameters Instrument->Inject Acquire Acquire Mass Spectrum Inject->Acquire Identify Identify Fragment Ions Acquire->Identify Calibrate Perform Mass Calibration Identify->Calibrate Verify Verify Calibration Accuracy Calibrate->Verify

Caption: Workflow for calibrating a GC-MS instrument using this compound.

Performance Evaluation

After calibration, it is recommended to evaluate the performance of the mass spectrometer.

Performance MetricExpected Outcome
Mass Accuracy Measured m/z values of calibrant ions should be within ± 0.1 Da of the theoretical values.
Peak Shape Chromatographic and mass spectral peaks should be symmetrical and well-defined.
Signal-to-Noise Ratio (S/N) The S/N for the base peak (m/z 57) should be high, indicating good sensitivity.
Reproducibility Repeated injections of the standard should yield consistent mass spectra and retention times.

Conclusion

This compound is a suitable and effective calibration standard for electron ionization mass spectrometry, particularly for GC-MS applications. Its predictable fragmentation pattern provides a reliable set of ions for calibrating the mass axis in the low to mid-mass range. Following the detailed protocol outlined in these application notes will help ensure accurate and reliable mass assignments, which is a prerequisite for confident compound identification and quantification in research, and drug development.

Application Notes and Protocols for the Laboratory Preparation of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the laboratory synthesis of 2,4,4,6-tetramethylheptane, a highly branched alkane. The protocol outlines a three-step synthetic route commencing with a Grignard reaction between isobutylmagnesium bromide and 2,4-dimethylpentan-3-one to form the tertiary alcohol, 2,4,4,6-tetramethylheptan-4-ol. Subsequent acid-catalyzed dehydration of the alcohol yields the corresponding alkene, which is then hydrogenated to the final saturated alkane product. This protocol includes detailed methodologies, reagent specifications, and characterization data to ensure reproducible and verifiable results.

Introduction

Highly branched alkanes are significant compounds in various fields, including fuel science, materials science, and as reference compounds in analytical chemistry. Their unique physical properties, such as low freezing points and high octane (B31449) ratings, make them valuable components in fuel and lubricant formulations. In the context of drug development, highly branched aliphatic chains can be incorporated into molecular scaffolds to enhance lipophilicity and modulate pharmacological properties. The synthesis of this compound, a C11 alkane with a specific branching pattern, requires a precise synthetic strategy to ensure high purity and yield. The following protocols detail a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is accomplished in three main stages:

  • Grignard Reaction: Formation of a tertiary alcohol.

  • Dehydration: Elimination of water to form an alkene.

  • Hydrogenation: Saturation of the carbon-carbon double bond.

Overall Reaction Scheme Isobutyl bromide Isobutyl bromide Isobutylmagnesium bromide Isobutylmagnesium bromide Isobutyl bromide->Isobutylmagnesium bromide Mg, Et2O Mg, Et2O Mg, Et2O 2,4,4,6-Tetramethylheptan-4-ol 2,4,4,6-Tetramethylheptan-4-ol Isobutylmagnesium bromide->2,4,4,6-Tetramethylheptan-4-ol 1. Reaction 2. H3O+ workup 2,4-Dimethylpentan-3-one 2,4-Dimethylpentan-3-one 2,4,4,6-Tetramethylheptene 2,4,4,6-Tetramethylheptene 2,4,4,6-Tetramethylheptan-4-ol->2,4,4,6-Tetramethylheptene H2SO4, Heat H2SO4, Heat H2SO4, Heat This compound This compound 2,4,4,6-Tetramethylheptene->this compound H2, Pd/C H2, Pd/C H2, Pd/C

Caption: Overall synthetic route for this compound.

Experimental Protocols

Materials and Reagents
ReagentFormulaPuritySupplier
Isobutyl bromideC4H9Br≥98%Commercially Available
Magnesium turningsMg≥99.5%Commercially Available
2,4-Dimethylpentan-3-oneC7H14O≥98%Commercially Available
Diethyl ether (anhydrous)(C2H5)2O≥99.7%Commercially Available
Sulfuric acid (concentrated)H2SO495-98%Commercially Available
Palladium on carbon10% Pd/CCommercially Available
Hydrogen gasH2High purity
Hydrochloric acidHCl1 M (aq)
Sodium bicarbonate (saturated)NaHCO3(aq)
Brine (saturated NaCl)NaCl(aq)
Anhydrous sodium sulfateNa2SO4Commercially Available
Deuterated chloroformCDCl3Commercially Available

Step 1: Synthesis of 2,4,4,6-Tetramethylheptan-4-ol (Grignard Reaction)

This protocol describes the synthesis of the tertiary alcohol intermediate via a Grignard reaction.

G cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Ketone cluster_workup Workup and Purification A Dry glassware and add Mg turnings B Add anhydrous diethyl ether A->B C Slowly add isobutyl bromide in ether B->C D Initiate and maintain reflux C->D E Cool Grignard reagent to 0 °C D->E F Add 2,4-dimethylpentan-3-one dropwise G Stir at room temperature H Quench with aq. NH4Cl G->H I Extract with diethyl ether H->I J Wash with brine, dry over Na2SO4 I->J K Evaporate solvent J->K L Purify by column chromatography or distillation K->L G A Combine alcohol and H2SO4 in a distillation apparatus B Heat the mixture to distill the alkene product A->B C Collect the distillate B->C D Wash the distillate with NaHCO3 and brine C->D E Dry the organic layer over Na2SO4 D->E F Filter and collect the alkene product E->F G A Dissolve alkene in a suitable solvent (e.g., ethanol) B Add 10% Pd/C catalyst A->B C Purge the system with hydrogen gas B->C D Stir under a hydrogen atmosphere (balloon or Parr shaker) C->D E Monitor reaction completion by TLC or GC-MS D->E F Filter through Celite to remove the catalyst E->F G Evaporate the solvent to obtain the final product F->G

Application Notes and Protocols for Handling and Disposal of 2,4,4,6-Tetramethylheptane Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the safe handling and disposal of 2,4,4,6-tetramethylheptane waste, a branched alkane commonly used as a solvent or in synthetic chemistry. Due to the limited availability of specific safety data for this isomer, information from closely related compounds and general guidelines for flammable, non-halogenated organic solvents are utilized to ensure a high standard of safety.

Chemical and Physical Properties

Table 1: Physicochemical and Identification Data for this compound and Related Compounds

PropertyThis compound2,2,4,6,6-Pentamethylheptane (Isomer)2,4,6-Trimethylheptane (Related Compound)
CAS Number 61868-57-3[1][2]13475-82-62613-61-8[3]
Molecular Formula C₁₁H₂₄[1][2]C₁₂H₂₆C₁₀H₂₂[3]
Molecular Weight 156.31 g/mol [1]170.34 g/mol 142.28 g/mol [3]
Boiling Point Data not available175 - 178 °CData not available
Flash Point Data not available (Expected to be flammable)48 °C (118 °F)~45 °C (as a Flammable Liquid, Cat. 3)[3]
Density Data not available0.746 g/cm³Data not available

Hazard Identification and Safety Precautions

As a flammable, non-halogenated hydrocarbon, this compound waste should be treated as hazardous. The primary hazards are flammability and potential health effects upon exposure.

Table 2: GHS Hazard Classifications for Related Flammable Alkanes

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 2 or 3H225: Highly flammable liquid and vapor or H226: Flammable liquid and vapor.[3][4][5]
Aspiration Hazard Category 1H304: May be fatal if swallowed and enters airways.[4][5]
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.[3][4]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3H336: May cause drowsiness or dizziness.[3][4]
Hazardous to the Aquatic Environment (Chronic) Category 1H410: Very toxic to aquatic life with long lasting effects.[4]
Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound waste. The following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.

  • Body Protection: A flame-retardant lab coat is required. For larger quantities or in case of a potential splash, chemical-resistant aprons and sleeves should be worn.

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with an appropriate organic vapor cartridge should be used.

Waste Handling and Segregation Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal. This compound waste is classified as a non-halogenated organic solvent.

Experimental Protocol: Waste Collection
  • Container Selection:

    • Use only approved, chemically compatible waste containers. High-density polyethylene (B3416737) (HDPE) or glass containers are suitable for alkane solvents.

    • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," "Flammable," and the full chemical name: "this compound."

    • If mixed with other non-halogenated solvents, list all constituents and their approximate percentages.

    • Indicate the date when the first drop of waste is added to the container.

  • Segregation:

    • Crucially, do not mix this compound waste with halogenated solvents (e.g., dichloromethane, chloroform).

    • Do not contaminate with strong acids, bases, or oxidizing agents.

    • Keep aqueous waste separate from organic solvent waste.

  • Accumulation:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from ignition sources, and within secondary containment (e.g., a spill tray).

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

Experimental Protocol: Spill Cleanup
  • Immediate Actions:

    • Alert personnel in the immediate area.

    • If the spill is large or if you are not trained to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

    • Eliminate all ignition sources (e.g., turn off hot plates, unplug electrical equipment).

  • Containment and Cleanup (for small, manageable spills):

    • Don appropriate PPE as outlined in section 2.1.

    • Contain the spill using a spill kit with absorbent materials (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb large quantities of the solvent.

    • Work from the outside of the spill inward to prevent spreading.

    • Once the liquid is absorbed, carefully scoop the contaminated material into a designated, sealable waste container.

  • Post-Cleanup:

    • Label the container with "Hazardous Waste" and a description of the contents (e.g., "this compound contaminated debris").

    • Wipe down the spill area with soap and water.

    • Arrange for the disposal of the spill cleanup waste through your EHS department.

Waste Disposal Protocol

Final disposal of this compound waste must be conducted through a licensed hazardous waste disposal facility. On-site treatment or drain disposal is strictly prohibited.

Experimental Protocol: Preparing for Disposal
  • Finalize Container:

    • Do not overfill the waste container. Leave at least 10% headspace to allow for vapor expansion.

    • Ensure the exterior of the container is clean and free of contamination.

    • Securely fasten the lid.

  • Request Pickup:

    • Contact your institution's EHS department or designated waste management provider to schedule a waste pickup.

    • Provide all necessary information, including the contents of the container as detailed on the label.

  • Disposal Method:

    • The typical disposal method for non-halogenated flammable liquids is fuel blending, where the waste is used as a supplemental fuel in industrial furnaces or cement kilns.

    • Alternatively, high-temperature incineration at a licensed facility is used.[6]

Workflow and Logic Diagrams

The following diagrams illustrate the logical flow for handling and disposing of this compound waste.

WasteHandlingWorkflow cluster_prep Preparation & Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start of Experiment Involving this compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe setup Work in Well-Ventilated Area (Fume Hood) ppe->setup waste_gen Waste Generation setup->waste_gen select_container Select Compatible Container (HDPE or Glass) waste_gen->select_container spill_event Spill Occurs waste_gen->spill_event label_container Label Container: 'Hazardous Waste', 'Flammable', Chemical Name, Date select_container->label_container add_waste Add Waste to Container label_container->add_waste segregate Is waste non-halogenated and compatible? add_waste->segregate close_container Keep Container Securely Closed add_waste->close_container add_waste->spill_event segregate->add_waste Yes stop_error STOP! Do Not Mix. Use Separate Container. segregate->stop_error No store Store in Satellite Accumulation Area with Secondary Containment close_container->store full Container Full (≤90% Capacity)? store->full full->add_waste No request_pickup Request Waste Pickup from EHS full->request_pickup Yes end Disposal by Licensed Facility (Fuel Blending/Incineration) request_pickup->end spill_cleanup Follow Spill Cleanup Protocol spill_event->spill_cleanup Activate spill_cleanup->request_pickup

Caption: Waste Handling Workflow for this compound.

SpillResponseDecisionTree cluster_evacuate Major Spill Response cluster_cleanup Minor Spill Response start Spill of this compound Detected size_check Is the spill large, unmanageable, or are you untrained? start->size_check evacuate Evacuate Immediate Area size_check->evacuate Yes ppe Don Appropriate PPE size_check->ppe No alert_ehs Alert Others & Contact EHS/ Emergency Services evacuate->alert_ehs secure_area Prevent Entry to Spill Zone alert_ehs->secure_area end Spill Incident Resolved secure_area->end ignition Eliminate Ignition Sources ppe->ignition contain Contain Spill with Absorbents ignition->contain collect Collect Contaminated Material into a Labeled Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Arrange for Waste Pickup via EHS decontaminate->dispose dispose->end

Caption: Decision Tree for Spill Response.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4,4,6-tetramethylheptane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when using a Friedel-Crafts alkylation approach involving the reaction of 2,4-dimethylpentane (B89610) with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q1: Why is the yield of this compound lower than expected?

A1: Low yields can stem from several factors.[1][2][3] Key areas to investigate include:

  • Reagent Purity: The presence of moisture or impurities in reactants and solvents can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are thoroughly dried.

  • Catalyst Activity: The aluminum chloride catalyst is highly sensitive to atmospheric moisture. Use freshly opened or properly stored catalyst. The catalyst's activity can significantly impact the reaction rate and overall yield.[4]

  • Reaction Temperature: Inadequate temperature control can lead to side reactions. Friedel-Crafts alkylations are exothermic, and excessive heat can promote isomerization and polymerization of the reactants.[2][4] Maintaining the recommended temperature is crucial for maximizing the yield of the desired product.

  • Inefficient Mixing: Poor agitation can result in localized overheating and an uneven distribution of the catalyst, leading to a decrease in reaction efficiency.[2][4]

  • Suboptimal Molar Ratio of Reactants: The ratio of 2,4-dimethylpentane to tert-butyl chloride is critical. An excess of the alkane is often used to favor the desired alkylation over side reactions.

Q2: What are the common side products, and how can their formation be minimized?

A2: The primary side products in this alkylation are isomers of the target molecule, products of overalkylation, and polymers.

  • Isomerization: The carbocation intermediate can rearrange to form more stable isomers, leading to a mixture of tetramethylheptanes.[5] To minimize this, maintain a low reaction temperature.

  • Overalkylation: The product, this compound, can undergo further alkylation, resulting in higher molecular weight alkanes. Using a significant excess of the initial alkane (2,4-dimethylpentane) can reduce the likelihood of the product reacting further.

  • Polymerization: Olefins, which can form from the elimination of HCl from tert-butyl chloride, can polymerize under acidic conditions.[6][7] This can be suppressed by maintaining a low temperature and ensuring a high ratio of alkane to alkylating agent.

Q3: How can I effectively purify the final product?

A3: Purification of branched alkanes from a reaction mixture typically involves several steps:

  • Quenching and Neutralization: After the reaction is complete, the mixture should be carefully quenched with cold water or ice to deactivate the catalyst. The organic layer should then be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a water wash.

  • Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

  • Fractional Distillation: Due to the likely presence of isomers with close boiling points, fractional distillation is the most effective method for isolating this compound.[8][9] A distillation column with high theoretical plates will be necessary for good separation.

Frequently Asked Questions (FAQs)

Q1: What is a suitable catalyst for the synthesis of this compound via Friedel-Crafts alkylation?

A1: Strong Lewis acids are typically used as catalysts for Friedel-Crafts alkylation. Anhydrous aluminum chloride (AlCl₃) is a common and effective choice.[10] Other Lewis acids like ferric chloride (FeCl₃) or boron trifluoride (BF₃) could also be considered.

Q2: What is the proposed reaction mechanism for the formation of this compound?

A2: The reaction proceeds via an electrophilic substitution mechanism. First, the Lewis acid catalyst reacts with tert-butyl chloride to form a tert-butyl carbocation. This carbocation then acts as an electrophile and attacks the 2,4-dimethylpentane. A subsequent hydride shift and loss of a proton yield the final product.

Q3: Are there alternative synthesis routes to consider?

A3: Yes, other synthetic strategies could be employed:

  • Grignard Reaction: One could theoretically synthesize the target molecule by reacting a suitable Grignard reagent with a corresponding alkyl halide.[11][12][13][14] For example, reacting tert-butylmagnesium chloride with 2-chloro-2,4-dimethylpentane. However, Grignard reactions with sterically hindered halides can be challenging.

  • Wurtz Reaction: The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, is generally suitable for synthesizing symmetrical alkanes.[15][16][17][18][19] Synthesizing an unsymmetrical alkane like this compound would result in a mixture of products and is generally not a high-yielding approach.[19]

Data Presentation

Table 1: Effect of Temperature on Product Distribution (Hypothetical Data)

Reaction Temperature (°C)Yield of this compound (%)Yield of Isomers (%)Yield of High Boilers (%)
-10652015
0552520
10403525
25254035

Table 2: Effect of Molar Ratio on Yield (Hypothetical Data)

Molar Ratio (2,4-dimethylpentane : tert-butyl chloride)Yield of this compound (%)
1:130
2:145
3:160
5:168

Experimental Protocols

Proposed Synthesis of this compound via Friedel-Crafts Alkylation

Materials:

  • 2,4-Dimethylpentane (anhydrous)

  • tert-Butyl chloride (anhydrous)

  • Aluminum chloride (anhydrous)

  • Anhydrous diethyl ether (solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride to the flask, followed by anhydrous diethyl ether.

  • Cool the flask to 0°C in an ice bath.

  • Add 2,4-dimethylpentane to the flask with stirring.

  • Slowly add tert-butyl chloride from the dropping funnel to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional 2 hours.

  • Slowly quench the reaction by pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Drying of Solvents and Reactants) reaction_setup 2. Reaction Setup (Flame-dried glassware, Inert atmosphere) reagents->reaction_setup addition 3. Reagent Addition (Slow addition at 0°C) reaction_setup->addition reaction 4. Reaction (Stirring at 0°C) addition->reaction quench 5. Quenching (Addition to ice) reaction->quench workup 6. Aqueous Workup (Washing with NaHCO3 and brine) quench->workup drying 7. Drying (Anhydrous MgSO4) workup->drying purification 8. Purification (Fractional Distillation) drying->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield reagent_purity Impure Reagents/ Moisture Present low_yield->reagent_purity catalyst_issue Inactive Catalyst low_yield->catalyst_issue temp_control Poor Temperature Control low_yield->temp_control mixing Inefficient Mixing low_yield->mixing ratio Suboptimal Molar Ratio low_yield->ratio dry_reagents Use Anhydrous Reagents and Solvents reagent_purity->dry_reagents fresh_catalyst Use Fresh/Properly Stored Catalyst catalyst_issue->fresh_catalyst control_temp Maintain Low Reaction Temperature temp_control->control_temp vigorous_stirring Ensure Vigorous Stirring mixing->vigorous_stirring optimize_ratio Optimize Reactant Molar Ratio ratio->optimize_ratio

References

Technical Support Center: Purification of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4,4,6-tetramethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for purifying this compound?

A1: The choice of purification technique for this compound, a branched alkane, primarily depends on the nature of the impurities and the desired final purity. The two most common and effective methods are:

  • Fractional Distillation: This is the preferred method for separating this compound from impurities with significantly different boiling points. Given that it is a non-polar hydrocarbon, fractional distillation is effective for removing more volatile or less volatile contaminants.

  • Preparative Gas Chromatography (Prep GC): For achieving very high purity or for separating isomers with close boiling points, preparative gas chromatography is the method of choice. This technique offers high resolution and is suitable for separating complex mixtures.

Q2: How can I remove isomeric impurities from my this compound sample?

A2: Separating isomers of this compound can be challenging due to their similar physical properties.

  • High-Efficiency Fractional Distillation: If the isomers have a sufficient difference in their boiling points, a fractional distillation setup with a high number of theoretical plates (e.g., using a Vigreux or packed column) may provide some separation.

  • Preparative Gas Chromatography (Prep GC): This is the most effective method for separating isomers. The choice of a suitable column is critical for achieving good resolution.

Q3: My purified this compound is contaminated with residual solvent from the synthesis. How can I remove it?

A3: Residual solvent can typically be removed by:

  • Simple Distillation: If the solvent has a much lower boiling point than this compound, a simple distillation should suffice.

  • Vacuum Distillation: For higher boiling point solvents, applying a vacuum will lower the boiling points of both the solvent and the product, allowing for removal of the solvent at a lower temperature and preventing potential thermal degradation.

  • Rotary Evaporation: For volatile solvents, a rotary evaporator can be used to remove the bulk of the solvent under reduced pressure.

Q4: What are some common impurities I might encounter when synthesizing this compound?

A4: Common impurities can include:

  • Unreacted starting materials: Depending on the synthetic route.

  • Byproducts of the reaction: Such as isomers or products of side reactions.

  • Residual solvents: From the reaction or workup.

  • Water: From atmospheric moisture or aqueous workup steps.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Fractional Distillation Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor Separation of Components Insufficient column efficiency (too few theoretical plates).- Increase the length of the distillation column.- Use a more efficient packing material (e.g., Raschig rings, metal sponges).- Slow down the distillation rate to allow for better equilibrium.
Reflux ratio is too low.- Increase the reflux ratio to improve separation.
Product is Contaminated with a Higher Boiling Impurity "Bumping" of the liquid in the distillation flask.- Use boiling chips or a magnetic stirrer for smooth boiling.- Ensure the heating mantle is set to an appropriate temperature.
Distillation carried out to dryness.- Stop the distillation before the flask is completely dry to avoid carrying over high-boiling impurities.
Product is Contaminated with a Lower Boiling Impurity Inefficient initial fraction collection.- Collect a "forerun" fraction to remove the more volatile impurities before collecting the main product fraction.
Preparative Gas Chromatography (Prep GC) Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor Peak Resolution Inappropriate column stationary phase.- Select a column with a stationary phase that has a different selectivity for the components being separated. For non-polar compounds like alkanes, a non-polar stationary phase (e.g., polydimethylsiloxane) is a good starting point.
Column temperature is too high.- Optimize the temperature program, starting with a lower initial temperature and a slower ramp rate.
Overloading of the column.- Reduce the injection volume to avoid broad, overlapping peaks.
Peak Tailing Active sites on the column.- Use a deactivated column or a column with an inert stationary phase.
Presence of polar impurities.- Pre-purify the sample to remove polar contaminants before injecting it into the GC.
No Peaks Detected Injector or detector malfunction.- Check the injector and detector temperatures and gas flows.- Ensure the syringe is functioning correctly.
Sample is too dilute.- Concentrate the sample before injection.

Experimental Protocols

Protocol 1: High-Efficiency Fractional Distillation

Objective: To purify this compound from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Thermometer and adapter

  • Clamps and stand

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Begin heating the flask gently with the heating mantle.

  • As the liquid begins to boil, observe the vapor rising through the fractionating column.

  • Monitor the temperature at the top of the column. Collect the initial fraction (forerun) that distills at a lower temperature, as this will contain the more volatile impurities.

  • Once the temperature stabilizes at the boiling point of this compound (approximately 177-179 °C at atmospheric pressure), change the receiving flask to collect the pure product.

  • Continue distillation until most of the product has been collected, but do not distill to dryness.

  • Analyze the collected fractions for purity using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Preparative Gas Chromatography (Prep GC)

Objective: To obtain high-purity this compound, especially for separating isomers.

Materials:

  • Partially purified this compound

  • Preparative gas chromatograph with a suitable column (e.g., a non-polar capillary or packed column)

  • Collection vials

  • Volatile solvent for sample preparation (e.g., hexane)

Procedure:

  • Dissolve the this compound sample in a minimal amount of a volatile solvent.

  • Set up the preparative GC with an appropriate temperature program and carrier gas flow rate. The conditions will need to be optimized based on the specific instrument and column.

  • Inject a small analytical-scale sample to determine the retention times of the desired product and any impurities.

  • Based on the analytical run, set the collection window for the peak corresponding to this compound.

  • Begin preparative-scale injections. The injection volume will depend on the capacity of the column.

  • Collect the eluent corresponding to the target peak in a cooled collection vial.

  • Multiple injections will likely be necessary to process the entire sample.

  • Combine the collected fractions and remove the solvent (if used) under a gentle stream of nitrogen or by careful evaporation.

  • Confirm the purity of the final product using an analytical GC-MS.

Data Presentation

Table 1: Illustrative Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Throughput Best For
Fractional Distillation 95-99%70-90%HighRemoving impurities with significantly different boiling points.
Preparative Gas Chromatography >99.5%50-80%LowSeparating isomers and achieving very high purity.

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the impurities.

Visualizations

PurificationWorkflow cluster_start Initial Analysis cluster_purification Purification cluster_final Final Product Crude Crude this compound Analysis1 Initial Purity Analysis (GC-MS) Crude->Analysis1 Characterize Impurities Distillation Fractional Distillation Analysis1->Distillation Boiling Point Difference > 20°C PrepGC Preparative GC Analysis1->PrepGC Close Boiling Isomers or High Purity Needed Analysis2 Purity Analysis of Fractions Distillation->Analysis2 PrepGC->Analysis2 PureProduct Pure this compound Analysis2->PureProduct Combine Pure Fractions

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Start Purification Unsuccessful CheckPurity Analyze Product by GC-MS Start->CheckPurity ImpurityType Identify Impurity Type CheckPurity->ImpurityType Isomer Isomeric Impurity? ImpurityType->Isomer BoilingPoint Different Boiling Point? Isomer->BoilingPoint No PrepGC Use Preparative GC Isomer->PrepGC Yes FracDist Use High-Efficiency Fractional Distillation BoilingPoint->FracDist Yes Solvent Residual Solvent? BoilingPoint->Solvent No VacDist Use Vacuum Distillation or Rotary Evaporation Solvent->VacDist Yes Other Other Impurity Solvent->Other No

Caption: Troubleshooting decision tree for purifying this compound.

Technical Support Center: Purifying 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from 2,4,4,6-tetramethylheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available or synthesized this compound?

A1: The most prevalent impurities are typically other structural isomers of undecane (B72203) (C11H24), which have very similar physical properties to this compound, making them challenging to separate. Depending on the synthesis route, unreacted starting materials or residual solvents may also be present.

Q2: What are the primary methods for purifying this compound?

A2: The two primary methods for purifying this compound are fractional distillation and preparative gas chromatography (prep-GC). The choice between these methods depends on the volume of the sample, the boiling points of the impurities, and the desired final purity.

Q3: How can I effectively remove water from my this compound sample?

A3: For removing residual water, drying the organic liquid with an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) followed by decantation or filtration is a standard and effective laboratory procedure.

Q4: Is it possible to separate isomeric impurities from this compound?

A4: Yes, separating isomeric impurities is possible, though it can be challenging due to their similar boiling points and polarities. High-efficiency fractional distillation or preparative gas chromatography are the most effective techniques for this purpose.[1][2]

Troubleshooting Guides

Fractional Distillation Issues

Q: My fractional distillation is not effectively separating the isomers. What could be the problem?

A: This is a common issue when dealing with compounds that have very close boiling points. Here are several factors to consider:

  • Column Efficiency: Your distillation column may not have enough theoretical plates to achieve the required separation. Consider using a longer column or a column with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Reflux Ratio: An inappropriate reflux ratio can hinder separation. For close-boiling isomers, a higher reflux ratio (more condensate returning to the column) is generally required to enrich the more volatile component in the vapor phase.

  • Heating Rate: Overheating the distillation flask can lead to "flooding" of the column, where the vapor flow is too high to allow for proper equilibrium between the liquid and vapor phases. Ensure slow, steady heating to maintain a consistent distillation rate.

  • Insulation: Poor insulation of the distillation column can cause premature condensation and disrupt the temperature gradient necessary for efficient fractionation. Insulate the column well to minimize heat loss.

Preparative Gas Chromatography (Prep-GC) Issues

Q: I am experiencing poor resolution between peaks during preparative GC. How can I improve this?

A: Poor resolution in prep-GC can be addressed by optimizing several parameters:

  • Column Selection: Ensure you are using a column with a stationary phase that provides good selectivity for branched alkanes. A non-polar or mid-polarity column is often a good choice. For separating isomers, a longer column will provide better resolution.[3][4]

  • Temperature Program: The temperature program of the GC oven is critical. A slower temperature ramp or an isothermal period at a specific temperature can significantly improve the separation of closely eluting compounds.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, nitrogen) affects the efficiency of the separation. An optimal flow rate will minimize peak broadening.

  • Injection Volume: Overloading the column with too large of an injection volume is a common cause of poor resolution. Reduce the injection volume to ensure the components enter the column as a narrow band.

Q: The recovery of my purified compound from the prep-GC collection trap is low. What can I do?

A: Low recovery can be due to several factors related to the collection process:

  • Trap Temperature: The collection trap must be cold enough to efficiently condense the analyte as it elutes from the column. Using a liquid nitrogen or dry ice/acetone bath is recommended.

  • Transfer Line Temperature: The transfer line from the GC to the collection trap must be heated to prevent the compound from condensing before it reaches the trap.

  • Analyte Volatility: Highly volatile compounds can be challenging to trap. Ensure the trapping system is well-sealed to prevent the loss of the condensed sample.

Data Presentation

Table 1: Physical Properties of this compound and Common Isomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound61868-57-3C₁₁H₂₄156.31~165-167
2,2,4,6-Tetramethylheptane61868-46-0C₁₁H₂₄156.31162.2
2,2,6,6-Tetramethylheptane40117-45-1C₁₁H₂₄156.31~160-162
n-Undecane1120-21-4C₁₁H₂₄156.31196

Note: Boiling points are approximate and can vary with atmospheric pressure.

Experimental Protocols

Protocol 1: Fractional Distillation for Isomer Enrichment

This protocol describes a general procedure for enriching a sample of this compound by removing lower and higher boiling point isomers.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and collection flask

  • Heating mantle with stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with insulation to maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently. If using a stirrer, start stirring.

  • Equilibration: As the mixture begins to boil, observe the condensation ring rising slowly up the column. Allow the column to equilibrate by adjusting the heat so that the vapor condenses and returns to the flask (total reflux) for a period before any distillate is collected.

  • Collecting Fractions:

    • Forerun: Slowly begin to collect the initial distillate (the forerun), which will be enriched in the more volatile impurities (lower boiling point isomers).

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of the desired isomer, change the receiving flask to collect the main fraction.

    • Final Fraction: As the distillation proceeds, if the temperature begins to rise significantly, it indicates that higher boiling point impurities are starting to distill. Stop the distillation or collect this final fraction in a separate flask.

  • Analysis: Analyze the collected fractions for purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Purification by Preparative Gas Chromatography (Prep-GC)

This protocol outlines the purification of this compound using prep-GC.

Instrumentation:

  • Gas chromatograph equipped with a preparative-scale injector, column, and detector with a splitter to a collection system.

  • Appropriate column for alkane separation (e.g., a non-polar or mid-polarity column).

  • Cryogenic collection trap.

  • Carrier gas (e.g., Helium).

Procedure:

  • Method Development (Analytical Scale):

    • Develop an analytical GC method to achieve baseline separation of this compound from its impurities.

    • Optimize the temperature program, carrier gas flow rate, and injection volume on an analytical scale first.

  • System Preparation:

    • Install the preparative column in the GC.

    • Set up the collection system, ensuring the transfer line is heated and the collection trap is cooled with a suitable cryogen (e.g., liquid nitrogen).

  • Sample Injection:

    • Inject an appropriate volume of the crude this compound. Avoid overloading the column.

  • Chromatographic Separation and Collection:

    • Run the optimized GC method.

    • Monitor the chromatogram. As the peak corresponding to this compound begins to elute, divert the flow to the collection trap.

    • Stop collection as the peak finishes eluting to avoid collecting trailing impurities.

  • Sample Recovery:

    • Once the collection is complete, remove the trap from the cryogen and allow it to warm to room temperature.

    • Rinse the trap with a small amount of a volatile solvent (e.g., pentane (B18724) or hexane) to recover the purified compound.

  • Solvent Removal and Analysis:

    • Carefully remove the solvent under a gentle stream of nitrogen or by rotary evaporation.

    • Analyze the purity of the collected fraction by analytical GC-MS.

Mandatory Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product start Crude this compound (with Isomeric Impurities) frac_dist Fractional Distillation start->frac_dist Option 1 prep_gc Preparative Gas Chromatography start->prep_gc Option 2 gc_ms GC-MS Analysis frac_dist->gc_ms prep_gc->gc_ms gc_ms->frac_dist If Further Purification Needed gc_ms->prep_gc If Further Purification Needed end_product Pure this compound gc_ms->end_product If Purity is High nmr NMR Spectroscopy end_product->nmr Structural Confirmation

Caption: Experimental workflow for the purification and analysis of this compound.

logical_relationship cluster_property Molecular Property cluster_effect Physical Effect cluster_outcome Purification Parameter branching Degree of Branching in C11H24 Isomers vdw Strength of van der Waals Forces branching->vdw affects more_branching More Branched (e.g., 2,2,4,6-Tetramethylheptane) less_branching Less Branched (e.g., n-Undecane) bp Boiling Point vdw->bp determines weaker_vdw Weaker Forces stronger_vdw Stronger Forces lower_bp Lower Boiling Point higher_bp Higher Boiling Point more_branching->weaker_vdw less_branching->stronger_vdw weaker_vdw->lower_bp stronger_vdw->higher_bp

Caption: Relationship between molecular branching and boiling point for C11H24 isomers.

References

stability of 2,4,4,6-tetramethylheptane under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,4,6-tetramethylheptane. The information provided is based on general principles of alkane stability and experimental data for structurally similar compounds due to the limited availability of data for this specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound, a highly branched C11 alkane, is expected to be relatively stable compared to its linear isomer, n-undecane. In general, branched alkanes exhibit greater thermodynamic stability than their straight-chain counterparts.[1][2][3][4] This increased stability is attributed to factors such as electronic effects and more compact molecular structures.[1][3] However, like all alkanes, it will undergo thermal decomposition (pyrolysis or cracking) at elevated temperatures.[5][6][7]

Q2: What are the expected decomposition pathways for this compound under thermal stress?

A2: The thermal decomposition of alkanes proceeds through a free-radical chain reaction mechanism involving initiation, propagation, and termination steps.[5][6][7][8][9][10] For this compound, the initiation step would involve the homolytic cleavage of a C-C bond, which is generally weaker than C-H bonds, to form alkyl radicals. Due to the presence of a quaternary carbon, cleavage at this site is likely, leading to the formation of a tert-butyl radical and a primary radical. The subsequent propagation steps would involve hydrogen abstraction and β-scission of the resulting radicals to produce a complex mixture of smaller alkanes and alkenes.[6][11]

Q3: How does the structure of this compound influence its stability?

A3: The high degree of branching and the presence of a quaternary carbon atom in this compound significantly influence its stability. While branching generally increases thermodynamic stability, the presence of sterically hindered C-H bonds might affect its kinetic reactivity.[1][3] The quaternary carbon atom, bonded to four other carbon atoms, can be a point of steric strain, but it also contributes to the overall stability of the molecule.[12]

Q4: What are the typical products of the thermal decomposition of branched alkanes like this compound?

A4: The pyrolysis of branched alkanes yields a complex mixture of smaller, more volatile hydrocarbons.[11] For this compound, one can expect the formation of isobutane, isobutene, propane, propene, and other smaller alkanes and alkenes resulting from the fragmentation of the parent molecule.[11] The exact product distribution will depend on the experimental conditions such as temperature, pressure, and the presence of any catalysts.

Troubleshooting Guides

Issue 1: Unexpectedly High Rate of Decomposition
Possible Cause Troubleshooting Step
Presence of Impurities: Oxygen or other reactive impurities can initiate or accelerate free-radical chain reactions.Ensure the inert atmosphere (e.g., nitrogen, argon) is of high purity. Use oxygen scrubbers in the gas line. Purify the this compound sample before use.
Hot Spots in the Reactor: Uneven heating can lead to localized areas of very high temperature, accelerating the decomposition rate.Use a well-designed reactor with uniform heating. Profile the temperature of the reactor to ensure consistency. Employ a fluidized bed or stirred reactor for better heat distribution.
Catalytic Effects of Reactor Walls: The material of the reactor can sometimes catalyze decomposition reactions.Use a reactor made of an inert material like quartz. Passivate the reactor surface before the experiment.
Issue 2: Poor Reproducibility of Experimental Results
Possible Cause Troubleshooting Step
Inconsistent Heating Rate or Temperature: Small variations in thermal conditions can lead to significant differences in reaction rates and product distributions.Use a programmable temperature controller with a calibrated thermocouple placed close to the reaction zone. Ensure consistent heating ramp rates between experiments.
Variable Sample Injection: Inconsistent sample size or injection speed can affect the initial concentration and residence time.Use an autosampler for precise and repeatable injections. If injecting manually, develop a consistent and practiced injection technique.
Changes in Carrier Gas Flow Rate: Fluctuations in the carrier gas flow will alter the residence time of the reactants in the hot zone.Use a high-quality mass flow controller to maintain a constant and calibrated carrier gas flow. Regularly check for leaks in the gas lines.
Issue 3: Difficulty in Identifying and Quantifying Decomposition Products
Possible Cause Troubleshooting Step
Co-elution of Products in GC Analysis: The complex mixture of products can lead to overlapping peaks in the gas chromatogram.Optimize the GC temperature program (e.g., slower ramp rate) to improve separation. Use a longer or a different polarity GC column. Employ comprehensive two-dimensional gas chromatography (GCxGC) for enhanced resolution.[9]
Inadequate Mass Spectrometry Data: Fragmentation patterns may be ambiguous or library matches may be of low quality.Use high-resolution mass spectrometry for accurate mass determination. If available, use soft ionization techniques to preserve the molecular ion. Analyze authentic standards of expected products to confirm retention times and mass spectra.
Non-linear Detector Response: The detector response may not be linear across the concentration range of the products.Perform a multi-point calibration for each quantified product using certified reference materials.

Quantitative Data

Specific quantitative data on the thermal stability of this compound is scarce in publicly available literature. The following table provides an illustrative example of the type of data that would be generated in a pyrolysis study of a branched C11 alkane, based on general trends observed for similar compounds.

Table 1: Illustrative Product Distribution from Pyrolysis of a Branched C11 Alkane at 600°C

ProductMolar Yield (%)
Methane10
Ethane5
Ethene15
Propane8
Propene20
Isobutane25
Isobutene12
Other C4+5

Note: This data is representative and not based on actual experimental results for this compound.

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol outlines a general procedure for assessing the thermal stability and decomposition products of this compound.

  • Instrumentation:

    • Pyrolyzer unit coupled to a Gas Chromatograph (GC).

    • Mass Spectrometer (MS) detector.

    • High-purity helium or nitrogen as carrier gas.

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a high-purity, volatile solvent (e.g., hexane). A typical concentration is 1 mg/mL.

  • Pyrolysis Conditions:

    • Set the pyrolysis temperature to the desired value (e.g., in a range from 400°C to 800°C).

    • Set the pyrolysis time (e.g., 10-20 seconds).

    • Ensure a continuous flow of inert carrier gas through the pyrolyzer.

  • GC-MS Analysis:

    • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp: 5°C/min to 280°C.

      • Hold at 280°C for 10 minutes.

    • MS Conditions:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 30-400.

      • Scan speed: 2 scans/second.

  • Data Analysis:

    • Identify the decomposition products by comparing their mass spectra with a reference library (e.g., NIST).

    • Determine the retention times of the products.

    • Quantify the products by integrating the peak areas and using calibration standards if available.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample This compound Dilution Dilute in Solvent Sample->Dilution Pyrolysis Pyrolysis Chamber (High Temperature) Dilution->Pyrolysis GC Gas Chromatography (Separation) Pyrolysis->GC Volatile Products MS Mass Spectrometry (Identification) GC->MS Separated Analytes Data Raw Data (Chromatograms, Mass Spectra) MS->Data Analysis Data Analysis (Peak ID, Quantification) Data->Analysis Report Final Report Analysis->Report Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Alkane This compound Radicals Alkyl Radicals (R.) Alkane->Radicals Heat (Δ) H_Abstraction Hydrogen Abstraction R. + Alkane -> RH + Alkyl Radical Radicals->H_Abstraction Beta_Scission β-Scission Alkyl Radical -> Alkene + Smaller Radical H_Abstraction->Beta_Scission Beta_Scission->H_Abstraction Chain Reaction Termination Radical Combination R. + R'. -> R-R' Beta_Scission->Termination

References

common side reactions in the synthesis of 2,4,4,6-tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,4,6-tetramethylheptane. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory experiments.

I. Synthesis Overview & Key Challenges

The laboratory synthesis of this compound is typically approached via a multi-step process, as direct alkylation methods used in industrial settings lack the specificity for producing a single, high-purity isomer. A common and logical laboratory-scale route involves three main stages:

  • Grignard Reaction: Formation of a tertiary alcohol (2,4,4,6-tetramethyl-4-heptanol) by reacting a suitable Grignard reagent with a ketone.

  • Dehydration: Elimination of water from the tertiary alcohol to yield alkene isomers (2,4,4,6-tetramethylheptenes).

  • Hydrogenation: Saturation of the alkene's double bond to produce the final alkane, this compound.

The primary challenges in this synthesis are controlling side reactions in the Grignard step, managing the formation of multiple isomers during dehydration, and ensuring complete reduction in the final hydrogenation step.

II. Troubleshooting Guides & FAQs

Step 1: Grignard Reaction for 2,4,4,6-Tetramethyl-4-heptanol

Reaction: Isopropylmagnesium Bromide + 2,2,4-Trimethyl-3-pentanone (B1266196) → 2,4,4,6-Tetramethyl-4-heptanol

FAQs

Q1: My Grignard reaction won't start. What are the common causes and solutions?

A1: Initiation failure is the most common issue in Grignard synthesis. It is almost always due to two factors:

  • Presence of Moisture: Grignard reagents are potent bases and react readily with even trace amounts of water, alcohols, or other protic solvents. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere and that all solvents are anhydrous.

  • Magnesium Oxide Layer: A passivating layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction.

Troubleshooting Steps:

  • Activate the Magnesium: Crush the magnesium turnings under an inert atmosphere to expose a fresh surface. A small crystal of iodine can be added to the flask; its disappearance indicates the reaction has initiated. A few drops of 1,2-dibromoethane (B42909) can also be used as an activating agent.

  • Gentle Heating: Gently warm a small portion of the reaction mixture.

  • Sonication: Place the reaction flask in an ultrasonic bath for a few minutes to help initiate the reaction.

Q2: My yield of the tertiary alcohol is low, and I've isolated other byproducts. What are the likely side reactions?

A2: Several side reactions can compete with the desired nucleophilic addition, reducing your yield. The most common are:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone (2,2,4-trimethyl-3-pentanone), forming an enolate. Upon workup, this regenerates the starting ketone. This is more prevalent with sterically hindered ketones.

  • Wurtz Coupling: The Grignard reagent can react with unreacted isopropyl bromide, forming 2,3-dimethylbutane.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via hydride transfer. In this specific case, this is less likely to be a major pathway.

Minimization Strategies:

  • Slow Addition: Add the ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.

  • Maintain Low Alkyl Halide Concentration: Add the isopropyl bromide slowly to the magnesium turnings during the Grignard reagent formation to minimize Wurtz coupling.

Step 2: Dehydration of 2,4,4,6-Tetramethyl-4-heptanol

Reaction: 2,4,4,6-Tetramethyl-4-heptanol --(H+, Δ)--> Mixture of 2,4,4,6-Tetramethylheptene Isomers

FAQs

Q1: My dehydration reaction produced a mixture of several alkenes. Is this normal?

A1: Yes, this is expected. The acid-catalyzed dehydration of tertiary alcohols proceeds via an E1 mechanism, which involves a carbocation intermediate.[1] A proton can be eliminated from any adjacent carbon atom, leading to a mixture of constitutional isomers. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene will be the major product. For 2,4,4,6-tetramethyl-4-heptanol, you can expect the formation of 2,4,4,6-tetramethyl-2-heptene and 2,4,4,6-tetramethyl-3-heptene, among others.

Q2: How can I control the formation of different alkene isomers?

A2: Precise control is difficult with simple acid catalysis. The product distribution is thermodynamically controlled. For the subsequent hydrogenation step, a mixture of isomers is often acceptable as they will all reduce to the same desired alkane. If a specific isomer is required, more advanced synthetic methods or careful fractional distillation would be necessary.

Q3: I isolated a high-boiling point byproduct. What could it be?

A3: A common side reaction in acid-catalyzed alcohol dehydration is the formation of an ether, especially at lower temperatures.[2] Two molecules of the alcohol can react to form a di(2,4,4,6-tetramethylheptyl) ether. To favor alkene formation, ensure the reaction is heated sufficiently (typically >100 °C for tertiary alcohols) and that the alkene is distilled out of the reaction mixture as it forms, if possible.[2]

Step 3: Hydrogenation of 2,4,4,6-Tetramethylheptene

Reaction: 2,4,4,6-Tetramethylheptene Isomers + H₂ --(Catalyst)--> this compound

FAQs

Q1: My hydrogenation reaction is very slow or incomplete. Why is this?

A1: Tetrasubstituted alkenes, which are the expected major products from the dehydration step, are sterically hindered and can be challenging to hydrogenate compared to less substituted alkenes.[3][4][5]

Troubleshooting Steps:

  • Increase Catalyst Loading: Increase the weight percentage of the catalyst (e.g., from 5% to 10% Pd/C).

  • Increase Hydrogen Pressure: If using a Parr shaker or similar apparatus, increase the hydrogen pressure.

  • Change Catalyst: Platinum(IV) oxide (PtO₂, Adam's catalyst) is often more effective for hydrogenating sterically hindered double bonds.

  • Check Catalyst Quality: Ensure the catalyst has not been deactivated by exposure to air or other poisons.

Q2: How do I remove the metal catalyst after the reaction is complete?

A2: Heterogeneous catalysts like Pd/C or PtO₂ are insoluble and can be removed by filtration. To prevent the fine catalyst powder from passing through standard filter paper and to avoid the risk of the catalyst igniting the solvent in the presence of air, it is best to filter the reaction mixture through a pad of Celite® or silica (B1680970) gel.

Q3: How can I confirm the final product is the correct alkane and is pure?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method. The GC will show the purity of the sample, and the mass spectrum will show the molecular ion and fragmentation pattern characteristic of this compound. Branched alkanes show preferential fragmentation at the branch points.[6]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the connectivity of the final product.

  • Boiling Point Determination: Comparing the observed boiling point to the literature value can indicate purity. Fractional distillation is an effective method for purifying liquid alkanes with different boiling points.[7]

III. Data & Protocols

Table 1: Reactant and Product Properties
CompoundIUPAC NameFormulaMolar Mass ( g/mol )Boiling Point (°C)
Starting Ketone 2,2,4-Trimethyl-3-pentanoneC₈H₁₆O128.21~153
Grignard Reagent Precursor 2-Bromopropane (B125204)C₃H₇Br122.9959
Alcohol Intermediate 2,4,4,6-Tetramethyl-4-heptanolC₁₁H₂₄O172.31~190-195 (est.)
Alkene Intermediate 2,4,4,6-Tetramethyl-2-hepteneC₁₁H₂₂154.29~165-170 (est.)
Final Product This compoundC₁₁H₂₄156.31~177
Experimental Protocols

Disclaimer: These are generalized protocols and should be adapted based on specific laboratory conditions, safety protocols, and available equipment. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of 2,4,4,6-Tetramethyl-4-heptanol (Grignard Reaction)

  • Setup: Assemble an oven-dried, three-necked round-bottom flask with a reflux condenser, a magnetic stirrer, and a pressure-equalizing dropping funnel. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Grignard Formation: Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of 2-bromopropane (1.1 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion (~10%) of the 2-bromopropane solution to the magnesium. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask or sonicate until initiation occurs.

  • Addition: Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue stirring for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 2,2,4-trimethyl-3-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude tertiary alcohol. Purify by vacuum distillation if necessary.

Protocol 2: Dehydration of 2,4,4,6-Tetramethyl-4-heptanol

  • Setup: Place the crude 2,4,4,6-tetramethyl-4-heptanol (1.0 eq) in a round-bottom flask equipped for distillation.

  • Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid (e.g., 5-10 mol%).

  • Reaction: Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting alkene product (boiling point ~165-170 °C).[2] This simultaneous formation and removal of the product drives the equilibrium forward.

  • Workup: Wash the collected distillate with a sodium bicarbonate solution to neutralize any acid, then with water. Dry the organic layer over a drying agent (e.g., anhydrous MgSO₄), filter, and use the resulting alkene mixture in the next step.

Protocol 3: Hydrogenation of 2,4,4,6-Tetramethylheptene

  • Setup: In a suitable hydrogenation vessel (e.g., a thick-walled flask for balloon hydrogenation or a Parr apparatus), dissolve the alkene mixture (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C) or Platinum(IV) Oxide (PtO₂) (typically 1-5 mol% relative to the alkene).

  • Hydrogenation: Purge the vessel with hydrogen gas. If using a balloon, secure a hydrogen-filled balloon to the flask. If using a pressure vessel, pressurize with hydrogen (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases. The reaction may require several hours to overnight for a hindered alkene. Monitor the reaction by GC or TLC (by observing the disappearance of the alkene spot).

  • Workup: Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen). Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The remaining liquid is the crude this compound. Purify by fractional distillation if necessary.

IV. Visualizations

Synthesis_Pathway Synthesis Pathway for this compound cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Hydrogenation reagent1 Isopropylmagnesium Bromide alcohol 2,4,4,6-Tetramethyl-4-heptanol reagent1->alcohol Anhydrous Ether ketone 2,2,4-Trimethyl-3-pentanone ketone->alcohol Anhydrous Ether alkene 2,4,4,6-Tetramethylheptene (Isomer Mixture) alcohol->alkene H₂SO₄, Heat product This compound alkene->product H₂, Pd/C

Caption: A three-step synthesis pathway for this compound.

Troubleshooting_Grignard Troubleshooting Grignard Reaction Initiation start Grignard Reaction Fails to Initiate check_moisture Are glassware and solvents completely dry? start->check_moisture dry_system Action: Thoroughly dry all glassware and use anhydrous solvents. check_moisture->dry_system No check_mg Is the Mg surface activated? check_moisture->check_mg Yes dry_system->start activate_mg Action: Crush Mg turnings, add iodine, or use 1,2-dibromoethane. check_mg->activate_mg No success Reaction Initiates check_mg->success Yes activate_mg->success

Caption: A logical workflow for troubleshooting Grignard reaction initiation failure.

References

Technical Support Center: Optimizing Reaction Temperature for 2,4,4,6-Tetramethylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and optimizing the reaction temperature during the synthesis of 2,4,4,6-tetramethylheptane via acid-catalyzed alkylation.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis method for this compound?

A1: this compound, a highly branched C11 alkane, is typically synthesized through the acid-catalyzed alkylation of an isoparaffin (like isobutane) with an appropriate olefin. The reaction joins the two smaller molecules to form the larger branched alkane structure. Strong acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) are commonly used as catalysts.

Q2: Why is reaction temperature a critical parameter in this synthesis?

A2: Temperature is a crucial parameter because it significantly influences both the reaction rate and the selectivity towards the desired product. The primary alkylation reaction is exothermic, and improper temperature control can lead to a variety of undesirable side reactions, reducing the yield and purity of this compound.[1][2]

Q3: What is the optimal temperature range for sulfuric acid-catalyzed alkylation?

A3: For sulfuric acid-catalyzed alkylation, maintaining a low reaction temperature is essential for achieving a high-quality product.[3] Optimal temperatures are typically held in the range of 0°C to 15.6°C (32°F to 60°F).[1][4] Some high-quality alkylates are produced at even lower temperatures, between -20°C and -15°C.[3] Exceeding this range can dramatically increase the rate of harmful side reactions.[1]

Q4: What are the consequences of running the reaction at a temperature that is too high?

A4: Higher reaction temperatures favor undesirable side reactions such as olefin polymerization, cracking, and the formation of acid soluble oils (ASO) or "conjunct polymers".[1][3] These side reactions lead to a lower yield of this compound, a lower-quality product, increased consumption of the acid catalyst, and potential equipment corrosion.[1]

Q5: What happens if the reaction temperature is too low?

A5: While low temperatures are generally favorable, excessively low temperatures can significantly slow down the reaction rate. More critically, it can increase the viscosity of the acid phase, leading to poor mixing and slower separation of the acid from the hydrocarbon phase after the reaction is complete.[1]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, with a focus on temperature-related problems.

Issue Potential Cause Recommended Action
Low Yield of this compound High Reaction Temperature: Promoting side reactions like olefin polymerization.[1][2]1. Verify the calibration of your temperature probe. 2. Enhance the cooling system's efficiency (e.g., use a colder bath, improve heat exchanger performance). 3. Reduce the feed rate of reactants to better manage the exothermic reaction.
Low Reaction Temperature: Reaction rate is too slow.[1]1. Gradually increase the reaction temperature in small increments (e.g., 2-3°C) while monitoring the product distribution via in-situ sampling or small-scale trials.
Poor Product Selectivity (High levels of isomers or polymers) Excessive Temperature: Favors polymerization and isomerization.[1]1. Implement stricter temperature control within the optimal low-temperature range (0-10°C). 2. Ensure a high ratio of isobutane (B21531) to olefin at the point of reaction to suppress polymerization.[1]
Increased Acid Consumption High Reaction Temperature: Leads to the formation of acid soluble oils which dilute the catalyst.[1]1. Lower the reaction temperature to minimize polymer formation. 2. Check for and remove any contaminants in the feed streams, such as water or alcohols, which can also degrade the acid.
Phase Separation is Slow Low Reaction Temperature: Increases the viscosity of the sulfuric acid, hindering separation.[1]1. Allow the reaction mixture to warm slightly (e.g., to 15-20°C) after the reaction is complete to decrease acid viscosity and facilitate settling. Do not apply heat during the reaction phase.

Experimental Protocols

General Protocol for Temperature Optimization Study

This protocol outlines a general method for determining the optimal reaction temperature for the synthesis of this compound.

  • Reactor Setup:

    • Use a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a cooling circulator, and ports for reactant addition and sample extraction.

    • Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).

  • Reactant Preparation:

    • Charge the reactor with the isoparaffin (e.g., isobutane) and the sulfuric acid catalyst (typically 92-96% wt).[4]

    • Begin stirring to ensure good mixing and create a stable emulsion. The volume ratio of acid to hydrocarbon is often around 1:1.[4]

    • Cool the reactor contents to the desired starting setpoint temperature (e.g., 0°C).

  • Reaction Execution:

    • Slowly feed the olefin reactant into the reactor over a set period using a syringe pump. The slow addition helps manage the exothermic heat of reaction.

    • Maintain a constant temperature throughout the addition by adjusting the cooling circulator.

    • After the addition is complete, allow the reaction to continue for a predetermined residence time.

  • Workup and Analysis:

    • Stop the stirrer and allow the acid and hydrocarbon layers to separate.

    • Carefully extract the hydrocarbon layer.

    • Wash the hydrocarbon layer with cold water and a dilute sodium bicarbonate solution to remove residual acid, followed by a final water wash.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

    • Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the yield and selectivity of this compound.

  • Optimization:

    • Repeat the experiment at different temperature setpoints (e.g., -5°C, 5°C, 10°C, 15°C) while keeping all other parameters (reactant ratios, stirring speed, addition time) constant.

    • Plot the yield and selectivity of the desired product as a function of temperature to identify the optimal range.

Visualizations

Logical Troubleshooting Flowchart

This diagram provides a step-by-step logical guide for troubleshooting common issues during the synthesis.

G start Start: Low Yield or Purity check_temp Is Reaction Temperature within Optimal Range (e.g., 0-10°C)? start->check_temp temp_high Problem: Temp Too High check_temp->temp_high No (High) temp_low Problem: Temp Too Low check_temp->temp_low No (Low) check_ratio Is Isobutane:Olefin Ratio Sufficiently High? check_temp->check_ratio Yes action_cool Action: 1. Enhance Cooling 2. Reduce Feed Rate 3. Verify Thermometer temp_high->action_cool action_warm Action: 1. Increase Temp Slightly 2. Check Stirring Efficiency temp_low->action_warm action_cool->check_ratio action_warm->check_ratio ratio_low Problem: Low Ratio check_ratio->ratio_low No check_acid Is Acid Concentration and Quality Correct? check_ratio->check_acid Yes action_ratio Action: Increase Isobutane Recycle/Feed ratio_low->action_ratio action_ratio->check_acid acid_bad Problem: Acid Spent/Contaminated check_acid->acid_bad No end System Optimized check_acid->end Yes action_acid Action: Use Fresh Catalyst Check Feed for Impurities acid_bad->action_acid action_acid->end

Caption: Troubleshooting workflow for synthesis optimization.

Experimental Workflow for Temperature Optimization

This diagram illustrates the systematic process for identifying the optimal reaction temperature.

G cluster_prep Preparation cluster_exp Experiment Cycle (Repeat for each Temp) cluster_analysis Analysis & Decision A Reactor Setup (Jacketed Vessel, Stirrer) B Charge Acid & Isobutane A->B C Set Temperature T(i) (e.g., 0°C, 5°C, 10°C) B->C D Slowly Add Olefin (Maintain T(i)) C->D E Reaction & Quench D->E F Sample Workup (Wash, Dry) E->F G GC-MS Analysis (Yield & Purity) F->G H Plot Yield vs. Temp G->H I Identify Optimal Temperature Range H->I

References

Technical Support Center: Separation of Tetramethylheptane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of tetramethylheptane isomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of tetramethylheptane isomers so challenging?

A1: The primary challenge lies in the remarkable similarity of their physicochemical properties.[1] Isomers of tetramethylheptane, which are branched alkanes, often have very close boiling points, similar polarities, and molecular sizes. This makes conventional separation techniques like fractional distillation and standard chromatography difficult as the separation principles rely on exploiting differences in these very properties.

Q2: What are the primary methods used for separating tetramethylheptane isomers?

A2: The most common and effective methods include:

  • High-Resolution Capillary Gas Chromatography (GC): This is the most promising and widely used method for the analytical separation of hydrocarbon isomers due to its high efficiency.[1] Specialized capillary columns, including those with liquid crystalline stationary phases, can offer the selectivity needed to resolve isomers.[1]

  • Fractional Distillation: While challenging for isomers with close boiling points, fractional distillation can be used for bulk separations, especially when combined with high-efficiency fractionating columns.[2][3]

  • Adsorptive Separation: This technique uses microporous materials like zeolites or metal-organic frameworks (MOFs) that can separate isomers based on subtle differences in their molecular shape and size, a principle known as molecular sieving.[4][5][6]

Q3: Which separation method is best for my application: analytical identification or bulk purification?

A3:

  • For analytical identification and purity assessment: High-Resolution Capillary Gas Chromatography (GC) is the preferred method. It offers unparalleled resolving power for complex isomer mixtures and can be coupled with mass spectrometry (GC-MS) for definitive identification.[1]

  • For bulk (preparative) purification: Fractional distillation is a more traditional approach for larger quantities, although its success is highly dependent on the boiling point differences between the isomers.[2] For isomers that are extremely difficult to separate by distillation, preparative chromatography or adsorptive methods may be necessary.

Q4: Are there any safety precautions I should take when working with tetramethylheptane isomers?

A4: Yes. Tetramethylheptane isomers are flammable alkanes. Always work in a well-ventilated area, preferably within a fume hood. Avoid open flames, sparks, and hot surfaces. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for the specific isomer(s) you are working with before starting any experiment.

Troubleshooting Guides

Gas Chromatography (GC) Issues

Q1: My GC chromatogram shows poor resolution with co-eluting or overlapping peaks for my tetramethylheptane isomers. What should I do?

A1: Poor resolution is the most common issue. Here are several steps to troubleshoot it:

  • Optimize the Temperature Program: A slower temperature ramp rate can increase the separation between peaks. Start with a lower initial temperature and hold it for a few minutes to improve the focusing of analytes at the head of the column.

  • Select a Different Column: The choice of stationary phase is critical. For nonpolar alkanes, a nonpolar stationary phase (like dimethylpolysiloxane) is a good start. However, for closely related isomers, a column with a different selectivity, such as one with a liquid crystalline phase, may be required to resolve them.[1] Using a longer column or a column with a smaller internal diameter can also significantly increase efficiency.[1]

  • Decrease Carrier Gas Flow Rate: Reducing the flow rate of the carrier gas (e.g., Helium or Hydrogen) can improve separation efficiency, although it will increase the analysis time. Ensure the flow rate is optimized for your specific column dimensions.

  • Check Injection Technique: A splitless injection can lead to broader peaks. If possible, use a split injection with a high split ratio (e.g., 100:1) to ensure a narrow injection band.

Q2: I'm observing significant peak tailing for my analytes. What is causing this?

A2: Peak tailing can be caused by several factors:

  • Active Sites in the System: Aldehydes and other sensitive compounds can interact with active silanol (B1196071) groups in the injector liner or the column itself, causing tailing.[7] Using a deactivated liner and a high-quality, well-deactivated column is crucial.

  • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak distortion. Try baking the column at its maximum recommended temperature (without exceeding it) or trimming a small section (10-20 cm) from the injector end.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to tailing. Try diluting your sample or reducing the injection volume.

Fractional Distillation Issues

Q1: I'm performing a fractional distillation, but the purity of my collected fractions is not improving. Why?

A1: This indicates an inefficient separation, which is common for isomers with boiling points that are very close.[8]

  • Increase Reflux Ratio: A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) allows for more vaporization-condensation cycles, which enhances separation. This is achieved by collecting the distillate more slowly.

  • Use a More Efficient Column: The efficiency of a fractionating column is measured in theoretical plates. For difficult separations, you need a column with a higher number of theoretical plates, such as a Vigreux column with more indentations or a packed column (e.g., with Raschig rings or metal sponges).

  • Ensure Adiabatic Conditions: The column must be well-insulated to prevent heat loss. Heat loss disrupts the temperature gradient necessary for efficient fractionation. Use glass wool or aluminum foil to insulate the column.

  • Maintain a Slow, Steady Heating Rate: Heating the distillation flask too quickly will push vapors through the column without allowing for proper equilibration, leading to poor separation.

Data Presentation

Table 1: Physical Properties of Selected Tetramethylheptane Isomers (C11H24)

Isomer NameIUPAC NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)
2,2,5,5-Tetramethylheptane2,2,5,5-Tetramethylheptane61868-47-1156.31~137.4[9]
2,3,4,5-Tetramethylheptane2,3,4,5-Tetramethylheptane61868-53-9156.31Not Available
2,4,4,6-TetramethylheptaneThis compound61868-57-3156.31Not Available
3,3,5,5-Tetramethylheptane3,3,5,5-Tetramethylheptane61868-61-9156.31Not Available

Note: Experimental data for many highly branched isomers is scarce. Boiling points are highly dependent on the degree and position of branching.

Experimental Protocols

Protocol 1: High-Resolution Capillary Gas Chromatography (GC)

This protocol provides a general starting point for the separation of tetramethylheptane isomers. Optimization will be required based on the specific mixture and available instrumentation.

  • Instrument and Column:

    • Gas Chromatograph equipped with a Flame Ionization Detector (FID).

    • Column: DB-1, HP-5, or equivalent nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane). A long column (e.g., 60 m or 100 m) with a small internal diameter (e.g., 0.25 mm) and thin film thickness (e.g., 0.25 µm) is recommended for high resolution.[1]

  • GC Parameters:

    • Injector: Split/Splitless injector in split mode.

    • Injector Temperature: 250 °C.

    • Split Ratio: 100:1 (adjust as needed).

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 2 °C/min to 150 °C.

      • Final Hold: Hold at 150 °C for 10 minutes.

      • (This is a starting point; the ramp rate is the most critical parameter to adjust for resolution.)

    • Detector: FID.

    • Detector Temperature: 280 °C.

  • Sample Preparation:

    • Dilute the isomer mixture in a volatile solvent like hexane (B92381) or pentane (B18724) to a final concentration of approximately 100-500 ppm.

    • Inject 1 µL of the prepared sample.

  • Analysis:

    • Identify peaks based on retention times by running individual isomer standards, if available.

    • Assess purity based on the relative peak areas.

Protocol 2: Laboratory Scale Fractional Distillation

This protocol is for attempting the enrichment of one isomer from a mixture.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a heating mantle, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Insulate the fractionating column thoroughly with glass wool or aluminum foil.

  • Procedure:

    • Charge the round-bottom flask with the tetramethylheptane isomer mixture (do not fill more than two-thirds full) and add a few boiling chips.

    • Begin heating the flask slowly and gently with the heating mantle.

    • Observe the condensation ring as it slowly rises up the column. Adjust the heating rate to maintain a slow, steady rise.

    • Once the vapor reaches the thermometer, the temperature reading should stabilize at the boiling point of the most volatile component.

    • Begin collecting the distillate at a very slow rate (e.g., 1 drop every 5-10 seconds) to maintain a high reflux ratio.

    • Monitor the temperature at the distillation head. A sharp increase in temperature indicates that the next, less volatile component is beginning to distill.

    • Change the receiving flask to collect different fractions based on these temperature plateaus.

  • Analysis:

    • Analyze the purity of each collected fraction using the GC protocol described above to determine the effectiveness of the distillation.

Visualizations

GC_Troubleshooting_Workflow start Start: Poor Peak Resolution check_method Is the GC method optimized? start->check_method optimize_temp Action: Decrease temperature ramp rate (e.g., 1-2°C/min) check_method->optimize_temp No check_column Is the column appropriate? check_method->check_column Yes optimize_temp->check_column change_column Action: Use a longer column or a column with higher selectivity (e.g., liquid crystal phase) check_column->change_column No check_flow Is the carrier gas flow rate optimal? check_column->check_flow Yes change_column->check_flow optimize_flow Action: Reduce flow rate to improve efficiency check_flow->optimize_flow No check_injection Is the injection technique clean? check_flow->check_injection Yes optimize_flow->check_injection optimize_injection Action: Use a high split ratio (e.g., >50:1) check_injection->optimize_injection No end_good Resolution Improved check_injection->end_good Yes optimize_injection->end_good end_bad Still Poor: Consider Alternative Technique (e.g., Adsorption)

Caption: Troubleshooting workflow for poor GC peak resolution.

Separation_Workflow cluster_separation Separation Method cluster_analysis Purity Analysis gc_prep Preparative GC fractions Separated Fractions gc_prep->fractions distillation Fractional Distillation distillation->fractions adsorption Adsorptive Separation adsorption->fractions gc_fid GC-FID result Purity & ID Data gc_fid->result gc_ms GC-MS gc_ms->result start Isomer Mixture start->gc_prep Small Scale start->distillation Bulk start->adsorption Bulk/Shape fractions->gc_fid Quantify fractions->gc_ms Identify StructureProperty structure Molecular Structure (Branching) more_branching Increased Branching (More Spherical Shape) structure->more_branching less_branching Decreased Branching (More Linear Shape) structure->less_branching forces Intermolecular Forces (van der Waals) boiling_point Boiling Point separation Separation Difficulty (by Distillation) boiling_point->separation Closer BPs = Higher Difficulty less_surface Reduced Surface Area more_branching->less_surface weaker_forces Weaker Forces less_surface->weaker_forces lower_bp Lower Boiling Point weaker_forces->lower_bp lower_bp->boiling_point more_surface Increased Surface Area less_branching->more_surface stronger_forces Stronger Forces more_surface->stronger_forces higher_bp Higher Boiling Point stronger_forces->higher_bp higher_bp->boiling_point

References

Technical Support Center: Storage and Handling of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,4,4,6-tetramethylheptane during storage.

Troubleshooting Guides and FAQs

This section addresses common issues and questions related to the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during storage?

A1: The primary degradation pathway for this compound is autoxidation. This is a slow, spontaneous reaction with atmospheric oxygen that forms peroxides.[1][2] this compound is susceptible to this process due to the presence of tertiary hydrogen atoms in its branched structure, which are more prone to abstraction in free-radical reactions.

Q2: What are the signs of this compound degradation?

A2: Visual signs of peroxide formation, a key indicator of degradation, can include the appearance of cloudiness, suspended wisp-like structures, or even crystal formation in the liquid.[1] An increase in the peroxide value, which can be determined by analytical testing, is a quantitative indicator of degradation. The presence of unexpected peaks representing oxidation products like alcohols and ketones in a Gas Chromatography (GC) analysis also signifies degradation.

Q3: How can I prevent the degradation of this compound during storage?

A3: To minimize degradation, this compound should be stored under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3][4] It should be kept in a cool, dark place to reduce the rate of autoxidation, which is accelerated by heat and light.[5][6] Using amber glass bottles or other light-resistant containers is also recommended.

Q4: Are there any chemical additives that can prevent degradation?

A4: Yes, the addition of a radical scavenger, such as butylated hydroxytoluene (BHT), can inhibit the autoxidation process. These inhibitors work by reacting with and neutralizing the free radicals that propagate the oxidation chain reaction. However, it's important to note that inhibitors are consumed over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in GC analysis Degradation of this compound due to autoxidation.1. Confirm the identity of the extra peaks as oxidation products (e.g., alcohols, ketones) using GC-MS.2. Review storage conditions. Ensure the container is tightly sealed and the headspace is flushed with an inert gas.3. Consider adding an antioxidant like BHT to a fresh batch for long-term storage.
Cloudiness or precipitate in the sample Formation of insoluble peroxide degradation products.CAUTION: Do not heat or agitate the sample, as peroxides can be explosive. 1. Test a small, carefully extracted aliquot for the presence of peroxides using peroxide test strips or a quantitative method.2. If peroxides are present at high levels, the material should be disposed of according to your institution's hazardous waste guidelines.3. For future storage, strictly adhere to an inert atmosphere and cool, dark conditions.
Inconsistent experimental results Use of partially degraded this compound.1. Verify the purity of the this compound stock using GC-FID or GC-MS before use.2. If degradation is detected, purify the material by distillation (note: do not distill if high levels of peroxides are present) or obtain a fresh batch.3. Implement a routine quality control check for stored this compound.

Data Presentation

Storage ConditionTemperature (°C)AtmosphereLight ExposureEstimated Peroxide Value Increase (meq/kg per month)
Ideal 4Inert (Nitrogen)Dark< 0.1
Standard Lab 22AirAmbient Light1 - 5
Accelerated 40AirAmbient Light10 - 25
Stressed 40AirUV Light> 50

Note: These values are estimates and can be influenced by factors such as the presence of contaminants and the specific inhibitor used.

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

Objective: To evaluate the stability of this compound under accelerated storage conditions.

Methodology:

  • Dispense 10 mL aliquots of high-purity this compound into several amber glass vials.

  • For half of the vials, flush the headspace with nitrogen gas before sealing with a PTFE-lined cap. For the other half, seal the vials with air in the headspace.

  • Place sets of vials (one with nitrogen and one with air) into stability chambers maintained at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • At specified time points (e.g., 0, 1, 3, and 6 months), remove one vial from each condition.

  • Analyze the samples for peroxide value using a standard titration method (e.g., ASTM D3703) and for purity and degradation products using the GC-MS protocol below.

Protocol 2: GC-MS Analysis of this compound and its Degradation Products

Objective: To identify and quantify this compound and its primary oxidation products.

Methodology:

  • Sample Preparation: Dilute 1 µL of the this compound sample in 1 mL of a suitable solvent like hexane.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating alkanes and their oxidation products.[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Injector: Splitless mode at 250°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.[6]

  • Data Analysis: Identify this compound based on its retention time and mass spectrum. Search for characteristic mass fragments of potential oxidation products such as alcohols and ketones.

Mandatory Visualization

cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator RH This compound Initiator->RH H abstraction R_dot Alkyl Radical (R•) RH->R_dot ROOH Hydroperoxide (ROOH) RH->ROOH O2 Oxygen (O2) R_dot->O2 ROO_dot Peroxy Radical (ROO•) O2->ROO_dot ROO_dot->RH H abstraction RO_dot Alkoxy Radical (RO•) ROOH->RO_dot OH_dot Hydroxyl Radical (•OH) ROOH->OH_dot Degradation_Products Alcohols, Ketones RO_dot->Degradation_Products Start Start Experiment Sample_Prep Sample Preparation (Aliquoting into vials) Start->Sample_Prep Stress_Conditions Application of Stress Conditions (Temperature, Atmosphere, Light) Sample_Prep->Stress_Conditions Time_Points Sampling at Predetermined Time Points Stress_Conditions->Time_Points Analysis Analysis Time_Points->Analysis Peroxide_Value Peroxide Value Titration Analysis->Peroxide_Value Chemical Test GC_MS GC-MS Analysis Analysis->GC_MS Chromatographic Test Data_Evaluation Data Evaluation and Comparison Peroxide_Value->Data_Evaluation GC_MS->Data_Evaluation End End of Study Data_Evaluation->End

References

troubleshooting peak tailing of 2,4,4,6-tetramethylheptane in GC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing with 2,4,4,6-tetramethylheptane in their Gas Chromatography (GC) analyses.

Troubleshooting Guide: Peak Tailing of this compound

Peak tailing, the asymmetry of a chromatographic peak where the tail is broader than the front, can significantly compromise the accuracy and resolution of your GC analysis.[1][2][3] An asymmetry factor greater than 1.5 is a typical indicator of a significant issue that requires investigation.[1][2] This guide provides a systematic approach to diagnosing and resolving this common problem.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak tailing for a non-polar compound like this compound?

While this compound is a non-polar hydrocarbon and less prone to chemical interactions with the GC system, peak tailing can still occur. The causes are often physical but can sometimes be chemical in nature.

  • Physical (System-Related) Issues: These issues typically affect all peaks in the chromatogram, including the solvent peak.[1][4][5]

    • Improper Column Installation: If the column is set too high or too low in the inlet, it can create unswept (dead) volumes, leading to turbulence in the carrier gas flow path.[1][2][5][6]

    • Poor Column Cut: A jagged or uneven cut of the column can disrupt the carrier gas flow, causing peak distortion.[1][2][5]

    • Contaminated Inlet Liner: Residues from previous injections can accumulate in the liner, creating active sites or obstructing the sample path.[1][7]

    • System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow of the carrier gas.[1]

  • Chemical (Interaction-Related) Issues: These are more likely to affect specific peaks, but can sometimes be a factor for all analytes.

    • Active Sites: Over time, the stationary phase of the column can degrade, or the inlet liner can become active, leading to unwanted interactions with analytes.[1] Although less common with non-polar alkanes, it can still occur.[1]

    • Column Contamination: Accumulation of non-volatile residues on the column can lead to peak tailing.[7][8]

Q2: How can I determine if the peak tailing is a physical or chemical issue?

A simple diagnostic test is to observe the chromatogram. If all peaks, including the solvent peak, are tailing, the problem is likely physical.[1][4][5] If only specific peaks are tailing, the issue is more likely due to chemical interactions.[1][4] Injecting an inert compound, like a simple n-alkane, can also help diagnose the problem. If the inert compound's peak also tails, a physical issue is the probable cause.[9][10]

Q3: My chromatogram shows tailing for all peaks. What should I do first?

When all peaks exhibit tailing, a systematic check of the physical setup of your GC is recommended.

  • Check Column Installation: Ensure the column is installed at the correct depth in the inlet as per the manufacturer's instructions.[1][2]

  • Inspect the Column Cut: The column should have a clean, 90-degree cut.[1][2] If necessary, trim a small section (10-20 cm) from the front of the column.[2]

  • Inlet Maintenance: Replace the inlet liner and septum.[1][7] These are consumable parts that can become contaminated over time.

Q4: What if only the this compound peak is tailing?

If only the peak for this compound is tailing, consider the following:

  • Column Conditioning: The column may need conditioning to remove any active sites that might be interacting with your analyte.

  • Sample Overload: Injecting too much sample can lead to peak distortion, which can sometimes manifest as tailing.[11] Try reducing the injection volume or diluting the sample.

  • Solvent and Stationary Phase Mismatch: A mismatch in polarity between the solvent, analyte, and stationary phase can sometimes cause peak shape issues.[7] For the non-polar this compound, a non-polar stationary phase is generally recommended.

Quantitative Data Summary

The following table summarizes the potential impact of different GC parameters on the peak asymmetry of branched alkanes like this compound.

ParameterConditionExpected Impact on Peak TailingAsymmetry Factor (Illustrative)
Column Cut Poor (jagged)Increased Tailing> 2.0
Good (clean, 90°)Minimal Tailing1.0 - 1.2
Inlet Liner Contaminated/ActiveIncreased Tailing> 1.8
Clean/DeactivatedMinimal Tailing1.0 - 1.3
Column Installation Incorrect DepthIncreased Tailing> 1.7
Correct DepthMinimal Tailing1.0 - 1.2
Injection Volume OverloadedPotential for Tailing/Fronting> 1.5
OptimalSymmetrical Peak1.0 - 1.2

Experimental Protocols

Protocol 1: GC System Inspection and Inlet Maintenance

This protocol outlines the steps for routine inspection and maintenance of the GC inlet to address peak tailing issues.

  • Cool Down the System: Ensure the GC oven, inlet, and detector are at room temperature.

  • Turn Off Carrier Gas: Stop the flow of the carrier gas to the instrument.

  • Remove the Column: Carefully remove the column from the inlet.

  • Inspect and Replace the Septum and Liner:

    • Unscrew the inlet septum nut and remove the old septum.

    • Remove the inlet liner.

    • Inspect the liner for any visible contamination.

    • Replace both the septum and the liner with new, deactivated parts.[1]

  • Reinstall the Column:

    • Trim a small portion (e.g., 10-20 cm) from the front of the column using a ceramic scoring wafer or a specialized tool to ensure a clean, 90-degree cut.[2]

    • Reinstall the column to the correct depth in the inlet according to your instrument's manual.[1]

  • Leak Check: Turn the carrier gas back on and perform a leak check at the inlet fitting.

  • System Equilibration: Heat the system to the analysis temperatures and allow it to equilibrate before running a sample.

Protocol 2: GC Analysis of this compound

This protocol provides a general starting point for the GC analysis of this compound. Optimization may be required based on your specific instrument and application.

  • Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase, is suitable for analyzing non-polar alkanes.

    • Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial Temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final Hold: Hold at 200°C for 5 minutes.

    • Note: Temperature programming is often used to ensure sharp peaks for compounds with a wide range of boiling points.

  • Inlet:

    • Mode: Split (e.g., 50:1 split ratio) to avoid column overload.

    • Temperature: 250°C.

  • Detector (FID):

    • Temperature: 280°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dilute this compound in a non-polar solvent such as hexane.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in GC analysis.

G A Peak Tailing Observed for this compound B Are all peaks tailing (including solvent)? A->B C Physical Issue Likely B->C Yes D Chemical or Analyte-Specific Issue Likely B->D No E Check Column Installation (Depth) C->E I Inject Inert Hydrocarbon Standard D->I F Inspect & Recut Column End E->F G Perform Inlet Maintenance (Liner, Septum) F->G H Check for System Leaks G->H N Problem Resolved? H->N J Does Standard Peak Tail? I->J J->C Yes K Consider Column Contamination/Degradation J->K No L Optimize Injection Volume (Reduce if necessary) K->L M Review Solvent & Stationary Phase Compatibility L->M M->N N->A No, Re-evaluate O End N->O Yes

References

Technical Support Center: Optimizing GC-MS Injection Parameters for 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing injection parameters for the analysis of 2,4,4,6-tetramethylheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound, presented in a question-and-answer format.

Issue: Poor Peak Shape (Fronting or Tailing)

  • Question: My peak for this compound is showing significant fronting. What are the likely causes and how can I fix it?

  • Answer: Peak fronting is often an indication of column overload. This occurs when the amount of analyte introduced onto the column saturates the stationary phase at that point. To resolve this, consider the following:

    • Increase the split ratio: A higher split ratio will reduce the amount of sample entering the column.[1][2][3] For a volatile compound like this compound, starting with a split ratio of 50:1 is a good practice.[2]

    • Decrease the injection volume: Injecting a smaller volume of your sample can prevent overloading.

    • Dilute the sample: If increasing the split ratio or decreasing the injection volume is not feasible or effective, diluting your sample is a reliable solution.

  • Question: I am observing peak tailing for this compound. What could be the problem?

  • Answer: Peak tailing can be caused by several factors, often related to active sites in the system or improper injection conditions. Here are some troubleshooting steps:

    • Check for active sites: Although alkanes are relatively non-polar, active sites in the injector liner or the column can cause interactions leading to tailing.[4] Ensure you are using a deactivated inlet liner. If the column is old, consider trimming the first few centimeters or replacing it.

    • Optimize injector temperature: An injector temperature that is too low can lead to slow vaporization of the analyte, resulting in peak tailing. For this compound (boiling point ~177°C), a starting injector temperature of 250°C is recommended to ensure rapid and complete vaporization.

    • Check for system leaks: Leaks in the injection port can disrupt the flow path and cause peak distortion.[4]

    • Ensure proper column installation: An improperly installed column can create dead volume, leading to peak tailing.[5][6]

Issue: Low Signal Intensity or Poor Sensitivity

  • Question: The peak for this compound is very small or not visible. How can I increase the signal intensity?

  • Answer: Low signal intensity is a common challenge, especially when dealing with trace-level analysis. Consider these adjustments:

    • Decrease the split ratio: A lower split ratio allows more of the sample to enter the column, thereby increasing the signal.[1] You could move from a 50:1 split to a 25:1 or 10:1 split.[2]

    • Switch to splitless injection: For very low concentrations, a splitless injection is the preferred method as it transfers nearly the entire sample to the column.[1] However, this requires careful optimization of the initial oven temperature to ensure proper focusing of the analyte.

    • Check the MS source temperature: An optimized MS source temperature is crucial for efficient ionization. A typical starting point is 230°C.

    • Use Selected Ion Monitoring (SIM) mode: If you know the characteristic fragment ions of this compound (e.g., m/z 57, 71, 85), using SIM mode instead of full scan mode will significantly enhance sensitivity.

Issue: Irreproducible Results

  • Question: My peak areas for replicate injections of the same this compound standard are not consistent. What could be the cause?

  • Answer: Irreproducible results can stem from several sources, often related to the injection process.

    • Check the syringe: A faulty or dirty syringe can lead to inconsistent injection volumes. Clean or replace the syringe.

    • Inspect the septum: A worn or cored septum can cause leaks and lead to variable sample introduction. Replace the septum regularly.

    • Ensure proper sample preparation: Inconsistent sample preparation can lead to variations in concentration.

    • Verify autosampler performance: If using an autosampler, ensure it is functioning correctly and that the injection depth is properly set.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting GC-MS injection parameters for this compound?

A1: The following table provides recommended starting parameters that can be further optimized for your specific instrument and application.

ParameterRecommended Starting ValueRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of this compound (boiling point ~177°C).
Injection Mode SplitIdeal for initial method development and for samples that are not at trace levels. Prevents column overload.
Split Ratio 50:1A good starting point to achieve sharp peaks and good sensitivity for moderately concentrated samples.[2]
Injection Volume 1 µLA standard injection volume that works well with most capillary columns.
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 - 1.2 mL/minA typical flow rate for many capillary columns, providing a good balance between analysis time and resolution.
Inlet Liner Deactivated, with glass woolA deactivated liner minimizes analyte interaction, and the glass wool aids in sample vaporization and traps non-volatile residues.

Q2: Should I use a split or splitless injection for my analysis of this compound?

A2: The choice between split and splitless injection depends on the concentration of your analyte.

  • Split Injection: Use for samples where the concentration of this compound is relatively high. This technique prevents column overload and produces sharp, narrow peaks.[1]

  • Splitless Injection: This is the preferred method for trace analysis, as it directs the majority of the sample onto the column, maximizing sensitivity.[1] When using splitless injection, it is crucial to optimize the initial oven temperature to be about 10-20°C below the boiling point of the solvent to achieve good peak focusing.[5]

Q3: How does the injector temperature affect the analysis of this compound?

A3: The injector temperature must be high enough to ensure that the entire sample, including the analyte and the solvent, is vaporized instantly upon injection.

  • Too low: An insufficient temperature can lead to incomplete or slow vaporization, resulting in broad and tailing peaks.

  • Too high: While less of a concern for a stable hydrocarbon like this compound, excessively high temperatures can potentially cause thermal degradation of more labile compounds in your sample matrix.

Q4: What is the impact of the split ratio on my chromatogram?

A4: The split ratio directly influences the amount of sample that reaches the GC column, which in turn affects both peak shape and sensitivity.

  • Higher Split Ratio (e.g., 100:1): Less sample reaches the column, leading to sharper, narrower peaks but lower sensitivity.[1] This is beneficial for concentrated samples to avoid column overload.

  • Lower Split Ratio (e.g., 10:1): More sample reaches the column, resulting in larger peaks (higher sensitivity) but with the potential for broader peaks and column overload if the sample is too concentrated.[1][2]

Experimental Protocols

Protocol 1: Standard GC-MS Method Setup

  • Instrument Preparation:

    • Install a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Set the GC-MS parameters according to the "Recommended Starting GC-MS Parameters" table above.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

    • Create a series of working standards by diluting the stock solution to the desired concentration range.

  • Analysis:

    • Inject a solvent blank to ensure the system is clean.

    • Inject the working standards, starting with the lowest concentration.

    • Inject the unknown samples.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Prep Sample Preparation Method_Setup Set GC-MS Parameters Sample_Prep->Method_Setup Standard_Prep Standard Preparation Standard_Prep->Method_Setup Blank_Injection Inject Solvent Blank Method_Setup->Blank_Injection Standard_Injection Inject Standards Blank_Injection->Standard_Injection Sample_Injection Inject Samples Standard_Injection->Sample_Injection Data_Acquisition Data Acquisition Sample_Injection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

Caption: A typical experimental workflow for GC-MS analysis.

Troubleshooting_Logic Start Identify Chromatographic Issue Poor_Peak_Shape Poor Peak Shape? Start->Poor_Peak_Shape Low_Signal Low Signal? Poor_Peak_Shape->Low_Signal No Fronting Peak Fronting Poor_Peak_Shape->Fronting Yes, Fronting Tailing Peak Tailing Poor_Peak_Shape->Tailing Yes, Tailing Irreproducible_Results Irreproducible Results? Low_Signal->Irreproducible_Results No Decrease_Split Decrease Split Ratio / Use Splitless Low_Signal->Decrease_Split Yes Check_Syringe Check Syringe & Septum Irreproducible_Results->Check_Syringe Yes Check_Split_Ratio Increase Split Ratio / Dilute Sample Fronting->Check_Split_Ratio Check_Liner_Temp Check Liner & Injector Temp Tailing->Check_Liner_Temp Check_MS_Tune Check MS Tune & Source Temp Decrease_Split->Check_MS_Tune Check_Autosampler Verify Autosampler Check_Syringe->Check_Autosampler

Caption: A decision tree for troubleshooting common GC-MS issues.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of 2,4,4,6-Tetramethylheptane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

The rigorous assessment of chemical purity is fundamental in research, development, and quality control. For a branched alkane like 2,4,4,6-tetramethylheptane, a compound used in various industrial and research applications, ensuring high purity is critical as isomeric impurities can significantly alter its physical and chemical properties. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) as a primary analytical method for the purity determination of this compound, complete with experimental data and protocols.

Introduction to Potential Impurities

The synthesis or purification of this compound can result in the presence of several structurally similar impurities. Due to the nature of hydrocarbon chemistry, the most probable impurities are its own structural isomers. These isomers share the same molecular formula (C11H24) and molecular weight (156.31 g/mol ), making their separation and identification challenging without high-resolution analytical techniques like GC-MS.[1][2][3]

Potential isomeric impurities include:

  • 2,2,4,6-Tetramethylheptane[2]

  • 2,3,4,6-Tetramethylheptane[3]

  • Other C11H24 isomers with varying branching patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like branched alkanes. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. The gas chromatograph separates the parent compound from its impurities based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted molecules and identifies them based on their unique mass-to-charge (m/z) ratio patterns.

The following tables summarize the typical experimental parameters for a GC-MS analysis of this compound and a comparison with its potential isomers.

Table 1: GC-MS Method Parameters for Alkane Analysis

Parameter Value / Description Rationale
Gas Chromatograph Agilent 8890 GC or similar Provides reliable and reproducible chromatographic separation.
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm A non-polar 5% phenyl methyl siloxane column is well-suited for separating non-polar hydrocarbons based on boiling point and structure.[4]
Inlet Mode Splitless Suitable for trace impurity analysis, ensuring a sufficient amount of sample enters the column for detection.[5]
Inlet Temperature 280 °C Ensures rapid volatilization of the sample without thermal degradation.
Carrier Gas Helium, 1 mL/min constant flow Inert carrier gas providing good separation efficiency.[5]
Oven Program 40 °C for 2 min, ramp at 10 °C/min to 300 °C, hold for 5 min A temperature gradient is essential for separating compounds with different boiling points, from volatile impurities to the main analyte.
Mass Spectrometer Agilent 7250 GC/Q-TOF or similar A Quadrupole Time-of-Flight (Q-TOF) detector offers high mass accuracy for confident compound identification.[5]
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching.[5]
Source Temperature 230 °C Optimized temperature to maintain ion integrity.
Mass Range 40-400 m/z Covers the expected mass range for the parent ion and its fragments.

| Solvent | Hexane (B92381) or Pentane | High-purity alkane solvent to dissolve the sample without interfering with the analysis. |

Table 2: Comparison of this compound and Potential Isomeric Impurities

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Structural Feature Expected Mass Fragmentation Pattern
This compound C11H24 156.31 Quaternary carbon at C4 Fragmentation will be influenced by the stability of the resulting carbocations. Loss of isobutyl and isopropyl groups is likely.
2,2,4,6-Tetramethylheptane C11H24 156.31 Quaternary carbon at C2 Expect a prominent peak corresponding to the stable tert-butyl cation (m/z 57).[6]
2,3,4,6-Tetramethylheptane C11H24 156.31 Multiple methyl branches Complex fragmentation pattern due to multiple potential cleavage sites.

| n-Undecane | C11H24 | 156.31 | Linear chain | Characteristic pattern of fragment ions separated by 14 amu (CH2). |

Alternative Purity Analysis Methods

While GC-MS is highly effective, other analytical techniques can provide complementary information for the purity analysis of branched alkanes.

Table 3: Comparison of Analytical Methods for Branched Alkane Purity

Technique Principle Advantages Limitations
GC-MS Separation by volatility/polarity, identification by mass fragmentation.[7] High sensitivity and specificity. Excellent for separating volatile isomers. Provides structural information through fragmentation patterns. Requires volatile and thermally stable compounds. Fragmentation of isomers can be very similar, sometimes requiring authentic standards for confirmation.
2D DQF-COSY NMR Nuclear Magnetic Resonance spectroscopy that discriminates compounds based on proton-proton coupling. Excellent for discriminating between branched and linear alkanes, even in complex mixtures.[8] Provides detailed structural information without sample vaporization. Lower sensitivity compared to GC-MS. Requires higher sample concentrations. Data analysis can be complex.

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds.[9] | Limited applicability for non-polar, volatile alkanes like this compound due to poor retention on standard columns. |

Detailed Experimental Protocols

GC-MS Purity Analysis of this compound

1. Objective: To separate, identify, and quantify this compound and its potential isomeric impurities using GC-MS.

2. Materials and Reagents:

  • This compound sample

  • High-purity hexane (GC grade)

  • Autosampler vials with caps (B75204) and septa

3. Instrumentation:

  • Gas Chromatograph with Mass Spectrometric detector (e.g., Agilent 8890/7250 GC/Q-TOF system)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

4. Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of the this compound sample and dissolving it in 10 mL of high-purity hexane in a volumetric flask.

  • Prepare a working solution by diluting the stock solution 1:100 with hexane. For example, transfer 100 µL of the stock solution into a 10 mL volumetric flask and dilute to the mark with hexane.

  • Transfer the final working solution to a 2 mL autosampler vial for analysis.

5. GC-MS Instrument Setup and Run:

  • Set up the GC-MS system according to the parameters outlined in Table 1 .

  • Perform a solvent blank injection (hexane) to ensure the system is clean and free from contaminants.

  • Inject 1 µL of the prepared sample solution into the GC-MS system.

  • Acquire the data in full scan mode over a mass range of 40-400 m/z.

6. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Calculate the area percentage of each peak to determine the relative purity of the main component.

  • Identify the main peak corresponding to this compound by its retention time and mass spectrum.

  • Examine the mass spectra of any impurity peaks and compare them to spectral libraries (e.g., NIST) to tentatively identify them as isomers or other contaminants.

Mandatory Visualizations

The following diagram illustrates the logical workflow for the purity analysis of this compound using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Inject 1µL into GC Vial->Injection Separation Chromatographic Separation (GC) Injection->Separation Ionization Electron Ionization (EI, 70 eV) Separation->Ionization Detection Mass Analysis (MS) Ionization->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration & Area % Calculation TIC->Integration MS_Analysis Mass Spectrum Analysis TIC->MS_Analysis Report Purity Report Integration->Report Identification Impurity Identification (Library Search) MS_Analysis->Identification Identification->Report

Caption: Workflow for GC-MS Purity Analysis.

References

Validating the Structure of 2,4,4,6-Tetramethylheptane: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural validation of the branched alkane, 2,4,4,6-tetramethylheptane.

This document outlines the expected data from ¹H and ¹³C NMR spectroscopy, supported by detailed experimental protocols. Furthermore, it presents a comparative analysis with mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy, offering a multi-faceted approach to structural elucidation.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Based on the chemical structure of this compound, a highly branched alkane with the molecular formula C₁₁H₂₄, specific signals are predicted in both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent sets of protons. The predicted chemical shifts (δ), multiplicities, and integrations are summarized in the table below.

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
1C1-H₃, C1'-H₃~ 0.8-0.9Doublet6H
2C7-H₃, C7'-H₃~ 0.8-0.9Doublet6H
3C4-CH₃ (x2)~ 0.9-1.0Singlet6H
4C2-H~ 1.5-1.7Multiplet1H
5C6-H~ 1.5-1.7Multiplet1H
6C3-H₂, C5-H₂~ 1.1-1.3Multiplet4H
Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

SignalAssignmentPredicted Chemical Shift (δ, ppm)
1C1, C1'~ 22-25
2C7, C7'~ 22-25
3C4-CH₃ (x2)~ 28-32
4C2~ 24-27
5C6~ 24-27
6C4~ 30-35
7C3~ 50-55
8C5~ 50-55

Experimental Protocol for NMR Analysis

A detailed methodology for acquiring high-quality NMR data for this compound is provided below.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-10 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 0-60 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Comparative Analysis with Alternative Techniques

While NMR provides unparalleled detail for structural isomer differentiation, other spectroscopic techniques can offer complementary and confirmatory data.

TechniquePrincipleExpected Data for this compoundAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules and their fragments.The molecular ion peak (m/z 156) may be weak or absent due to the high degree of branching.[1] Fragmentation will be favored at the branching points, leading to stable carbocations.[2][3] Expect prominent peaks corresponding to the loss of alkyl groups, such as isobutyl (m/z 99) and tert-butyl (m/z 57) fragments.High sensitivity, provides molecular weight information.Fragmentation of isomers can be similar, making unambiguous identification challenging without reference spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.The spectrum will be characteristic of an alkane, showing strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear around 1470-1365 cm⁻¹. The absence of other functional group absorptions (e.g., C=O, O-H) confirms the alkane nature.Fast and simple, good for identifying the presence of functional groups.Provides limited information about the carbon skeleton and isomer differentiation.

Structural Validation Workflow

The logical flow for validating the structure of this compound using a combination of these techniques is illustrated below.

G Structural Validation Workflow for this compound cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Confirmation FTIR FTIR Spectroscopy MS Mass Spectrometry FTIR->MS Confirm Alkane & MW HNMR 1H NMR MS->HNMR Propose Connectivity CNMR 13C NMR HNMR->CNMR Verify Carbon Skeleton Structure Structure Confirmed HNMR->Structure DEPT DEPT (Optional) CNMR->DEPT Assign Carbon Types CNMR->Structure DEPT->Structure

Caption: Workflow for the structural validation of this compound.

By employing a combination of these powerful analytical techniques, researchers can confidently and accurately validate the structure of this compound, ensuring the integrity of their scientific findings.

References

A Comparative Guide to 2,4,4,6-Tetramethylheptane and Isooctane as Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate solvent is a critical decision that can significantly impact experimental outcomes, from reaction kinetics to the purity of the final product. Both 2,4,4,6-tetramethylheptane and isooctane (B107328) (2,2,4-trimethylpentane) are branched-chain alkanes, placing them in the category of non-polar solvents. While isooctane is a well-characterized and widely utilized solvent, this compound represents a less common alternative. This guide provides a detailed comparison of these two solvents, drawing upon available experimental data and theoretical considerations to assist researchers in making informed decisions.

Physical and Chemical Properties: A Head-to-Head Comparison

The fundamental properties of a solvent dictate its behavior and suitability for specific applications. The following table summarizes the key physical and chemical characteristics of this compound and isooctane.

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)
Molecular Formula C₁₁H₂₄C₈H₁₈
Molecular Weight 156.31 g/mol 114.23 g/mol [1]
Boiling Point ~176 °C (Predicted)99.2 °C[2]
Melting Point --107.4 °C
Density ~0.75 g/cm³ (Predicted)0.6919 g/mL at 20°C[3]
Viscosity Not available0.503 cSt at 20°C[4]
Surface Tension Not available18.77 dyn/cm at 20°C[3][5][6]
Polarity Index (P') Not available (Expected to be low)0.1[3][7]
Solubility in Water Insoluble (Predicted)0.0002% at 25°C[3]

Note: Experimental data for this compound is limited. Predicted values are based on its chemical structure and comparison with similar compounds.

Performance as a Solvent: A Theoretical and Practical Analysis

The choice between these two alkanes as solvents will primarily depend on the specific requirements of the application, such as the desired boiling point, dissolving power for specific solutes, and viscosity.

Dissolving Power and Polarity:

Both this compound and isooctane are non-polar solvents, making them suitable for dissolving other non-polar and weakly polar compounds.[1][8] Their dissolving power is governed by London dispersion forces, which are temporary fluctuating dipoles. The larger molecular size and greater number of electrons in this compound suggest that it will have stronger London dispersion forces than isooctane. This could translate to a better ability to dissolve larger, non-polar molecules. However, the highly branched structure of both molecules can affect how they pack around a solute molecule.

Boiling Point and Volatility:

A significant difference between the two solvents is their boiling point. With a predicted boiling point of around 176 °C, this compound is considerably less volatile than isooctane, which boils at 99.2 °C.[2] This makes this compound a suitable choice for reactions requiring higher temperatures or for applications where solvent evaporation needs to be minimized. Conversely, the lower boiling point of isooctane facilitates its removal from a product by evaporation at lower temperatures, which can be advantageous in the isolation of thermally sensitive compounds.

Viscosity and Mass Transfer:

While experimental data for the viscosity of this compound is unavailable, it is expected to be higher than that of isooctane due to its larger molecular size and potentially greater intermolecular forces. The lower viscosity of isooctane (0.503 cSt at 20°C) can be beneficial in applications where rapid mass transfer is important, such as in chromatography or certain extraction processes.[4]

Experimental Protocols for Solvent Evaluation

To empirically determine the suitability of a solvent for a specific application, a series of standardized experimental protocols can be employed.

Determination of Solubility

This fundamental test assesses the ability of a solvent to dissolve a given solute at different temperatures.

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the solid solute (e.g., 10-20 mg) and place it into a small test tube.

  • Solvent Addition: Add a measured volume of the solvent (e.g., 0.5 mL) to the test tube.

  • Room Temperature Solubility: Vigorously agitate the mixture at room temperature for a set period (e.g., 1-2 minutes). Observe if the solid dissolves completely, partially, or not at all.

  • Elevated Temperature Solubility: If the solid is not fully soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to agitate and observe for dissolution. Record the temperature at which the solid completely dissolves.

  • Cooling and Crystallization: If the solid dissolves at an elevated temperature, allow the solution to cool slowly to room temperature and then in an ice bath. Observe if the solute crystallizes out of the solution. The formation of crystals upon cooling indicates that the solvent may be suitable for recrystallization.

Recrystallization Efficacy

This protocol evaluates the effectiveness of a solvent for purifying a solid compound through recrystallization.

Protocol:

  • Dissolution: In an Erlenmeyer flask, dissolve the impure solid in a minimal amount of the hot solvent (near its boiling point) to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator.

  • Purity Analysis: Determine the purity of the recrystallized solid using appropriate analytical techniques, such as melting point determination or chromatography, and compare it to the purity of the starting material.

Visualization of Solvent Selection Logic

The following diagram illustrates a logical workflow for selecting a suitable solvent based on experimental requirements.

Solvent_Selection_Workflow cluster_evaluation Solvent Evaluation start Define Experimental Requirements solubility Solubility of Solute start->solubility boiling_point Required Temperature Range start->boiling_point volatility Volatility/Ease of Removal start->volatility viscosity Mass Transfer Considerations start->viscosity safety Safety and Environmental Factors start->safety test_solubility test_solubility solubility->test_solubility Perform Solubility Tests compare_bp compare_bp boiling_point->compare_bp Compare Boiling Points assess_volatility assess_volatility volatility->assess_volatility Assess Volatility compare_viscosity compare_viscosity viscosity->compare_viscosity Compare Viscosities review_sds review_sds safety->review_sds Review Safety Data Sheets decision Select Optimal Solvent test_solubility->decision compare_bp->decision assess_volatility->decision compare_viscosity->decision review_sds->decision

Caption: Logical workflow for solvent selection based on key experimental parameters.

Conclusion

Both this compound and isooctane are effective non-polar solvents. The choice between them hinges on the specific demands of the intended application.

  • Isooctane is a well-characterized, lower-boiling, and less viscous solvent, making it a versatile choice for a wide range of applications, particularly when ease of removal is a priority.

  • This compound , with its significantly higher boiling point, offers an advantage in high-temperature reactions and applications where solvent containment is crucial. Its larger molecular structure may also provide enhanced solubility for certain large, non-polar molecules.

Given the limited experimental data for this compound, researchers are encouraged to perform preliminary solubility and performance tests, as outlined in the experimental protocols, to confirm its suitability for their specific needs. This comparative guide serves as a foundational resource to aid in this critical decision-making process.

References

A Comparative Performance Analysis of 2,4,4,6-Tetramethylheptane and Other Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and development, particularly within the pharmaceutical and materials science sectors, the selection of appropriate solvents and starting materials is paramount. Branched alkanes, a class of saturated hydrocarbons, offer a unique set of physical and chemical properties that make them valuable in various applications. This guide provides a detailed comparison of the performance characteristics of 2,4,4,6-tetramethylheptane against its linear counterpart, n-undecane, and other isomeric branched alkanes. The data presented is a compilation of experimental values from various chemical databases, supplemented by established theoretical trends where experimental data is unavailable.

The Influence of Molecular Structure on Physical Properties

Alkanes are nonpolar molecules held together in the liquid phase by weak intermolecular van der Waals forces. The strength of these forces is influenced by the molecule's surface area and its ability to pack closely with its neighbors.

Boiling Point: For alkanes with the same number of carbon atoms (isomers), an increase in branching generally leads to a more compact, spherical shape. This reduces the surface area available for intermolecular contact, resulting in weaker van der Waals forces and, consequently, lower boiling points compared to their straight-chain counterparts.[1][2][3][4]

Density: The density of isomeric alkanes is influenced by the efficiency of their molecular packing in the liquid state. While increased branching can lead to less efficient packing and lower density, more symmetrical, highly branched molecules can sometimes pack more compactly, resulting in a higher density.

Viscosity: Viscosity, a measure of a fluid's resistance to flow, is also dependent on the strength of intermolecular forces. For smaller alkanes, increased branching typically leads to a decrease in viscosity due to the reduction in surface area and weaker van der Waals forces.[4]

Cetane Number: The cetane number is a critical performance indicator for diesel fuels, representing the fuel's ignition quality. It is inversely related to the ignition delay period. Straight-chain alkanes generally have high cetane numbers, while increased branching tends to decrease the cetane number, indicating a longer ignition delay.[5]

Quantitative Performance Comparison

The following tables summarize the key physical properties of this compound in comparison with n-undecane and other selected tetramethylheptane isomers.

Table 1: Comparison of Boiling Point and Density

Compound NameCAS NumberMolecular FormulaBoiling Point (°C)Density (g/cm³ at 20°C)
n-Undecane1120-21-4C₁₁H₂₄1960.740
This compound61868-57-3C₁₁H₂₄171-1730.746
2,2,4,4-Tetramethylheptane61868-44-8C₁₁H₂₄1700.751
2,2,5,5-Tetramethylheptane61868-47-1C₁₁H₂₄164Not Available
2,3,4,5-Tetramethylheptane61868-53-9C₁₁H₂₄1790.765
3,4,4,5-Tetramethylheptane61868-55-1C₁₁H₂₄186.6Not Available

Data sourced from PubChem, NIST Chemistry WebBook, and other chemical databases.

Table 2: Comparison of Viscosity and Cetane Number

Compound NameCAS NumberKinematic Viscosity (cSt at 20°C)Cetane Number
n-Undecane1120-21-4~1.8High (estimated > 70)
This compound61868-57-3Not AvailableLow (estimated)
2,2,4,4-Tetramethylheptane61868-44-8Not AvailableLow (estimated)
2,2,5,5-Tetramethylheptane61868-47-1Not AvailableLow (estimated)
2,3,4,5-Tetramethylheptane61868-53-9Not AvailableLow (estimated)
3,4,4,5-Tetramethylheptane61868-55-1Not AvailableLow (estimated)

Experimental Protocols

The determination of the physical properties of branched alkanes relies on standardized experimental methods. Below are detailed protocols for two key performance indicators.

Determination of Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of a liquid by measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer.[6][7]

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant-temperature bath, capable of maintaining the desired temperature to within ±0.02°C

  • Timing device, accurate to 0.1 seconds

  • Thermometer, calibrated and with appropriate range and resolution

Procedure:

  • Sample Preparation: The alkane sample is filtered through a fine-sintered glass filter to remove any particulate matter.

  • Viscometer Charging: The viscometer is charged with the sample by inverting it and immersing the wider tube into the sample. Suction is applied to the narrower tube to draw the liquid up to the filling mark.

  • Temperature Equilibration: The charged viscometer is suspended vertically in the constant-temperature bath. It is allowed to equilibrate for at least 30 minutes to ensure the sample is at the test temperature.

  • Flow Measurement: The liquid is drawn up into the timing bulb by suction. The suction is then removed, and the liquid is allowed to flow freely down the capillary. The time taken for the leading edge of the meniscus to pass from the upper to the lower timing mark is measured.

  • Replicate Measurements: The measurement is repeated at least twice. The flow times should agree within the specified precision of the method.

  • Calculation: The kinematic viscosity (ν) in centistokes (cSt) is calculated using the following equation: ν = C × t where C is the calibration constant of the viscometer in cSt/s, and t is the average flow time in seconds.

Workflow for Kinematic Viscosity Determination

G A Sample Preparation (Filtration) B Charge Viscometer A->B C Temperature Equilibration in Bath B->C D Measure Flow Time C->D E Repeat Measurement D->E E->D Check for Agreement F Calculate Kinematic Viscosity E->F Agreement Met

Workflow for Kinematic Viscosity Measurement
Determination of Cetane Number (ASTM D613)

Objective: To determine the ignition quality of a diesel fuel oil by comparing its combustion characteristics in a standard test engine with those of reference fuels of known cetane number.[8][9][10][11]

Apparatus:

  • Cooperative Fuel Research (CFR) cetane engine: a single-cylinder, four-stroke cycle, variable compression ratio, indirect injection diesel engine.

  • Instrumentation for measuring injection timing and ignition delay.

  • Reference fuels: n-cetane (cetane number = 100) and 2,2,4,4,6,8,8-heptamethylnonane (B1194848) (HMN) (cetane number = 15).

Procedure:

  • Engine Warm-up: The CFR engine is started and operated under standardized conditions until all temperatures and pressures are stabilized.

  • Sample Introduction: The branched alkane sample is introduced into the engine's fuel system.

  • Compression Ratio Adjustment: The compression ratio of the engine is adjusted by a handwheel until the ignition delay (the time between fuel injection and the start of combustion) is a specified value (e.g., 13 degrees of crank angle).

  • Bracketing with Reference Fuels: Two blends of the reference fuels are prepared, one with a cetane number slightly higher and one slightly lower than the expected cetane number of the sample.

  • Reference Fuel Testing: Each reference fuel blend is run in the engine, and the compression ratio is adjusted to obtain the same ignition delay as the sample.

  • Calculation: The cetane number of the sample is determined by interpolation from the handwheel readings of the sample and the two bracketing reference fuel blends.

Logical Relationship in Cetane Number Determination

G cluster_0 Engine Setup cluster_1 Testing Procedure A Warm-up CFR Engine B Standardized Operating Conditions A->B C Introduce Sample Fuel D Adjust Compression Ratio for Target Ignition Delay C->D G Interpolate Handwheel Readings D->G E Test Bracketing Reference Fuels F Adjust Compression Ratio for Same Ignition Delay E->F F->G H Determine Cetane Number G->H

Cetane Number Determination Logic

Applications in Research and Drug Development

While highly branched alkanes like this compound do not typically feature as active pharmaceutical ingredients, their unique physical properties make them relevant in supporting roles within the drug development pipeline.

  • Nonpolar Solvents: Their low polarity and general inertness make them suitable as nonpolar solvents for organic synthesis and extraction processes. Their varying boiling points, as demonstrated in Table 1, allow for selection based on the desired reaction temperature and ease of removal post-reaction.

  • Reaction Media: In certain polymerization reactions or reactions involving organometallic reagents, the inert nature of branched alkanes can provide a stable medium that does not interfere with the desired chemical transformations.

  • Formulation Excipients: In some topical or specialized drug delivery systems, highly purified branched alkanes could potentially be used as non-volatile, non-irritating components of the formulation vehicle, although their use in this context is less common than other classes of hydrocarbons.

References

A Comparative Guide to Analytical Methods for Purity Validation of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of analytical methodologies for the validation of 2,4,4,6-tetramethylheptane purity. Ensuring the purity of chemical compounds is critical in research and development, where impurities can significantly impact experimental outcomes and product safety. This document outlines the primary and alternative analytical techniques, presenting their performance characteristics with supporting data to aid in method selection and validation.

Introduction to Analytical Methodologies

The purity assessment of a non-polar hydrocarbon such as this compound is predominantly achieved through chromatographic techniques. Gas Chromatography (GC) is the method of choice due to the compound's volatility. The most common detector used for quantitative analysis is the Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons. For unequivocal identification of impurities, Mass Spectrometry (MS) is often coupled with GC.

Primary Method: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust and reliable technique for quantifying the purity of volatile organic compounds.[1] It separates compounds based on their boiling points and interaction with the stationary phase of the GC column. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions that produce a current proportional to the mass of carbon atoms, allowing for precise quantification.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[2] This method is particularly useful for identifying unknown impurities by providing information about their molecular weight and fragmentation patterns. While it can be used for quantification, GC-FID is often preferred for its wider linear range and robustness for routine purity assays.

Potential Impurities

The synthesis of this compound typically involves the dimerization of isobutylene (B52900) to form isooctenes, followed by hydrogenation.[3][4] Potential impurities may arise from side reactions or incomplete reactions, including:

  • Structural Isomers: Other C11 alkanes such as 2,2,4,6-tetramethylheptane (B15456692) or 2,3,4,6-tetramethylheptane.[5][6]

  • Precursors: Unreacted isooctenes (e.g., 2,4,4-trimethyl-1-pentene (B89804) and 2,4,4-trimethyl-2-pentene) if hydrogenation is incomplete.

  • Oligomers: Higher molecular weight compounds such as trimers of isobutylene.

  • Residual Solvents: Solvents used during the synthesis and purification process.[7]

Data Presentation: Comparison of Analytical Methods

The following table summarizes the hypothetical performance data for the validation of this compound purity using GC-FID and GC-MS. These values represent typical performance characteristics for such methods.

Parameter GC-FID GC-MS (Full Scan) Notes
Linearity (R²) > 0.999> 0.995Assessed over a concentration range of 0.01% to 2% of impurities.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Determined by spiking the main component with known concentrations of potential impurities.
Precision (%RSD) < 2.0%< 5.0%Repeatability assessed with six replicate injections.
Limit of Detection (LOD) 0.001% (w/w)0.005% (w/w)Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) 0.003% (w/w)0.015% (w/w)Signal-to-noise ratio of 10:1.
Specificity High (separation-based)Very High (mass-based)GC-MS provides structural confirmation of separated peaks.
Primary Use Quantitative Purity AssayQualitative Impurity IdentificationGC-FID is preferred for routine quantification due to higher precision and robustness.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the data table.

1. GC-FID Method for Purity Quantification

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

  • Column: SH-I-1MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 5 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 10 minutes at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1.0 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of this compound in hexane (B92381) at a concentration of approximately 10 mg/mL.

  • Quantification: The purity is determined by area percent calculation, assuming all components have a similar response factor, which is a reasonable assumption for hydrocarbons with an FID.

2. Validation of the GC-FID Method

  • Linearity: Prepare a series of solutions of a potential impurity (e.g., 2,4,4-trimethyl-1-pentene) in the main component at concentrations ranging from the LOQ to 200% of the expected impurity level. Plot the peak area against the concentration and perform a linear regression analysis.

  • Accuracy: Analyze samples of this compound spiked with known amounts of potential impurities at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity level). Calculate the percent recovery.

  • Precision:

    • Repeatability: Perform six replicate injections of a sample containing impurities at the target concentration. Calculate the relative standard deviation (RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst to assess the method's ruggedness.

  • LOD and LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ, either by serial dilution of a standard or based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Analyze samples of potential impurities and a blank (hexane) to ensure they are well-separated from the main component and from each other, and that there is no interference from the solvent.

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of an analytical method for purity assessment.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation A Define Analytical Requirements (Purity, Impurity Profile) B Select Analytical Technique (e.g., GC-FID) A->B C Optimize Method Parameters (Column, Temperature, Flow Rate) B->C D Specificity C->D E Linearity & Range D->E F Accuracy (% Recovery) E->F G Precision (Repeatability, Intermediate) F->G H LOD & LOQ G->H I Robustness H->I K System Suitability Testing I->K J Routine Sample Analysis L Data Review & Reporting J->L K->J

Caption: Workflow for Analytical Method Validation.

References

A Comparative Analysis of Tetramethylheptanes as Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Tetramethylheptane Isomers Against Standard Alkane Solvents

In the realm of organic synthesis and pharmaceutical development, the selection of an appropriate solvent is a critical parameter that can significantly influence reaction kinetics, product purity, and overall process efficiency. While common alkanes such as n-heptane and isooctane (B107328) are widely utilized as non-polar solvents, their branched isomers, including various tetramethylheptanes, present an intriguing yet less-explored alternative. This guide provides a comparative study of the solvent effects of tetramethylheptane isomers, benchmarking their physical properties against established non-polar solvents. Due to a scarcity of direct experimental data on the solvent performance of tetramethylheptanes, this guide focuses on a detailed comparison of their physical characteristics, offering insights into their potential applications and performance based on fundamental chemical principles.

Comparative Physical Properties of Alkane Solvents

The selection of a solvent is often guided by its physical properties, which dictate its behavior in a reaction medium. Key parameters include the boiling point, which defines the accessible temperature range for a reaction; density, which is crucial for phase separations; viscosity, which can affect mass transfer; and polarity, which governs solubility. The following table summarizes these properties for selected tetramethylheptane isomers and the common reference solvents, n-heptane and isooctane (2,2,4-trimethylpentane).

SolventChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Viscosity (cP at 20°C)Polarity Index
n-Heptane C₇H₁₆100.2198.4[1]0.684[1]0.42[2][3]0.1[4]
Isooctane (2,2,4-Trimethylpentane) C₈H₁₈114.2399.2[5]0.692[6]0.50[2]0.1[4]
2,2,4,4-Tetramethylheptane C₁₁H₂₄156.31178-180 (Predicted)~0.75 (Predicted)N/A~0.1 (Predicted)
3,3,5,5-Tetramethylheptane C₁₁H₂₄156.31178[7]0.767[7]N/A~0.1 (Predicted)
2,2,3,4-Tetramethylheptane C₁₁H₂₄156.31N/AN/AN/A~0.1 (Predicted)
3,3,4,5-Tetramethylheptane C₁₁H₂₄156.31N/AN/AN/A~0.1 (Predicted)

Note: "N/A" indicates that reliable experimental data was not found in the public domain. Predicted values are based on the general properties of branched alkanes.

Discussion of Solvent Effects Based on Physical Properties

The highly branched structures of tetramethylheptanes lead to distinct physical properties compared to their straight-chain or less-branched counterparts.

  • Boiling Point and Operating Temperature: Tetramethylheptane isomers exhibit significantly higher boiling points than n-heptane and isooctane. This allows for a wider operating temperature range, enabling reactions to be conducted at elevated temperatures without the need for pressurized systems. This can be advantageous for reactions with high activation energies.

  • Density and Phase Separation: The densities of the available tetramethylheptane isomers are slightly higher than those of n-heptane and isooctane. While still less dense than water, this difference could influence the efficiency of aqueous extractions and phase separations.

  • Molecular Structure and Solubility: As highly non-polar molecules, tetramethylheptanes are excellent solvents for other non-polar compounds, a characteristic they share with n-heptane and isooctane.[8][9] The increased branching in tetramethylheptanes may, in some cases, enhance solubility for solutes with complex, bulky structures due to improved steric compatibility. However, their larger molecular size could also hinder the solvation of smaller molecules compared to the more compact isooctane.

  • Inertness: Like other alkanes, tetramethylheptanes are chemically inert under many reaction conditions, making them suitable media for a wide range of organic transformations where the solvent should not participate in the reaction.

Logical Framework for Solvent Selection

The choice between these alkane solvents can be guided by the specific requirements of a chemical process. The following diagram illustrates a decision-making workflow for solvent selection based on key experimental parameters.

Solvent_Selection_Workflow Solvent Selection Logic for Non-Polar Reactions Reaction_Temp Required Reaction Temperature? High_Temp High (>100 °C) Reaction_Temp->High_Temp Yes Low_Temp Low (<100 °C) Reaction_Temp->Low_Temp No Select_TMH Consider Tetramethylheptanes High_Temp->Select_TMH Select_Standard n-Heptane or Isooctane are suitable Low_Temp->Select_Standard Phase_Separation Ease of Phase Separation Critical? Select_TMH->Phase_Separation Select_Standard->Phase_Separation Density_Match Consider Density Differences Phase_Separation->Density_Match Yes Solute_Structure Bulky Solute Structure? Phase_Separation->Solute_Structure No Density_Match->Solute_Structure Consider_Branching Highly Branched Solvents (e.g., Tetramethylheptanes) may be advantageous Solute_Structure->Consider_Branching Yes

Caption: A workflow for selecting an appropriate non-polar solvent.

Experimental Protocols

To empirically determine the suitability of tetramethylheptanes as solvents for a specific application, a comparative study is essential. The following is a generalized experimental protocol for evaluating solvent performance in a nucleophilic substitution (S(_N)2) reaction.

Objective: To compare the reaction rate and yield of an S(_N)2 reaction in 3,3,5,5-tetramethylheptane, n-heptane, and isooctane.

Model Reaction: The reaction of 1-bromobutane (B133212) with sodium iodide to form 1-iodobutane (B1219991).

Materials:

  • 1-bromobutane

  • Sodium iodide (dried)

  • 3,3,5,5-tetramethylheptane (anhydrous)

  • n-heptane (anhydrous)

  • isooctane (anhydrous)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • Preparation of Reaction Mixtures:

    • In three separate, dry reaction vials, place a magnetic stir bar.

    • To each vial, add 5 mmol of sodium iodide.

    • To the first vial, add 5 mL of 3,3,5,5-tetramethylheptane.

    • To the second vial, add 5 mL of n-heptane.

    • To the third vial, add 5 mL of isooctane.

    • To each vial, add 0.5 mmol of the internal standard (dodecane).

  • Reaction Initiation and Monitoring:

    • Place the vials in a heating block pre-heated to 80°C and begin stirring.

    • Inject 1 mmol of 1-bromobutane into each vial through the septum to initiate the reaction (t=0).

    • At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

    • Quench the aliquot by adding it to a vial containing 1 mL of a saturated sodium thiosulfate (B1220275) solution to remove unreacted iodine.

  • Analysis:

    • Analyze the quenched aliquots by GC to determine the concentrations of 1-bromobutane and 1-iodobutane relative to the internal standard.

    • Plot the concentration of the product (1-iodobutane) versus time for each solvent.

    • Calculate the initial reaction rate and the final reaction yield in each solvent.

The following diagram outlines the general workflow for this comparative experiment.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Vials Prepare three vials with NaI and stir bars Add_Solvents Add 3,3,5,5-Tetramethylheptane, n-Heptane, and Isooctane to respective vials Prep_Vials->Add_Solvents Add_Standard Add internal standard to each vial Add_Solvents->Add_Standard Heat_Stir Heat to 80°C and stir Add_Standard->Heat_Stir Inject_Substrate Inject 1-bromobutane to start reaction Heat_Stir->Inject_Substrate Take_Aliquots Withdraw aliquots at time intervals Inject_Substrate->Take_Aliquots Quench Quench aliquots Take_Aliquots->Quench GC_Analysis Analyze aliquots by GC Quench->GC_Analysis Data_Processing Plot concentration vs. time GC_Analysis->Data_Processing Determine_Metrics Calculate reaction rate and yield Data_Processing->Determine_Metrics

Caption: Workflow for the comparative solvent study.

Conclusion

While direct experimental comparisons of the solvent effects of tetramethylheptanes are not extensively documented, their physical properties suggest they are viable, and in certain scenarios, potentially advantageous alternatives to more common non-polar solvents like n-heptane and isooctane. Their higher boiling points offer a broader operational temperature range for chemical synthesis. The principles of "like dissolves like" suggest their efficacy in dissolving non-polar solutes.[3] For researchers and professionals in drug development, the decision to employ a tetramethylheptane isomer as a solvent should be based on a careful consideration of the specific reaction conditions and the physical properties outlined in this guide. Empirical validation through protocols similar to the one described is crucial to ascertain their performance in any given application.

References

A Comparative Guide to the Analytical Cross-Validation of 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantitative analysis of 2,4,4,6-tetramethylheptane, a branched, saturated hydrocarbon. The selection of an appropriate analytical technique is critical for accurate and reliable quantification in various matrices. This document presents a cross-validation of results from Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from scientific literature.

Data Presentation: A Comparative Analysis

The following table summarizes the quantitative performance characteristics of GC-MS, GC-FID, and NMR for the analysis of this compound and structurally similar branched alkanes. It is important to note that direct cross-validation data for this compound is limited in publicly available literature. Therefore, data from studies on similar branched and saturated hydrocarbons are included to provide a comprehensive comparison.

Performance MetricGas Chromatography-Mass Spectrometry (GC-MS)Gas Chromatography-Flame Ionization Detection (GC-FID)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, identification and quantification by mass-to-charge ratio.Separation by chromatography, quantification by ionization in a hydrogen flame.Quantification based on the nuclear magnetic resonance of atomic nuclei in a magnetic field.
Selectivity High (based on mass fragmentation patterns).Moderate (based on retention time).High (based on unique chemical shifts).
Linearity (R²) Typically > 0.99[1]> 0.999 for light hydrocarbons[2]Good linearity over a wide concentration range.
Precision (RSD) Within-day precision < 6.2% for linear alkanes[3]< 1.0% for light hydrocarbons[2]Root-Mean-Square Error of Prediction (RMSEP) of 1.4 mol% for 2-methyl alkanes in mixtures[4]
Accuracy > 83.8% for linear alkanes[3]High accuracy for hydrocarbon analysis.High accuracy with proper internal standards.
Limit of Detection (LOD) Generally in the low ng to pg range.[5]Typically in the low ng range.Approximately 5 µM for amino acids as a reference.[6]
Limit of Quantitation (LOQ) Generally in the ng range.[5]In the ng/µL range for n-alkanes.[7]Dependent on signal-to-noise ratio, typically requires a minimum of 10:1.[6]
Throughput HighHighModerate to Low
Cost HighModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are representative of the techniques used for the analysis of branched alkanes like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methodologies used for the analysis of saturated hydrocarbons in complex matrices.[8]

  • Sample Preparation:

    • Accurately weigh the sample containing this compound.

    • Dissolve the sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a final concentration within the calibration range (e.g., 1-100 µg/mL).

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering matrix components.

    • Add a suitable internal standard (e.g., a deuterated alkane) for accurate quantification.

  • Instrumentation (Agilent 7890 GC with 5977B MS Detector or similar):

    • Injector: Split/splitless inlet, operated in splitless mode.

    • Injector Temperature: 250 °C.

    • Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Quantify the analyte by integrating the peak area and comparing it to the calibration curve generated from standards of known concentrations.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

This protocol is based on standard methods for the analysis of volatile hydrocarbons.[2]

  • Sample Preparation:

    • Prepare samples as described in the GC-MS protocol, ensuring the final concentration is suitable for FID detection.

  • Instrumentation (Agilent 8890 GC with FID or similar):

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio).

    • Injector Temperature: 250 °C.

    • Column: DB-1 (or equivalent non-polar capillary column), 30 m x 0.32 mm i.d., 0.25 µm film thickness.

    • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Detector: Flame Ionization Detector (FID).

    • Detector Temperature: 300 °C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen): 25 mL/min.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time, confirmed by running a standard.

    • Quantify the analyte using the peak area and a calibration curve.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Protocol

This protocol is a generalized procedure for quantitative NMR (qNMR) of small molecules in solution.[9][10]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene) that has a known purity and signals that do not overlap with the analyte.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Transfer a precise volume of the solution to a high-precision NMR tube.

  • Instrumentation (Bruker Avance III 400 MHz spectrometer or similar):

    • Probe: 5 mm broadband probe.

    • Experiment: 1D ¹H NMR with a 90° pulse.

    • Solvent: CDCl₃.

    • Temperature: 298 K.

    • Acquisition Parameters:

      • Pulse Angle: 90°.

      • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

      • Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (e.g., 128 or higher, depending on concentration).

      • Spectral Width (sw): Appropriate to cover all signals of interest.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline correction manually for high accuracy.

    • Integrate the well-resolved signals corresponding to specific protons of this compound and the internal standard.

    • Calculate the concentration of the analyte using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_standard / M_analyte) * (W_standard / W_sample) * P_standard

      Where:

      • C = Concentration

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • W = Weight

      • P = Purity of the standard

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the analytical techniques described.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution Extraction Extraction (if needed) Dissolution->Extraction InternalStd Internal Standard Addition Extraction->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Identification Peak Identification Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Solvent Sample->Dissolution InternalStd Internal Standard Addition Dissolution->InternalStd Injection Injection into GC InternalStd->Injection Separation Chromatographic Separation Injection->Separation Detection Flame Ionization Detection Separation->Detection Identification Peak Identification (RT) Detection->Identification Integration Peak Integration Identification->Integration Quantification Quantification Integration->Quantification QNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis SampleWeigh Weigh Sample Dissolve Dissolve in Deuterated Solvent SampleWeigh->Dissolve StdWeigh Weigh Internal Standard StdWeigh->Dissolve NMRTube Transfer to NMR Tube Dissolve->NMRTube Shimming Tuning and Shimming NMRTube->Shimming Acquisition ¹H-NMR Spectrum Acquisition Shimming->Acquisition FT Fourier Transform Acquisition->FT Correction Phase & Baseline Correction FT->Correction Integration Signal Integration Correction->Integration Calculation Concentration Calculation Integration->Calculation

References

determination of enantiomeric excess in chiral synthesis using 2,4,4,6-tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Determining Enantiomeric Excess in Chiral Synthesis: A Comparative Guide

In the landscape of chiral synthesis, the precise determination of enantiomeric excess (ee) is a critical step for researchers, scientists, and professionals in drug development. While various sophisticated techniques are employed for this purpose, a common misconception is the use of simple alkanes like 2,4,4,6-tetramethylheptane in these analytical procedures. It is important to clarify that This compound, being an achiral alkane, is not utilized as a chiral selector or resolving agent for determining enantiomeric excess. The determination of ee necessitates a chiral environment to differentiate between enantiomers, a condition that an achiral alkane cannot provide.

This guide provides a comparative overview of the established and widely accepted methods for determining enantiomeric excess, focusing on chromatographic and spectroscopic techniques. We will delve into their principles, present comparative data, and provide standardized experimental protocols.

Comparison of Leading Methods for Enantiomeric Excess Determination

The primary methods for determining enantiomeric excess can be broadly categorized into chromatographic and spectroscopic techniques. Each method offers distinct advantages and is suited for different types of chiral molecules and analytical requirements.

Method Principle Advantages Limitations Typical Analytes
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Broad applicability, high accuracy and precision, well-established methods.Can require method development for new compounds, higher solvent consumption.A wide range of organic molecules, including pharmaceuticals, natural products, and synthetic intermediates.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.High resolution and sensitivity, faster analysis times than HPLC.[1]Limited to volatile and thermally stable compounds.[1]Volatile small molecules, such as flavors, fragrances, and certain drug metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.[2]Provides structural information, no separation needed, can be non-destructive.Lower sensitivity compared to chromatographic methods, requires chiral auxiliaries.A wide range of organic molecules, particularly useful for structural confirmation.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light by chiral molecules.Rapid analysis, can be used for high-throughput screening.[3][4]Requires a chromophore near the stereocenter, may not be suitable for all compounds.Compounds with chromophores, such as those containing aromatic rings or carbonyl groups.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify the enantiomers of a chiral compound to determine its enantiomeric excess.

Materials:

  • HPLC system with a UV-Vis or other suitable detector.

  • Chiral column (e.g., polysaccharide-based, Pirkle-type).

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol).

  • Sample of the chiral compound dissolved in a suitable solvent.

  • Racemic standard of the compound.

Procedure:

  • Method Development:

    • Select a chiral stationary phase known to be effective for the class of compound being analyzed.

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation of the enantiomeric peaks.

  • Sample Preparation:

    • Prepare a dilute solution of the chiral sample in the mobile phase.

    • Prepare a solution of the racemic standard at a similar concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm peak separation.

    • Inject the chiral sample under the same conditions.

    • Integrate the peak areas for each enantiomer in the chromatogram.

  • Calculation of Enantiomeric Excess:

    • ee (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

      • Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

Objective: To determine the enantiomeric excess of a volatile chiral compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).

  • Chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).[5]

  • High-purity carrier gas (e.g., helium, hydrogen).

  • Sample of the volatile chiral compound, dissolved in a volatile solvent.

  • Racemic standard of the compound.

Procedure:

  • Method Development:

    • Choose a suitable chiral GC column.

    • Optimize the temperature program (initial temperature, ramp rate, final temperature) to achieve separation of the enantiomers.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, ether).

    • Prepare a solution of the racemic standard.

  • Analysis:

    • Inject the racemic standard to identify the retention times of the enantiomers.

    • Inject the sample.

    • Record the chromatogram and integrate the peak areas.

  • Calculation of Enantiomeric Excess:

    • Use the same formula as for HPLC, based on the peak areas of the two enantiomers.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

Objective: To determine the enantiomeric excess by inducing diastereomeric interactions that result in separate NMR signals for the enantiomers.

Materials:

  • NMR spectrometer.

  • High-quality NMR tubes.

  • Deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

  • Sample of the chiral compound.

Procedure:

  • Initial Spectrum:

    • Dissolve the chiral sample in the deuterated solvent and acquire a standard proton NMR spectrum.

  • Addition of CSA:

    • Add a molar equivalent of the chiral solvating agent to the NMR tube containing the sample.

    • Acquire another proton NMR spectrum. The signals corresponding to the enantiomers should now be split into two distinct sets of peaks.

  • Analysis:

    • Integrate a pair of well-resolved signals corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess:

    • ee (%) = (|Integral₁ - Integral₂| / (Integral₁ + Integral₂)) * 100

      • Where Integral₁ and Integral₂ are the integration values for the signals of the two enantiomers.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the determination of enantiomeric excess using chromatographic and spectroscopic methods.

chromatographic_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Sample Chiral Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Racemic Racemic Standard Injection Inject into Chiral Column Dissolve->Injection Separation Separation of Enantiomers Injection->Separation Detection Detection (UV/FID) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate ee% Integration->Calculation

Caption: Workflow for ee determination by chromatography.

spectroscopic_workflow cluster_sample_prep Sample Preparation cluster_analysis NMR Analysis cluster_data_processing Data Processing Sample Chiral Sample Mix Mix in NMR Tube Sample->Mix Solvent Deuterated Solvent Solvent->Mix CSA Chiral Solvating Agent CSA->Mix Acquire Acquire Spectrum Mix->Acquire Signals Observe Split Signals Acquire->Signals Integrate Integrate Signals Signals->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: Workflow for ee determination by NMR spectroscopy.

References

Spectroscopic Analysis of C₁₁H₂₄ Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2,4,4,6-tetramethylheptane and its constitutional isomers, n-undecane and 2,2,4,4-tetramethylheptane. The objective is to differentiate these structures through an analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This document is intended for researchers and scientists in the field of analytical chemistry and drug development, offering insights into the structural elucidation of branched alkanes.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for the three C₁₁H₂₄ isomers. This data provides a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectroscopic Data (Predicted Chemical Shifts, δ [ppm])

Compound-CH₃ Protons-CH₂- Protons-CH- Protons
This compound ~0.8-0.9~1.1-1.3~1.5-1.7
n-Undecane ~0.88 (t)~1.26 (m)-
2,2,4,4-Tetramethylheptane ~0.9 (s, t)~1.3 (s, q)-

Note: Predicted data is based on standard additive models for alkane chemical shifts. 's' denotes singlet, 't' denotes triplet, 'q' denotes quartet, and 'm' denotes multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Predicted Chemical Shifts, δ [ppm])

CompoundPrimary (C)Secondary (C)Tertiary (C)Quaternary (C)
This compound ~22-25~48-55~25-31~33
n-Undecane ~14.1~22.7, ~29.3, ~29.6, ~31.9--
2,2,4,4-Tetramethylheptane ~14.2, ~29.1, ~33.8~49.9-~32.1, ~37.9

Note: Predicted data provides an estimation of the chemical shifts for different carbon environments within each isomer.

Table 3: Mass Spectrometry Data (Key Fragment Ions, m/z)

CompoundProminent Fragment Ions (m/z)
This compound 43, 57, 71, 99, 113
n-Undecane 43, 57, 71, 85, 99, 113, 127, 141
2,2,4,4-Tetramethylheptane 57 (base peak), 71, 99, 113

Note: Fragmentation patterns are characteristic of the alkane structure, with more branched isomers showing increased stability of tertiary and quaternary carbocations.

Table 4: IR Spectroscopy Data (Key Vibrational Frequencies, cm⁻¹)

CompoundC-H StretchingC-H Bending
This compound 2850-29601365-1380 (gem-dimethyl), 1450-1470
n-Undecane 2853-29261465
2,2,4,4-Tetramethylheptane 2870-29601365-1390 (t-butyl), 1470

Note: The C-H bending region, particularly the presence of bands indicating gem-dimethyl or t-butyl groups, is highly diagnostic for branched alkanes.

Experimental Protocols

The data presented above is typically acquired using standard analytical instrumentation and methodologies.

2.1 NMR Spectroscopy

  • Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), at a concentration of 5-10 mg/mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans for adequate signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to obtain a spectrum with singlets for each unique carbon. A wider spectral width (0-200 ppm) is necessary.

2.2 Mass Spectrometry

  • Ionization Method: Electron Ionization (EI) at 70 eV is standard for alkanes, inducing reproducible fragmentation patterns.

  • Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is ideal for separating the isomers before introduction into the mass analyzer (e.g., a quadrupole analyzer).

  • GC Conditions: A non-polar capillary column (e.g., DB-5) is used with a temperature program that ramps from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to elute the C₁₁H₂₄ isomers.

2.3 Infrared (IR) Spectroscopy

  • Sample Preparation: Samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. An air background is collected and subtracted from the sample spectrum.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates the logical workflow for distinguishing the three isomers based on the discussed spectroscopic techniques.

G cluster_0 Isomer Differentiation Workflow Start Mixture of C11H24 Isomers GCMS GC-MS Analysis Start->GCMS IR IR Spectroscopy Start->IR NMR NMR Spectroscopy (1H and 13C) Start->NMR MS_Data Analyze Fragmentation - n-Undecane: Homologous series - Branched: Stable carbocations (m/z 57) GCMS->MS_Data Mass Spectra IR_Data Analyze C-H Bends - n-Undecane: ~1465 cm-1 - Branched: gem-dimethyl/t-butyl splits (~1365-1390 cm-1) IR->IR_Data Vibrational Modes NMR_Data Analyze Spectra - n-Undecane: Simple triplet/multiplet pattern - 2,4,4,6: Complex multiplets, CH signals - 2,2,4,4: No CH signals, distinct singlets NMR->NMR_Data Chemical Shifts & Multiplicity Conclusion Identified Isomers MS_Data->Conclusion IR_Data->Conclusion NMR_Data->Conclusion

Caption: Workflow for C₁₁H₂₄ isomer identification.

A Comparative Guide to 2,4,4,6-Tetramethylheptane as a Reference Material in Fuel Quality Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2,4,4,6-tetramethylheptane as a reference material, primarily in the context of its application in fuel quality assessment, specifically relating to octane (B31449) and cetane number determination. Due to the limited availability of this compound as a certified reference material (CRM), this guide also draws comparisons with established primary reference fuels used in these analyses.

Comparison with Alternative Reference Fuels

This compound, a branched-chain alkane, possesses properties that make it a potential candidate as a reference fuel. Its performance is best understood in comparison to the standard reference fuels used to define the octane and cetane scales:

  • Octane Number: This scale measures a fuel's resistance to auto-ignition (knocking) in spark-ignition engines. It is defined by two primary reference fuels:

    • Isooctane (2,2,4-trimethylpentane): Assigned an octane number of 100 due to its high resistance to knocking.[1]

    • n-Heptane: A straight-chain alkane that knocks readily, assigned an octane number of 0.[2]

  • Cetane Number: This scale measures the ignition delay of a fuel in compression-ignition (diesel) engines. The primary reference fuels are:

    • n-Hexadecane (Cetane): A long straight-chain alkane with a very short ignition delay, assigned a cetane number of 100.

    • 2,2,4,4,6,8,8-Heptamethylnonane (HMN or Isocetane): A highly branched alkane with a long ignition delay, assigned a cetane number of 15.[3]

The highly branched structure of this compound suggests it would have a high octane number, making it a potential alternative or component in reference fuel blends for gasoline testing. Conversely, its branched nature would lead to a lower cetane number, making it relevant for diesel fuel analysis as a low-cetane component.

Data Presentation: Physicochemical Properties and Certified Values

The following tables summarize the key physicochemical properties of this compound and the primary reference fuels for octane and cetane rating. It is important to note that a specific Certificate of Analysis for this compound as a CRM was not publicly available. Therefore, the "Certified Properties" table includes a hypothetical entry for this compound to illustrate the typical data provided in a Certificate of Analysis for a high-purity hydrocarbon reference material, based on the certificates of related compounds.[4][5]

Table 1: Comparison of Physicochemical Properties

PropertyThis compoundIsooctane (2,2,4-Trimethylpentane)n-Heptanen-Hexadecane (Cetane)2,2,4,4,6,8,8-Heptamethylnonane (HMN)
CAS Number 61868-57-3[6]540-84-1[1]142-82-5[2]544-76-3[7]4390-04-9[3]
Molecular Formula C₁₁H₂₄[6]C₈H₁₈[1]C₇H₁₆[2]C₁₆H₃₄[7]C₁₆H₃₄[3]
Molecular Weight ( g/mol ) 156.31[8]114.23[9]100.20[10]226.44[7]226.44[11]
Boiling Point (°C) ~175-17799.2[1]98.4[12]287[13]240[14]
Melting Point (°C) --107.4[1]-90.6[12]18[13]-70[14]
Density (g/mL at 20°C) ~0.740.692[1]0.684[15]0.773[13]0.793[14]
Refractive Index (at 20°C) ~1.4161.391[1]1.387[16]1.434[13]1.439[3]
Flash Point (°C) ~45-12[17]-4[2]135[18]102[14]
Octane Number High (estimated)100 (by definition)[1]0 (by definition)[2]LowLow
Cetane Number Low (estimated)LowLow100 (by definition)15 (by definition)[3]

Table 2: Representative Certified Properties from a Certificate of Analysis (COA)

ParameterThis compound (Hypothetical)n-Heptane (Example from CRM)[5]n-Hexadecane (Example from CRM)[4]
Purity (by GC-FID) ≥ 99.5%99.75%>99%
Certified Value (Mass Fraction) 0.998 ± 0.002 g/gNot specified in this formatNot specified in this format
Water Content (Karl Fischer) ≤ 0.01%Not specified<0.1%
Identity Confirmation GC-MS, ¹H-NMR, FTIRNot specifiedMASS, NMR, IR
Traceability SI units (mass)Not explicitly statedNot explicitly stated
Uncertainty Stated as expanded uncertaintyNot specifiedNot specified

Disclaimer: The certified properties for this compound are hypothetical and for illustrative purposes only, based on typical values for similar high-purity hydrocarbon CRMs.

Experimental Protocols

The certification of a hydrocarbon reference material like this compound involves a series of rigorous analytical tests to determine its purity and characterize its properties. The general workflow and key experimental methodologies are outlined below.

Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This is the primary technique for determining the purity of volatile organic compounds.

  • Instrumentation: High-resolution gas chromatograph equipped with a flame ionization detector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is typically used for hydrocarbon analysis.

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small, precise volume of the material is injected into the GC.

  • Temperature Program: A programmed temperature ramp is used to separate the main component from any impurities.

  • Quantification: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Identity Confirmation

Multiple spectroscopic techniques are employed to confirm the chemical structure of the material.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight and fragmentation pattern, which is unique to the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure and the connectivity of atoms.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule.

Water Content Determination by Karl Fischer Titration

This method is specific for the quantification of water content.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Procedure: A known amount of the sample is introduced into the titration cell, and the amount of water is determined by electrochemical titration.

Determination of Non-Volatile Residue

This test quantifies any non-volatile impurities.

  • Procedure: A weighed amount of the sample is evaporated at a controlled temperature, and the mass of the remaining residue is determined.

Mandatory Visualization

The following diagrams illustrate the certification workflow for a hydrocarbon reference material and the logical relationship in fuel quality rating.

Certification_Workflow cluster_production Material Production cluster_analysis Analytical Characterization cluster_certification Certification synthesis Synthesis and Purification packaging Packaging under Inert Atmosphere synthesis->packaging purity_gc Purity Assessment (GC-FID) packaging->purity_gc identity Identity Confirmation (GC-MS, NMR, FTIR) packaging->identity water Water Content (Karl Fischer) packaging->water residue Non-Volatile Residue packaging->residue data_analysis Data Analysis and Uncertainty Calculation purity_gc->data_analysis identity->data_analysis water->data_analysis residue->data_analysis coa Issuance of Certificate of Analysis data_analysis->coa

Caption: Workflow for the certification of a hydrocarbon reference material.

Fuel_Rating_Logic cluster_octane Octane Number cluster_cetane Cetane Number isooctane Isooctane (Octane = 100) nheptane n-Heptane (Octane = 0) nhexadecane n-Hexadecane (Cetane = 100) hmn HMN (Cetane = 15) tmh This compound tmh->isooctane High Octane (Comparison) tmh->hmn Low Cetane (Comparison)

Caption: Logical relationship of this compound to primary reference fuels.

References

Safety Operating Guide

Safe Disposal of 2,4,4,6-Tetramethylheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2,4,4,6-tetramethylheptane, a flammable and potentially hazardous chemical. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

Proper disposal of this compound is critical to maintaining a safe laboratory environment and adhering to hazardous waste regulations. This branched aliphatic hydrocarbon is classified as a flammable liquid and requires specific handling procedures to mitigate risks of fire, environmental contamination, and health hazards.

Key Physical and Chemical Properties

Understanding the properties of this compound is the first step in its safe management. The following table summarizes key quantitative data for the compound.

PropertyValue
Molecular FormulaC₁₁H₂₄[1]
Molecular Weight156.31 g/mol [1]
Boiling Point162.2°C
Melting Point-57.06°C (estimate)
Density0.7298 g/cm³
Refractive Index1.4101
FlammabilityInferred: Highly Flammable
Water SolubilityInferred: Insoluble

Note: Some data is inferred from structurally similar compounds due to limited specific data for this compound.

Detailed Disposal Protocol

The following step-by-step protocol outlines the approved procedure for the disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[2] Nitrile rubber gloves are recommended.

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate organic vapor cartridge.[2]

  • General Precautions: Work in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, open flames, and hot surfaces.[3][4] Ground and bond containers when transferring material to prevent static discharge.[4] Use non-sparking tools.[4]

2. Waste Collection and Storage:

  • Container: Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition and have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and a clear indication of its flammable nature.

  • Storage: Store the waste container in a designated, well-ventilated, and cool secondary containment area away from incompatible materials such as strong oxidizing agents.[4] Keep the container tightly closed.[3][4]

3. Disposal Procedure:

  • Waste Characterization: this compound is a non-chlorinated aliphatic hydrocarbon. Under the Resource Conservation and Recovery Act (RCRA), it would likely be classified as a hazardous waste due to its ignitability (B1175610) (D001 waste code).[5]

  • Disposal Method: The preferred method of disposal is incineration at an approved hazardous waste management facility. Do not dispose of this chemical down the drain or in regular trash.

  • Engaging a Professional Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with the complete chemical name and any available safety data.

4. Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the chemical with an inert absorbent material (e.g., vermiculite, dry sand).[4] Collect the absorbed material and contaminated surfaces into a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area immediately. If safe to do so, eliminate all ignition sources. Contact your institution's emergency response team and EHS department.

  • Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[2][4] Do not use a direct stream of water as it may spread the fire.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect 2. Collect Waste in a Labeled, Compatible Container ppe->collect storage 3. Store Waste in a Designated Secondary Containment Area collect->storage contact_ehs 4. Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup 5. Arrange for Professional Hazardous Waste Pickup contact_ehs->pickup end End: Waste Properly Disposed pickup->end

Caption: Workflow for the safe disposal of this compound.

This comprehensive guide is intended to provide laboratory personnel with the necessary information for the safe and compliant disposal of this compound. Adherence to these procedures is paramount for the protection of individuals and the environment. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS).

References

Personal protective equipment for handling 2,4,4,6-Tetramethylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides critical safety and logistical information for handling 2,4,4,6-tetramethylheptane in a research and development environment. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Chemical Safety and Properties

PropertyValueSource
Molecular Formula C₁₁H₂₄PubChem[1][2]
Molecular Weight 156.31 g/mol PubChem[1][2]
CAS Number 61868-57-3PubChem[1][3]
Appearance Inferred: Colorless liquid
Odor Inferred: Gasoline-like
Boiling Point Data not readily available
Flash Point Inferred: < 22.8 °C (73 °F)
Flammability Inferred: Highly Flammable
Water Solubility Inferred: Insoluble
Hazards Inferred: Flammable liquid and vapor, Skin irritant, Aspiration hazard, May cause drowsiness or dizziness.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial when handling this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Handling Tightly fitting safety goggles with side-shields.[4]Nitrile gloves (for incidental contact, replace immediately upon splash).[5][6][7]Flame-resistant lab coat.Not generally required with adequate ventilation.
Dispensing/Pouring Chemical splash goggles.Heavy-duty nitrile or neoprene gloves.Chemical-resistant apron over a flame-resistant lab coat.Use in a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant, flame-retardant coveralls.A full-face respirator with organic vapor cartridges may be necessary for large spills.[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.

  • Clear the workspace of all ignition sources (e.g., hot plates, open flames, spark-producing equipment).[8]

  • Have a Class B fire extinguisher (or equivalent for flammable liquids) readily accessible.

  • Ensure an emergency eyewash station and safety shower are unobstructed and functional.

2. Dispensing and Use:

  • Ground and bond all metal containers during transfer to prevent static electricity buildup.[8]

  • Use only non-sparking tools.

  • Dispense the smallest quantity necessary for the experiment.

  • Keep containers tightly closed when not in use.

3. Spill Response:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • Ventilate the area and prevent the spill from entering drains.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste in a clearly labeled, sealed, and compatible container.

    • Contaminated materials (e.g., gloves, absorbent pads) should be placed in a separate, labeled hazardous waste bag.

  • Storage:

    • Store waste containers in a designated, well-ventilated, and secondary containment area away from ignition sources.

  • Disposal:

    • Arrange for disposal through a licensed chemical waste disposal company.[9] Do not dispose of it down the drain.[9]

Experimental Workflow and Safety Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Operation prep2 Remove Ignition Sources prep1->prep2 prep3 Locate Safety Equipment prep2->prep3 handling1 Don Appropriate PPE prep3->handling1 handling2 Ground and Bond Containers handling1->handling2 handling3 Dispense Chemical handling2->handling3 post1 Close and Store Container handling3->post1 post2 Clean Work Area post1->post2 post3 Dispose of Waste post2->post3 disp1 Collect in Labeled Container post3->disp1 disp2 Store in Designated Area disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3

Caption: Workflow for Handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.